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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Biological Synthesis Pathway of (±)9,10-DiHOME

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biological synthesis of (±)9,10-dihydroxy-12Z-octadecenoic acid ((±)9,10-DiHOME), a bioactive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis of (±)9,10-dihydroxy-12Z-octadecenoic acid ((±)9,10-DiHOME), a bioactive lipid metabolite of linoleic acid. This document details the enzymatic pathway, key enzymes, and relevant quantitative data. Furthermore, it outlines detailed experimental protocols for the investigation of this pathway and visualizes the core synthesis and associated signaling cascades.

Introduction

(±)9,10-DiHOME is an oxidized linoleic acid metabolite that has garnered significant interest in the scientific community due to its diverse physiological and pathophysiological roles. It has been implicated in a range of biological processes, including inflammation, pain perception, and the activation of brown adipose tissue (BAT).[1][2] Understanding its biosynthesis is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases.

The synthesis of (±)9,10-DiHOME is a two-step enzymatic process initiated from the essential fatty acid, linoleic acid. The pathway involves the action of cytochrome P450 (CYP) epoxygenases followed by soluble epoxide hydrolase (sEH).

The Biological Synthesis Pathway of (±)9,10-DiHOME

The biosynthesis of (±)9,10-DiHOME from linoleic acid is a well-characterized pathway involving two key enzymatic steps:

  • Epoxidation of Linoleic Acid: The first step is the epoxidation of linoleic acid at the 9,10-double bond to form 9,10-epoxyoctadecenoic acid (9,10-EpOME), also known as leukotoxin.[1][3] This reaction is catalyzed by a group of cytochrome P450 (CYP) enzymes. Several CYP isoforms have been identified to perform this function, with CYP2J2, CYP2C8, and CYP2C9 being the primary contributors in humans.[1][3] Other isoforms, such as CYP1A1, can also contribute to this conversion, particularly under conditions of pharmacological induction.[1][3]

  • Hydrolysis of 9,10-EpOME: The second and final step is the hydrolysis of the epoxide ring of 9,10-EpOME to form the vicinal diol, (±)9,10-DiHOME.[1][3] This reaction is predominantly catalyzed by the enzyme soluble epoxide hydrolase (sEH).[1][3]

The gut microbiota has also been shown to contribute to the production of 9,10-DiHOME, indicating a potential interplay between host and microbial metabolism in regulating the levels of this bioactive lipid.

Diagram of the (±)9,10-DiHOME Biological Synthesis Pathway

DiHOME_Synthesis cluster_synthesis Biosynthesis of (±)9,10-DiHOME Linoleic_Acid Linoleic Acid EpOME 9,10-Epoxyoctadecenoic Acid (9,10-EpOME) Linoleic_Acid->EpOME Cytochrome P450 (e.g., CYP2J2, CYP2C8, CYP2C9) DiHOME (±)9,10-DiHOME EpOME->DiHOME Soluble Epoxide Hydrolase (sEH)

Caption: The two-step enzymatic conversion of linoleic acid to (±)9,10-DiHOME.

Quantitative Data

The following tables summarize the available quantitative data related to the enzymes and metabolites in the (±)9,10-DiHOME synthesis pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxSource OrganismNotes
CYP2J2 Linoleic AcidData not availableData not availableHumanWhile specific Km and Vmax for linoleic acid are not readily available, CYP2J2 is a known epoxygenase for this substrate.[4]
Soluble Epoxide Hydrolase (sEH) (±)9(10)-EpOME~5 µMData not availableHuman (recombinant)The Km value can vary depending on the specific assay conditions and the enantiomeric composition of the substrate.

Table 2: Concentrations of 9,10-DiHOME in Human Plasma

ConditionConcentration RangeSubject GroupNotes
Baseline 0.5 - 5 ng/mLHealthy AdultsConcentrations can be influenced by diet and other physiological factors.
Post-exercise IncreasedHealthy AdultsLevels of 9,10-DiHOME have been shown to increase following strenuous exercise.[5]
COPD Increased in BALFFemale SmokersElevated levels observed in bronchoalveolar lavage fluid of female smokers with Chronic Obstructive Pulmonary Disease.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the (±)9,10-DiHOME biosynthesis pathway.

Measurement of Soluble Epoxide Hydrolase (sEH) Activity

This protocol describes a fluorometric assay for measuring sEH activity in cell lysates or purified enzyme preparations.

Materials:

  • sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Cell lysis buffer (e.g., RIPA buffer)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Sample Preparation:

    • For cell lysates, culture cells to confluency, wash with PBS, and lyse using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

    • For purified enzyme, dilute the enzyme to the desired concentration in assay buffer.

  • Assay Setup:

    • Add 50 µL of sample (cell lysate or purified enzyme) to each well of a 96-well black microplate.

    • Include a negative control (buffer only) and a positive control (recombinant sEH).

  • Reaction Initiation:

    • Prepare a working solution of the sEH fluorescent substrate in assay buffer.

    • Add 50 µL of the substrate solution to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the substrate used (e.g., Ex/Em = 330/465 nm).

  • Data Analysis:

    • Subtract the fluorescence of the negative control from all readings.

    • Calculate the sEH activity based on a standard curve generated with a known amount of the fluorescent product.

Quantification of 9,10-DiHOME by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 9,10-DiHOME in biological samples like plasma or tissue homogenates.

Materials:

  • Internal standard (e.g., d4-9,10-DiHOME)

  • Solvents for extraction (e.g., methanol, acetonitrile, ethyl acetate, hexane)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation and Extraction:

    • To 100 µL of plasma or tissue homogenate, add the internal standard.

    • Precipitate proteins by adding a cold organic solvent like methanol or acetonitrile. Vortex and centrifuge.

    • Perform liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction to further purify the lipid fraction.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to operate in negative ion mode and monitor for the specific precursor-to-product ion transitions for 9,10-DiHOME and its internal standard.

  • Data Analysis:

    • Quantify the amount of 9,10-DiHOME in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Diagram of a Typical Experimental Workflow for 9,10-DiHOME Quantification

Experimental_Workflow cluster_workflow LC-MS/MS Quantification of 9,10-DiHOME Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract Dry Evaporation and Reconstitution Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: A generalized workflow for the quantification of 9,10-DiHOME in biological matrices.

Signaling Pathways Involving (±)9,10-DiHOME

(±)9,10-DiHOME is not merely a metabolic byproduct but an active signaling molecule that interacts with specific cellular receptors and pathways.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

9,10-DiHOME has been identified as an endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[6] Upon binding to PPARγ, 9,10-DiHOME can modulate the expression of target genes involved in these processes.

Diagram of 9,10-DiHOME-Mediated PPARγ Signaling

PPARg_Signaling cluster_pparg 9,10-DiHOME and PPARγ Signaling DiHOME 9,10-DiHOME PPARg PPARγ DiHOME->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: Activation of PPARγ by 9,10-DiHOME leads to changes in gene expression.

Transient Receptor Potential Vanilloid 1 (TRPV1) Activation

9,10-DiHOME is also known to activate the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons that is involved in the sensation of heat and pain.[7] Activation of TRPV1 by 9,10-DiHOME can lead to an influx of calcium ions and the generation of action potentials, contributing to pain signaling.

Diagram of TRPV1 Activation by 9,10-DiHOME

TRPV1_Activation cluster_trpv1 TRPV1 Activation by 9,10-DiHOME DiHOME 9,10-DiHOME TRPV1 TRPV1 Channel DiHOME->TRPV1 Binds and Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens and allows Neuron_Activation Neuronal Activation (Pain Signal) Ca_Influx->Neuron_Activation Leads to

Caption: 9,10-DiHOME activates the TRPV1 channel, resulting in calcium influx and neuronal signaling.

Conclusion

The biological synthesis of (±)9,10-DiHOME from linoleic acid is a critical pathway that produces a potent lipid signaling molecule with diverse functions. The enzymes cytochrome P450 and soluble epoxide hydrolase are central to this process. The ability of 9,10-DiHOME to interact with key cellular targets like PPARγ and TRPV1 highlights its importance in both physiological and pathological contexts. Further research into this pathway and the biological activities of its metabolites will likely unveil new therapeutic opportunities for a range of human diseases.

References

Exploratory

An In-depth Technical Guide on the Discovery and History of Leukotoxin Diol

For Researchers, Scientists, and Drug Development Professionals Executive Summary Leukotoxin diol, a dihydroxy metabolite of linoleic acid, has emerged as a critical mediator in the pathophysiology of acute respiratory d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotoxin diol, a dihydroxy metabolite of linoleic acid, has emerged as a critical mediator in the pathophysiology of acute respiratory distress syndrome (ARDS). Initially, its parent compound, leukotoxin (an epoxide), was identified as the toxic agent. However, subsequent research definitively established that leukotoxin is a pro-toxin, bioactivated by soluble epoxide hydrolase (sEH) into the far more cytotoxic leukotoxin diol. This conversion is a pivotal event in the progression of lung injury. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to leukotoxin diol, including detailed experimental protocols, quantitative data, and visualizations of the critical signaling pathways involved.

Discovery and Historical Perspective

The journey to understanding the true role of leukotoxin diol began with the investigation of leukotoxin, a linoleic acid oxide produced by leukocytes.[1][2] Early studies associated elevated levels of leukotoxin with the multiple organ failure and ARDS observed in severe burn patients.[1][2] For a time, leukotoxin itself was considered the primary cytotoxic agent responsible for the observed lung injury.

A paradigm shift occurred with the publication of a seminal study in Nature Medicine in 1997 by Moghaddam et al. This research demonstrated that leukotoxin is not directly cytotoxic in several in vitro systems.[1][2] Using a baculovirus expression system, they showed that leukotoxin only exhibited cytotoxicity in the presence of epoxide hydrolases.[1][2] This pivotal finding revealed that the diol metabolite, leukotoxin diol, was the true toxic entity responsible for killing pulmonary alveolar epithelial cells.[1][2] This established the concept of leukotoxin as a pro-toxin and leukotoxin diol as the ultimate bioactive molecule.

Subsequent in vivo studies provided further evidence for this new understanding. When administered to Swiss Webster mice, leukotoxin diol induced fatal ARDS-like respiratory distress, whereas mice receiving the same dose of leukotoxin survived.[3][4] Histopathological examination of the lungs of mice treated with leukotoxin diol revealed massive alveolar edema and hemorrhage, consistent with the pathology of ARDS.[3][4] In contrast, the lungs of mice treated with leukotoxin showed only minor perivascular edema.[3][4] Furthermore, the administration of a soluble epoxide hydrolase inhibitor, 4-phenylchalcone oxide, was found to decrease the mortality induced by leukotoxin, but had no effect on the mortality induced by leukotoxin diol, solidifying the role of sEH in the bioactivation of leukotoxin.[3]

Quantitative Data on the Comparative Toxicity of Leukotoxin and Leukotoxin Diol

The greater toxicity of leukotoxin diol compared to its parent epoxide has been demonstrated in vivo. The following table summarizes key quantitative data from animal studies.

CompoundSpeciesRoute of AdministrationDoseOutcomeReference
Leukotoxin DiolMouse (Swiss Webster)Intravenous300 mg/kg100% mortality with ARDS-like symptoms[3]
LeukotoxinMouse (Swiss Webster)Intravenous300 mg/kgSurvival, minimal lung pathology[3]
LeukotoxinMouse (Swiss Webster)Intravenous> 600 mg/kgRespiratory distress and mortality[4]

Key Signaling Pathways

Leukotoxin diol has been shown to be a potent chemoattractant for neutrophils, a key cell type implicated in the inflammatory cascade of ARDS. The signaling pathway initiated by leukotoxin diol in neutrophils is distinct from that of other well-characterized chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP).

The chemotactic response of neutrophils to both leukotoxin and leukotoxin diol is mediated through a pertussis toxin-sensitive G-protein.[5][6] This indicates the involvement of a G-protein coupled receptor (GPCR). Downstream of the GPCR, the signaling cascade relies on the activation of phosphatidylinositol-3-kinase (PI3-K).[5][6] Inhibition of PI3-K abrogates neutrophil chemotaxis induced by leukotoxin and its diol.[5][6] Notably, this pathway does not involve protein tyrosine kinases (PTK) or protein kinase C (PKC), which are key components of the fMLP signaling pathway.[5][6]

Signaling Pathway Diagram

LeukotoxinDiol_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Leukotoxin_Diol Leukotoxin Diol GPCR GPCR (Pertussis Toxin Sensitive) Leukotoxin_Diol->GPCR G_protein Gαi/o Gβγ GPCR->G_protein Activation PI3K PI3-Kinase G_protein->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Downstream_Effectors Downstream Effectors PIP3->Downstream_Effectors Activation Chemotaxis Neutrophil Chemotaxis Downstream_Effectors->Chemotaxis

Caption: Signaling pathway of leukotoxin diol-induced neutrophil chemotaxis.

Experimental Protocols

Synthesis of Leukotoxin Diol

Principle: This protocol describes the synthesis of methyl leukotoxin/isoleukotoxin ester diols from methyl linoleate. The process involves epoxidation of the double bonds in methyl linoleate followed by acid-catalyzed hydrolysis of the epoxide to form the diol.

Materials:

  • Methyl linoleate

  • m-Chloroperbenzoic acid (m-CPBA)

  • Methylene chloride

  • Silica gel for flash chromatography

  • Ethyl acetate

  • Hexane

  • Perchloric acid (1% aqueous solution)

  • Tetrahydrofuran (THF)

Procedure:

  • Epoxidation:

    • Dissolve methyl linoleate in methylene chloride.

    • Add a 1:1 molar ratio of m-CPBA to the solution.

    • Stir the reaction mixture at room temperature for 5 hours.

  • Purification of Methyl Leukotoxin/Isoleukotoxin Esters:

    • Purify the resulting mixture of methyl leukotoxin/isoleukotoxin esters by flash chromatography on a silica gel column.

    • Elute with 5% ethyl acetate in hexane.

  • Hydrolysis to Diols:

    • Hydrolyze the purified methyl leukotoxin/isoleukotoxin esters using an aqueous 1% perchloric acid solution.

    • Use a 50/50 (vol/vol) mixture of tetrahydrofuran as a cosolvent.

    • Stir the reaction at room temperature for 3 hours.

  • Purification of Diols:

    • Purify the resulting methyl leukotoxin/isoleukotoxin ester diols by flash chromatography.

In Vivo Model of ARDS in Mice

Principle: This protocol describes the induction of an ARDS-like phenotype in mice through the intravenous administration of leukotoxin diol.

Materials:

  • Swiss Webster mice

  • Leukotoxin diol

  • Ethanol (for dissolving leukotoxin diol)

  • Corn oil (for sEH inhibitor suspension)

  • 4-phenylchalcone oxide (optional, as an sEH inhibitor)

  • Syringes and needles for intravenous and intraperitoneal injections

Procedure:

  • Animal Preparation:

    • Use male Swiss Webster mice (25-28 g).

    • House animals with free access to food and water.

  • Preparation of Dosing Solutions:

    • Dissolve leukotoxin diol in ethanol to the desired concentration (e.g., for a 300 mg/kg dose in a 25g mouse, prepare a solution that delivers 7.5 mg in the appropriate injection volume).

    • For control groups, prepare a vehicle-only solution (ethanol).

    • If using an sEH inhibitor, suspend 4-phenylchalcone oxide in corn oil.

  • Administration:

    • Administer the leukotoxin diol solution (or vehicle) via tail vein injection.

    • If applicable, administer the sEH inhibitor intraperitoneally prior to leukotoxin administration.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of respiratory distress, such as labored breathing and cyanosis.

    • Record mortality rates.

    • At the desired time point (or upon euthanasia), collect lung tissue for histopathological analysis.

  • Histopathology:

    • Fix lung tissue in 10% neutral-buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin.

    • Examine sections for evidence of alveolar edema, hemorrhage, and inflammatory cell infiltration.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Principle: The Boyden chamber assay is used to assess the chemotactic response of neutrophils to leukotoxin diol. Neutrophils are placed in the upper chamber of a transwell insert, and the chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane towards the chemoattractant is quantified.

Materials:

  • Human neutrophils, isolated from whole blood

  • Boyden chamber apparatus with polycarbonate membranes (3-µm pore size)

  • Leukotoxin diol

  • fMLP (as a positive control)

  • RPMI 1640 medium (serum-free)

  • Pertussis toxin, PI3-K inhibitors (e.g., LY294002), PTK inhibitors (e.g., genistein), PKC inhibitors (e.g., staurosporine) (for signaling pathway studies)

  • Cell staining reagents (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation:

    • Isolate human neutrophils from fresh venous blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

    • Resuspend the purified neutrophils in serum-free RPMI 1640 at a concentration of 1 × 10^6 cells/mL.

  • Assay Setup:

    • Add the chemoattractant (leukotoxin diol or fMLP at various concentrations) to the lower wells of the Boyden chamber. Use medium alone as a negative control.

    • Place the polycarbonate membrane over the lower wells.

    • Add the neutrophil suspension to the upper wells of the chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1.5 hours.

  • Quantification of Migration:

    • After incubation, remove the membrane.

    • Fix and stain the migrated cells on the lower side of the membrane.

    • Count the number of migrated cells in several high-power fields (400x magnification) using a light microscope.

  • Signaling Pathway Inhibition Studies:

    • Pre-incubate neutrophils with specific inhibitors (e.g., pertussis toxin for 4 hours, or PI3-K/PTK/PKC inhibitors for a shorter duration) before adding them to the Boyden chamber to investigate the involvement of specific signaling pathways.

Soluble Epoxide Hydrolase (sEH) Activity Assay

Principle: This assay measures the activity of sEH by monitoring the conversion of a substrate to its corresponding diol. While direct measurement of leukotoxin conversion can be complex, commercially available fluorometric assay kits provide a convenient method using a non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product.[7][8][9]

Materials:

  • Soluble Epoxide Hydrolase Assay Kit (commercially available)

  • Cell or tissue lysates, or purified recombinant sEH

  • Microplate reader capable of fluorescence detection

Procedure (based on a generic fluorometric kit):

  • Sample Preparation:

    • Prepare cell or tissue lysates according to the kit's instructions.

  • Assay Reaction:

    • Add the sample (lysate or purified enzyme) to the wells of a microplate.

    • Include a specific sEH inhibitor (provided in the kit) in control wells to determine the specific sEH activity by subtracting the activity in the presence of the inhibitor from the total activity.

    • Add the non-fluorescent sEH substrate to all wells.

  • Incubation:

    • Incubate the plate at the recommended temperature and for the specified time to allow for the enzymatic reaction to occur.

  • Measurement:

    • Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculation:

    • Calculate the sEH activity based on the fluorescence readings, subtracting the background and the activity in the presence of the inhibitor.

Conclusion

The discovery that leukotoxin diol, and not its precursor leukotoxin, is the primary mediator of cytotoxicity in the context of ARDS represents a significant advancement in our understanding of this complex inflammatory condition. This knowledge has paved the way for new therapeutic strategies targeting the bioactivation step catalyzed by soluble epoxide hydrolase. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of leukotoxin diol-induced lung injury and to develop novel interventions for ARDS. The distinct signaling pathway of leukotoxin diol in neutrophils also presents an attractive target for therapeutic modulation to control the inflammatory cascade in the lungs. Continued research in this area holds promise for improving outcomes for patients with this devastating syndrome.

References

Foundational

Physiological Concentrations of 9,10-DiHOME in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physiological concentrations of 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) in human pl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) in human plasma. 9,10-DiHOME is a bioactive lipid metabolite derived from linoleic acid, implicated in various physiological and pathological processes. This document summarizes quantitative data, details experimental protocols for its measurement, and visualizes its key signaling pathways.

Core Data Presentation

The following tables summarize the reported physiological concentrations of 9,10-DiHOME in human plasma under various conditions. It is important to note that reported concentrations can vary between studies due to differences in analytical methodologies and study populations.

ConditionSubject GroupMean Plasma Concentration (ng/mL)Key FindingsReference(s)
Baseline (Healthy) Healthy Volunteers0.5 - 1.8Baseline levels in healthy individuals are generally in the low ng/mL range.[1]
Post-Exercise Healthy, Active and Sedentary AdultsNo significant changeUnlike its isomer 12,13-DiHOME, which increases with exercise, 9,10-DiHOME levels do not appear to be significantly altered post-exercise.[2]
Environmental Exposure Healthy Volunteers exposed to biodiesel exhaustIncreasedExposure to biodiesel exhaust was associated with an increase in plasma 9,10-DiHOME levels compared to filtered air controls.[3]
Pathological States Sepsis and Acute Respiratory Distress Syndrome (ARDS)Often elevatedIncreased concentrations of DiHOMEs have been observed in humans with severe infections and ARDS.[4]

Experimental Protocols

Accurate quantification of 9,10-DiHOME in plasma requires robust and sensitive analytical methods. The following sections detail a typical workflow for its measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Solid-Phase Extraction (SPE) of 9,10-DiHOME from Plasma

This protocol outlines a common method for extracting oxylipins, including 9,10-DiHOME, from a plasma matrix.[5][6][7]

Materials:

  • Plasma samples (collected in EDTA tubes and stored at -80°C)

  • Internal Standard (IS) solution (e.g., 9,10-DiHOME-d4)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add a known amount of the internal standard solution.

    • Vortex briefly to mix.

    • Precipitate proteins by adding 400 µL of cold methanol. Vortex thoroughly and centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Ensure the cartridge does not dry out.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute 9,10-DiHOME and other lipids with 1.2 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the LC-MS/MS analysis of 9,10-DiHOME.[1][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., Ascentis Express 2.1 x 150 mm, 2.7 µm) is commonly used.

  • Mobile Phase A: 0.1% acetic acid in water

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% acetic acid

  • Gradient: A gradient elution is employed to separate 9,10-DiHOME from other plasma components and its isomers. A typical gradient might run from 15% B to 95% B over 20 minutes.

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for 9,10-DiHOME: The precursor ion (m/z) for 9,10-DiHOME is typically 313.2. The specific product ions will depend on the instrument and collision energy, but common fragments are monitored for quantification and confirmation.

  • Source Parameters: Optimized for the specific instrument, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage.

Visualizations: Signaling Pathways and Workflows

Biosynthesis of 9,10-DiHOME

The biosynthesis of 9,10-DiHOME begins with the essential fatty acid, linoleic acid.

G LA Linoleic Acid CYP450 Cytochrome P450 Epoxygenase LA->CYP450 EpOME 9(10)-EpOME sEH Soluble Epoxide Hydrolase (sEH) EpOME->sEH DiHOME 9,10-DiHOME CYP450->EpOME sEH->DiHOME G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike extract Solid-Phase Extraction spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data G cluster_cell Cell DiHOME 9,10-DiHOME PPARg PPARγ DiHOME->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE binds to CD36_gene CD36 Gene PPRE->CD36_gene upregulates transcription FABP4_gene FABP4 Gene PPRE->FABP4_gene upregulates transcription CD36_protein CD36 Protein (Fatty Acid Transporter) CD36_gene->CD36_protein translates to FABP4_protein FABP4 Protein FABP4_gene->FABP4_protein translates to Fatty Acid Uptake Fatty Acid Uptake CD36_protein->Fatty Acid Uptake G DiHOME 9,10-DiHOME PPARg PPARγ Activation DiHOME->PPARg CD36_exp Increased CD36 Expression PPARg->CD36_exp CD36_trans CD36 Translocation to Membrane CD36_exp->CD36_trans FA_uptake Increased Fatty Acid Uptake CD36_trans->FA_uptake

References

Exploratory

An In-depth Technical Guide on (±)9,10-DiHOME Signaling and Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals Executive Summary (±)9,10-dihydroxy-12Z-octadecenoic acid, commonly known as (±)9,10-DiHOME, is a bioactive lipid metabolite derived from linoleic acid. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(±)9,10-dihydroxy-12Z-octadecenoic acid, commonly known as (±)9,10-DiHOME, is a bioactive lipid metabolite derived from linoleic acid. This diol has emerged as a significant signaling molecule with pleiotropic effects on various physiological and pathological processes. Primarily recognized as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), (±)9,10-DiHOME plays a crucial role in adipogenesis, immune regulation, and cellular differentiation. This technical guide provides a comprehensive overview of the current understanding of (±)9,10-DiHOME's signaling pathways, its interaction with receptors, and detailed methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, metabolic diseases, and drug development.

Biosynthesis of (±)9,10-DiHOME

(±)9,10-DiHOME is synthesized from linoleic acid, an essential omega-6 polyunsaturated fatty acid, through a two-step enzymatic process.[1] Initially, cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2J2, CYP2C8, and CYP2C9, convert linoleic acid into 9(10)-epoxyoctadecenoic acid (9(10)-EpOME), also known as leukotoxin.[2] Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes the epoxide ring of 9(10)-EpOME to form the vicinal diol, (±)9,10-DiHOME.[2] This metabolic pathway is active in various tissues and cell types, including leukocytes.[3]

G Linoleic Acid Linoleic Acid 9(10)-EpOME (Leukotoxin) 9(10)-EpOME (Leukotoxin) Linoleic Acid->9(10)-EpOME (Leukotoxin) Cytochrome P450 (CYP) (±)9,10-DiHOME (±)9,10-DiHOME 9(10)-EpOME (Leukotoxin)-> (±)9,10-DiHOME Soluble Epoxide Hydrolase (sEH)

Biosynthesis of (±)9,10-DiHOME from linoleic acid.

Receptor Interaction and Signaling Pathways

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)

The most well-characterized receptor for (±)9,10-DiHOME is the nuclear receptor PPARγ.[2][4] (±)9,10-DiHOME acts as a ligand for PPARγ, modulating its transcriptional activity. This interaction was first established through ligand displacement assays, where (±)9,10-DiHOME was shown to displace a radiolabeled PPARγ ligand from the recombinant ligand-binding domain.[2][4]

Upon binding, (±)9,10-DiHOME induces conformational changes in the PPARγ receptor, leading to the recruitment of coactivators and the regulation of target gene expression. This signaling cascade has profound effects on cellular differentiation and metabolism.

Downstream Effects of PPARγ Activation by (±)9,10-DiHOME:

  • Adipogenesis: (±)9,10-DiHOME promotes the differentiation of pre-adipocytes into mature adipocytes.[4][5] This is a hallmark of PPARγ activation.

  • Osteoblastogenesis: Conversely, (±)9,10-DiHOME has been shown to inhibit the differentiation of osteoblasts, the cells responsible for bone formation.[4][5] This reciprocal relationship between adipogenesis and osteoblastogenesis is a key aspect of PPARγ signaling in mesenchymal stem cells.

  • Immune Modulation: As a PPARγ agonist, (±)9,10-DiHOME can influence immune responses. For instance, PPARγ activation in dendritic cells is known to have anti-inflammatory effects.[3] (±)9,10-DiHOME has also been shown to induce the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[1]

  • Macrophage Function: PPARγ is a key regulator of macrophage polarization and function. Activation of PPARγ by ligands like (±)9,10-DiHOME can modulate the expression of genes involved in lipid uptake and inflammation in these cells.

  • Fatty Acid Uptake: Activation of PPARγ by (±)9,10-DiHOME leads to the increased expression of the fatty acid translocase CD36, which facilitates the uptake of fatty acids into cells.[3]

G cluster_cell Cell cluster_nucleus Nucleus PPARγ PPARγ RXR RXR PPARγ->RXR Forms Heterodimer Coactivators Coactivators PPARγ->Coactivators Recruits PPRE PPRE RXR->PPRE Binds to Target Genes Target Genes PPRE->Target Genes Regulates Transcription Adipogenesis Adipogenesis Target Genes->Adipogenesis Osteoblastogenesis Inhibition Osteoblastogenesis Inhibition Target Genes->Osteoblastogenesis Inhibition Immune Modulation Immune Modulation Target Genes->Immune Modulation 9,10-DiHOME 9,10-DiHOME 9,10-DiHOME->PPARγ Binds to

(±)9,10-DiHOME signaling through the PPARγ receptor.

G Protein-Coupled Receptor 132 (GPR132)

There is some evidence suggesting a potential interaction between DiHOMEs and G protein-coupled receptors. While the related lipid, 9-hydroxyoctadecadienoic acid (9-HODE), is a more established ligand for GPR132, the possibility of (±)9,10-DiHOME interacting with this or other GPCRs cannot be entirely ruled out, though this interaction is less defined than its role as a PPARγ agonist.[6][7] Further research is required to elucidate the specifics of this potential signaling pathway.

Quantitative Data

The tables below summarize the types of quantitative data that are typically generated to characterize such interactions and the observed qualitative effects of (±)9,10-DiHOME.

Table 1: Receptor Binding and Activation Parameters (Illustrative)

ParameterReceptorValueMethodReference
Binding Affinity (Kd) PPARγNot ReportedRadioligand Binding Assay-
EC50 PPARγNot ReportedLuciferase Reporter Assay-
IC50 PPARγNot ReportedCompetitive Binding Assay-

Table 2: Summary of Observed Biological Effects

Biological EffectCell/Tissue TypeConcentrationOutcomeReference
Adipogenesis U-33/γ2 cells (mesenchymal progenitors)Not SpecifiedStimulation[4][8]
Osteoblastogenesis U-33/γ2 cells (mesenchymal progenitors)Not SpecifiedInhibition[4][8]
Neutrophil Chemotaxis Neutrophils~10 nMInduction[2]
Treg Differentiation Naïve T cellsNot SpecifiedInduction[1]
Mitochondrial Dysfunction HeLa Cells180-210 µMInduction of swelling and cytochrome c release[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the signaling and receptor interactions of (±)9,10-DiHOME.

PPARγ Ligand Binding Assay (Competitive Radioligand Displacement)

This assay determines the ability of a test compound to compete with a known radiolabeled PPARγ ligand for binding to the receptor's ligand-binding domain (LBD).

  • Objective: To determine the binding affinity (Ki or IC50) of (±)9,10-DiHOME for PPARγ.

  • Materials:

    • Recombinant human PPARγ-LBD

    • Radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone)

    • (±)9,10-DiHOME

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT)

    • Scintillation cocktail and counter

    • 96-well filter plates

  • Procedure:

    • Prepare a series of dilutions of unlabeled (±)9,10-DiHOME.

    • In a 96-well plate, combine the recombinant PPARγ-LBD, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of (±)9,10-DiHOME or vehicle control.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Transfer the mixture to a filter plate and wash to separate bound from free radioligand.

    • Add scintillation cocktail to the filters and quantify the bound radioactivity using a scintillation counter.

    • Plot the percentage of bound radioligand against the concentration of (±)9,10-DiHOME to determine the IC50 value.

G Prepare Reagents Prepare Reagents Incubate PPARγ-LBD, Radioligand, and 9,10-DiHOME Incubate PPARγ-LBD, Radioligand, and 9,10-DiHOME Prepare Reagents->Incubate PPARγ-LBD, Radioligand, and 9,10-DiHOME Filter and Wash Filter and Wash Incubate PPARγ-LBD, Radioligand, and 9,10-DiHOME->Filter and Wash Quantify Radioactivity Quantify Radioactivity Filter and Wash->Quantify Radioactivity Calculate IC50 Calculate IC50 Quantify Radioactivity->Calculate IC50

Workflow for a competitive radioligand binding assay.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a ligand to activate PPARγ and induce the expression of a reporter gene.

  • Objective: To determine the functional potency (EC50) of (±)9,10-DiHOME as a PPARγ agonist.

  • Materials:

    • Mammalian cell line (e.g., HEK293T, COS-7)

    • Expression vector for full-length PPARγ

    • Luciferase reporter vector containing PPAR response elements (PPREs)

    • Transfection reagent

    • (±)9,10-DiHOME

    • Luciferase assay reagent and luminometer

  • Procedure:

    • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.

    • After transfection, treat the cells with various concentrations of (±)9,10-DiHOME or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

    • Incubate the cells for a sufficient period to allow for gene expression (typically 24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the fold activation of luciferase activity against the concentration of (±)9,10-DiHOME to determine the EC50 value.

G Co-transfect Cells Co-transfect Cells Treat with 9,10-DiHOME Treat with 9,10-DiHOME Co-transfect Cells->Treat with 9,10-DiHOME Incubate Incubate Treat with 9,10-DiHOME->Incubate Lyse Cells and Measure Luciferase Activity Lyse Cells and Measure Luciferase Activity Incubate->Lyse Cells and Measure Luciferase Activity Calculate EC50 Calculate EC50 Lyse Cells and Measure Luciferase Activity->Calculate EC50

Workflow for a PPARγ transactivation luciferase reporter assay.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant.

  • Objective: To quantify the chemotactic effect of (±)9,10-DiHOME on neutrophils.

  • Materials:

    • Isolated human or murine neutrophils

    • Boyden chamber with a microporous membrane (e.g., 3-5 µm pores)

    • (±)9,10-DiHOME

    • Chemoattractant medium

    • Cell staining dye and microscope

  • Procedure:

    • Place the chemoattractant medium containing various concentrations of (±)9,10-DiHOME in the lower chamber of the Boyden apparatus.

    • Place a suspension of neutrophils in the upper chamber, separated from the lower chamber by the microporous membrane.

    • Incubate the chamber to allow for cell migration.

    • After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane.

    • Count the number of migrated cells in several microscopic fields.

    • Plot the number of migrated cells against the concentration of (±)9,10-DiHOME.

G Prepare Boyden Chamber Prepare Boyden Chamber Add 9,10-DiHOME to Lower Chamber Add 9,10-DiHOME to Lower Chamber Prepare Boyden Chamber->Add 9,10-DiHOME to Lower Chamber Add Neutrophils to Upper Chamber Add Neutrophils to Upper Chamber Add 9,10-DiHOME to Lower Chamber->Add Neutrophils to Upper Chamber Incubate Incubate Add Neutrophils to Upper Chamber->Incubate Fix, Stain, and Count Migrated Cells Fix, Stain, and Count Migrated Cells Incubate->Fix, Stain, and Count Migrated Cells

Workflow for a neutrophil chemotaxis Boyden chamber assay.

Conclusion

(±)9,10-DiHOME is a crucial lipid signaling molecule with well-established links to PPARγ activation. Its role in adipogenesis, osteoblastogenesis, and immune modulation highlights its potential as a therapeutic target for metabolic and inflammatory diseases. While the qualitative effects of (±)9,10-DiHOME are increasingly understood, a more detailed quantitative characterization of its receptor interactions is a key area for future research. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate biology of this fascinating lipid metabolite and to explore its potential in drug discovery and development.

References

Foundational

An In-depth Technical Guide to the Gut Microbiota Production of 9,10-DiHOME

Audience: Researchers, scientists, and drug development professionals. Executive Summary The gut microbiota plays a pivotal role in host health by metabolizing dietary compounds into bioactive molecules.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The gut microbiota plays a pivotal role in host health by metabolizing dietary compounds into bioactive molecules. One such class of molecules are dihydroxy-octadecenoic acids (DiHOMEs), which are produced from the dietary essential fatty acid, linoleic acid. This guide focuses on a specific isomer, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), a microbial metabolite with emerging immunomodulatory functions. This document provides a comprehensive overview of the biosynthesis of 9,10-DiHOME by gut bacteria, its signaling pathways, particularly its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ), and its influence on the differentiation of regulatory T cells (Tregs). Detailed experimental protocols for the key assays cited are provided to facilitate further research in this area.

Introduction

The interplay between the host and its gut microbiota is a critical determinant of physiological homeostasis. Microbial metabolites derived from the diet are key mediators in this communication. Linoleic acid, an abundant polyunsaturated fatty acid in the Western diet, is a substrate for microbial metabolism, leading to the formation of various bioactive lipids. Among these, 9,10-DiHOME has garnered significant interest due to its potential role in regulating immune responses within the gut. Evidence suggests that the production of 9,10-DiHOME is significantly dependent on the presence of a complex gut microbiota and that this metabolite can influence the host's immune system, in part, by promoting the differentiation of anti-inflammatory Treg cells[1]. Understanding the microbial production and host interaction of 9,10-DiHOME is crucial for developing novel therapeutic strategies for inflammatory and autoimmune diseases.

Biosynthesis of 9,10-DiHOME by Gut Microbiota

The generation of 9,10-DiHOME in the gut is a two-step process initiated from dietary linoleic acid. The gut microbiota is central to this transformation, as evidenced by significantly lower levels of 9,10-DiHOME in the cecum and colon of germ-free (GF) mice compared to specific-pathogen-free (SPF) mice[1][2].

The proposed biosynthetic pathway is as follows:

  • Epoxidation of Linoleic Acid: Linoleic acid is first converted to 9,10-epoxy-12Z-octadecenoic acid (9,10-EpOME). This reaction is catalyzed by cytochrome P450 (CYP) epoxygenases, which can be of both host and microbial origin[1][3][4].

  • Hydrolysis of 9,10-EpOME: The epoxide ring of 9,10-EpOME is then hydrolyzed to form 9,10-DiHOME. This step is predominantly carried out by bacterial epoxide hydrolases (EHs)[1][3][5]. Several gut-resident bacteria, including species of Bifidobacterium and Lactobacillus, are known to possess epoxide hydrolase activity[1][3]. While the specific enzymes responsible for 9,10-DiHOME production are still under investigation, the presence of EH genes in various gut commensals suggests a widespread capability for this biotransformation[3].

Biosynthesis of 9,10-DiHOME from linoleic acid.

Physiological Roles and Signaling Pathways

9,10-DiHOME has been identified as a signaling molecule that can modulate host immune responses, particularly in the context of intestinal inflammation.

Activation of PPARγ

9,10-DiHOME functions as an agonist for the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ)[1][3]. PPARγ is a key regulator of lipid metabolism and inflammation. Upon binding to 9,10-DiHOME, PPARγ can form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[6].

Induction of Regulatory T Cells (Tregs)

A significant downstream effect of 9,10-DiHOME is the promotion of Treg differentiation[1]. Tregs are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. Studies have shown that 9,10-DiHOME can enhance the differentiation of naive T cells into Foxp3+ Tregs in a concentration-dependent manner[1]. This effect appears to be indirect, requiring the presence of dendritic cells (DCs). 9,10-DiHOME likely modulates DC function, which in turn creates a cytokine environment conducive to Treg differentiation[1].

LC_MS_Workflow Sample Fecal/Cecal Sample Extraction Lipid Extraction (Chloroform/Methanol/Water) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Protocols & Analytical Methods

Method

LC-MS/MS method for (±)9,10-DiHOME quantification

An LC-MS/MS method for the quantification of (±)9,10-DiHOME is presented for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the sensitive and specific...

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of (±)9,10-DiHOME is presented for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the sensitive and specific measurement of (±)9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) in biological matrices.

Introduction

(±)9,10-DiHOME is an oxidized metabolite of linoleic acid, one of the most abundant polyunsaturated fatty acids obtained from the diet[1]. Its biosynthesis involves a two-step process initiated by cytochrome P450 (CYP) enzymes, which convert linoleic acid into 9(10)-epoxyoctadecenoic acid (9,10-EpOME), also known as leukotoxin[1][2]. Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes the epoxide to form the more stable vicinal diol, 9,10-DiHOME[1][2]. This conversion can be performed by both mammalian enzymes and those from gut microbiota, highlighting a host-microbiome co-metabolism[3].

9,10-DiHOME has been identified as a significant signaling molecule involved in various physiological and pathophysiological processes. It acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation[1][3]. Through its interaction with PPARγ and other pathways, 9,10-DiHOME has been implicated in modulating immune responses, brown adipose tissue activation, and metabolic homeostasis[1][2][4]. Given its biological importance, robust and accurate quantification of 9,10-DiHOME is crucial for understanding its role in health and disease.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 9,10-DiHOME and other oxylipins due to its high sensitivity, specificity, and ability to distinguish between isomers[5][6]. This application note details a validated LC-MS/MS method employing solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation and detection using multiple reaction monitoring (MRM).

Signaling Pathway of (±)9,10-DiHOME Biosynthesis and Action

DiHOME_Signaling_Pathway cluster_0 Biosynthesis cluster_1 Cellular Action Linoleic_Acid Linoleic Acid (Dietary ω-6 PUFA) EpOME 9(10)-EpOME (Leukotoxin) Linoleic_Acid->EpOME Oxidation DiHOME (±)9,10-DiHOME EpOME->DiHOME Hydrolysis PPARg PPARγ (Peroxisome Proliferator- Activated Receptor γ) DiHOME->PPARg Agonist CYP450 Cytochrome P450 (CYP) Epoxygenase CYP450->EpOME sEH Soluble Epoxide Hydrolase (sEH) sEH->DiHOME Response Biological Responses (e.g., Fatty Acid Uptake, Immune Modulation) PPARg->Response Activation

Caption: Biosynthesis of (±)9,10-DiHOME from linoleic acid and its action as a PPARγ agonist.

Experimental Protocol

This protocol is designed for the quantification of (±)9,10-DiHOME in human plasma.

Materials and Reagents
  • (±)9,10-DiHOME standard (Cayman Chemical or equivalent)

  • (±)9,10-DiHOME-d4 internal standard (ISTD) (Cayman Chemical or equivalent)

  • LC-MS grade methanol, acetonitrile, isopropanol, and water (Sigma-Aldrich or equivalent)

  • Formic acid and acetic acid (Sigma-Aldrich or equivalent)

  • Oasis MAX 3 cc, 60 mg Solid-Phase Extraction (SPE) cartridges (Waters, p/n 186000367 or equivalent)[7]

  • Human plasma (BioIVT or equivalent)

  • All other chemicals should be of analytical grade or higher[7].

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (±)9,10-DiHOME and (±)9,10-DiHOME-d4 in methanol. Store at -80°C.

  • Working Standard Solutions: Serially dilute the (±)9,10-DiHOME stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 1.0 to 100.0 ng/mL).[8]

  • Internal Standard (ISTD) Working Solution (e.g., 100 ng/mL): Dilute the (±)9,10-DiHOME-d4 stock solution in methanol.

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for oxylipin extraction.[7][10]

  • Thaw plasma samples on ice.

  • To 500 µL of plasma in a polypropylene tube, add 10 µL of the ISTD working solution.

  • Add 1.5 mL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 20,000 x g for 5 minutes at 4°C.[10]

  • Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

  • Elution: Elute the analytes with 2 mL of methanol containing 1% acetic acid.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water. Vortex and transfer to an LC autosampler vial.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma 1. Plasma Sample (Spike with ISTD) Precipitation 2. Protein Precipitation (Cold Methanol) Plasma->Precipitation Centrifuge 3. Centrifugation Precipitation->Centrifuge SPE 4. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Centrifuge->SPE Dry_Reconstitute 5. Dry & Reconstitute SPE->Dry_Reconstitute Injection 6. UPLC Injection Dry_Reconstitute->Injection Separation 7. Chromatographic Separation (C18 Column) Injection->Separation Ionization 8. Ionization (Negative ESI) Separation->Ionization Detection 9. MS/MS Detection (MRM Mode) Ionization->Detection Integration 10. Peak Integration Detection->Integration Calibration 11. Calibration Curve Generation Integration->Calibration Quantification 12. Concentration Calculation Calibration->Quantification

Caption: General workflow for the quantification of (±)9,10-DiHOME from biological samples.

LC-MS/MS Instrumentation and Conditions

The analysis can be performed on a triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP series) coupled with a UPLC system (e.g., Waters Acquity or Shimadzu Nexera).[5][7]

Parameter Condition
LC Column Ascentis Express C18 (2.1 x 150 mm, 2.7 µm) or equivalent[5]
Column Temperature 40°C[5]
Autosampler Temp. 10°C[5]
Flow Rate 0.35 mL/min[5]
Injection Volume 5 µL[5]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[8][9]
Capillary Voltage 3.0 - 3.5 kV[8]
Source Temperature 120°C[8]

Table 1: LC-MS/MS Instrument Conditions.

LC Gradient

A gradient elution is required to separate 9,10-DiHOME from other lipids and matrix components.[5][9]

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.00.358515
3.50.356733
15.00.353565
18.50.351585
19.50.35595
21.00.358515
26.00.358515

Table 2: Representative LC Gradient Program.[5]

MS/MS Parameters (MRM)

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
(±)9,10-DiHOME313.2201.13015-20
(±)9,10-DiHOME-d4 (ISTD)317.3203.23015-20

Table 3: MRM Transitions for (±)9,10-DiHOME and its Internal Standard.[7][8] Note: Cone voltage and collision energy should be optimized for the specific instrument used.

Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the (±)9,10-DiHOME standard to the (±)9,10-DiHOME-d4 ISTD against the known concentrations of the standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Calculate the concentration of (±)9,10-DiHOME in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance

The described method is based on protocols that have demonstrated high performance and reliability.

Parameter Typical Value Reference
Linearity (R²) > 0.999[8]
Lower Limit of Quantitation (LLOQ) ~0.025 µg/g[11]
Limit of Detection (LOD) ~0.008 µg/g[11]
Recovery 87 - 119%[8]
Precision (%RSD) < 7%[8]

Table 4: Summary of Typical Method Performance Characteristics.

Conclusion

This application note provides a comprehensive and detailed protocol for the robust quantification of (±)9,10-DiHOME in biological matrices using LC-MS/MS. The combination of solid-phase extraction for sample cleanup and the high selectivity of MRM detection ensures accurate and reliable results. This method is suitable for researchers in various fields, including lipidomics, metabolic disease, and immunology, enabling the precise measurement of this important signaling lipid to further elucidate its biological functions.

References

Application

Application Note and Protocol: Extraction of (±)9,10-DiHOME from Serum

Audience: Researchers, scientists, and drug development professionals. Introduction (±)9,10-dihydroxy-12Z-octadecenoic acid ((±)9,10-DiHOME) is a bioactive lipid metabolite derived from linoleic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(±)9,10-dihydroxy-12Z-octadecenoic acid ((±)9,10-DiHOME) is a bioactive lipid metabolite derived from linoleic acid. It is formed through the cytochrome P450 pathway, which generates the epoxide intermediate (±)9(10)-EpOME (leukotoxin), followed by hydrolysis via the soluble epoxide hydrolase (sEH)[1][2]. 9,10-DiHOME has been implicated in various physiological and pathological processes, including inflammation and cardiovascular function, making it a significant biomarker in biomedical research[2][3]. Accurate quantification of 9,10-DiHOME in biological matrices such as serum is crucial for understanding its role in health and disease.

This document provides detailed protocols for the extraction of (±)9,10-DiHOME from serum using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques, optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The choice of extraction method can significantly impact the recovery and purity of the analyte. Below is a summary of expected performance characteristics for the described methods. Absolute recoveries can be sample and laboratory dependent and should always be determined empirically using a spiked internal standard.

Parameter Liquid-Liquid Extraction (Methanol/Hexane) Solid-Phase Extraction (C18) Liquid-Liquid Extraction (Methanol/Chloroform/MTBE)
Analyte Recovery Good to ExcellentExcellentExcellent (>95% for many lipid classes)[4][5]
Selectivity ModerateHighHigh
Throughput ModerateHigh (amenable to 96-well format)[6]Low to Moderate
Sample Volume 100 - 200 µL100 µL[6][7]100 µL[4][5]
Key Advantages Simple, rapidHigh purity, good for complex matricesBroad lipid class recovery
Key Disadvantages Potential for lower purityMore steps, requires specific cartridgesUse of chlorinated solvents

Experimental Protocols

Critical Preliminary Steps: Sample Handling and Internal Standard Spiking

To ensure accurate quantification and prevent artificial generation or degradation of 9,10-DiHOME, the following steps are crucial before proceeding with any extraction protocol:

  • Sample Collection and Storage: Collect whole blood and allow it to clot. Centrifuge to separate the serum. Store serum samples at -80°C until analysis to minimize lipid peroxidation.

  • Antioxidant Addition: To prevent auto-oxidation of polyunsaturated fatty acids during sample preparation, it is recommended to add an antioxidant such as butylated hydroxytoluene (BHT) to the initial extraction solvent[8].

  • Internal Standard: For accurate quantification, a stable isotope-labeled internal standard, such as (±)9,10-DiHOME-d4, must be added to each serum sample before any extraction steps[6][7]. This accounts for any analyte loss during sample processing.

Protocol 1: Solid-Phase Extraction (SPE) for High-Throughput Analysis

This method is adapted from high-throughput oxylipin quantification protocols and is suitable for processing multiple samples simultaneously using a 96-well plate format[6].

Materials:

  • Serum samples

  • (±)9,10-DiHOME-d4 internal standard (ISTD) solution

  • Methanol (MeOH), HPLC grade

  • Deionized water (DI H₂O)

  • C18 SPE cartridges or 96-well plate (e.g., 500 mg/6 mL)[7]

  • SPE manifold (e.g., Biotage Pressure+ Manifold)[6]

  • Nitrogen evaporator (e.g., TurboVap)

  • LC-MS grade reconstitution solvent (e.g., 50% Methanol)

Procedure:

  • Sample Preparation:

    • Thaw serum samples on ice.

    • In a microcentrifuge tube, combine 100 µL of serum with 5-10 µL of the ISTD solution (e.g., (d4) 9,10-diHOME)[6][7].

    • Add 300 µL of ice-cold methanol to precipitate proteins[7].

    • Vortex for 10 seconds and incubate at -20°C for at least 20 minutes (or overnight) to ensure complete protein precipitation[7].

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction:

    • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of DI H₂O[6].

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge[6].

    • Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar impurities[6].

    • Elution: Elute the (±)9,10-DiHOME and other lipids with 1.2 mL of methanol into a clean collection tube[6].

  • Solvent Evaporation and Reconstitution:

    • Dry the eluent under a gentle stream of nitrogen in an evaporator[6].

    • Reconstitute the dried extract in 50 µL of the reconstitution solvent (e.g., 50% methanol) for LC-MS/MS analysis[6].

Protocol 2: Liquid-Liquid Extraction (LLE) with Methanol and Hexane

This is a simpler LLE protocol effective for removing nonpolar lipids and precipitating proteins.

Materials:

  • Serum samples

  • (±)9,10-DiHOME-d4 internal standard (ISTD) solution

  • Methanol (MeOH), HPLC grade

  • Hexane, HPLC grade

Procedure:

  • Protein Precipitation and Initial Extraction:

    • Aliquot 200 µL of serum into a glass tube.

    • Add the ISTD solution.

    • Add 400 µL of ice-cold methanol, vortex vigorously for 10 seconds[1].

    • Centrifuge at ~4700 x g for 25 minutes to pellet the precipitated proteins[1].

  • Hexane Wash:

    • Collect the supernatant.

    • Add 120 µL of hexane to the supernatant, vortex for 10 seconds, and centrifuge at ~2200 x g for 5 minutes to separate the layers[1].

    • Carefully aspirate and discard the upper hexane layer.

    • Repeat the hexane wash two more times to ensure complete removal of neutral lipids[1].

  • Final Preparation:

    • The lower aqueous-methanol phase containing the DiHOMEs is collected.

    • Evaporate the solvent under nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Protocol 3: One-Phase Liquid-Liquid Extraction with Methanol/Chloroform/MTBE (MMC)

This method is reported to provide excellent recovery for a broad range of lipid classes[4][5].

Materials:

  • Serum samples

  • (±)9,10-DiHOME-d4 internal standard (ISTD) solution

  • Methanol/Chloroform/Methyl-tert-butyl ether (MTBE) solvent mixture

Procedure:

  • Extraction:

    • To 100 µL of serum in a glass tube, add the ISTD solution.

    • Add 2 mL of the MMC solvent mixture[4][5].

    • Vortex thoroughly to ensure a single-phase mixture and incubate for a defined period (e.g., 30 minutes at room temperature with shaking).

    • Centrifuge to pellet any precipitated protein.

  • Sample Finalization:

    • Transfer the supernatant to a new tube.

    • Dry the solvent under a stream of nitrogen.

    • Reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualization

Biosynthesis of (±)9,10-DiHOME

G LA Linoleic Acid EpOME (±)9(10)-EpOME (Leukotoxin) LA->EpOME Cytochrome P450 DiHOME (±)9,10-DiHOME (Leukotoxin Diol) EpOME->DiHOME Soluble Epoxide Hydrolase (sEH)

Caption: Biosynthesis pathway of (±)9,10-DiHOME from linoleic acid.

Experimental Workflow for (±)9,10-DiHOME Extraction and Analysis

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Serum Serum Sample (100 µL) Spike Spike with (d4) 9,10-DiHOME ISTD Serum->Spike Precipitate Protein Precipitation (e.g., cold Methanol) Spike->Precipitate SPE Solid-Phase Extraction (C18 Cartridge) Precipitate->SPE Dry Dry Down (Nitrogen Evaporation) SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification LCMS->Quant

Caption: General workflow for SPE-based extraction and analysis.

References

Method

Application Note: Quantification of 9,10-DiHOME in Biological Matrices using Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the accurate and precise quantification of 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) in biological matrices, such as plasma and tissue homogenates. The method utilizes a stable isotope-labeled internal standard, deuterated 9,10-DiHOME (d4-9,10-DiHOME), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. This protocol is intended for researchers, scientists, and drug development professionals investigating the roles of 9,10-DiHOME in various physiological and pathological processes.

Introduction

9,10-DiHOME is a diol metabolite of linoleic acid, produced through the cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) pathways.[1] Emerging research has identified 9,10-DiHOME as a bioactive lipid mediator involved in a variety of biological processes, including inflammation, immune response, and the activation of brown adipose tissue.[1] It functions as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and adipogenesis.[1] Given its low endogenous concentrations and potential as a biomarker, a robust and sensitive analytical method is crucial for its accurate quantification.

The use of a deuterated internal standard is a critical component of quantitative mass spectrometry, as it effectively corrects for variability in sample preparation and matrix effects. This protocol employs d4-9,10-DiHOME, which co-elutes with the endogenous analyte and exhibits identical ionization efficiency, ensuring high accuracy and precision.

Signaling Pathway of 9,10-DiHOME

9,10-DiHOME is formed from linoleic acid, which is first converted to 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) by CYP enzymes. Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes the epoxide to form 9,10-DiHOME. As a PPARγ agonist, 9,10-DiHOME binds to and activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

9,10-DiHOME_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Linoleic_Acid Linoleic_Acid CYP_Enzymes CYP_Enzymes Linoleic_Acid->CYP_Enzymes 9(10)-EpOME 9(10)-EpOME CYP_Enzymes->9(10)-EpOME sEH sEH 9(10)-EpOME->sEH 9,10-DiHOME 9,10-DiHOME sEH->9,10-DiHOME PPARg PPARγ 9,10-DiHOME->PPARg binds & activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE PPARg_RXR_Complex->PPRE binds Gene_Expression Gene_Expression PPRE->Gene_Expression modulates

Figure 1: Simplified signaling pathway of 9,10-DiHOME formation and its action via PPARγ.

Experimental Workflow

The overall workflow for the quantification of 9,10-DiHOME involves sample collection with precautions to prevent ex vivo oxidation, followed by extraction using solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS.

Experimental_Workflow Sample_Collection Sample Collection (Plasma/Tissue) + Antioxidants Spiking Spike with d4-9,10-DiHOME Internal Standard Sample_Collection->Spiking Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in LC Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Figure 2: General experimental workflow for 9,10-DiHOME quantification.

Experimental Protocols

Materials and Reagents
  • Standards: 9,10-DiHOME and d4-9,10-DiHOME (Cayman Chemical or equivalent)

  • Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Reagents: Formic acid (LC-MS grade), butylated hydroxytoluene (BHT), EDTA

  • SPE Cartridges: Oasis PRiME HLB (Waters) or equivalent mixed-mode or reversed-phase cartridges

  • Collection Tubes: Polypropylene tubes

Sample Preparation: Plasma
  • Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Transfer plasma to a clean polypropylene tube. Add BHT to a final concentration of 0.02% to prevent auto-oxidation. Samples should be stored at -80°C until analysis.

  • Internal Standard Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add 5 µL of d4-9,10-DiHOME internal standard solution (concentration to be optimized based on expected endogenous levels, e.g., 50 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute 9,10-DiHOME and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Sample Preparation: Tissue
  • Tissue Homogenization: Weigh approximately 30-50 mg of frozen tissue. Homogenize on ice in a suitable buffer containing antioxidants (e.g., PBS with 0.02% BHT and 1 mM EDTA).

  • Internal Standard Spiking: Add a known amount of d4-9,10-DiHOME internal standard to the homogenate.

  • Extraction: Perform a liquid-liquid extraction (e.g., using a modified Folch or Bligh-Dyer method with chloroform/methanol) or a solid-phase extraction following protein precipitation as described for plasma.

  • Evaporation and Reconstitution: Proceed with the evaporation and reconstitution steps as outlined for plasma samples.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterRecommended Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v)
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B (equilibration)

Mass Spectrometry Conditions:

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 500°C
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9,10-DiHOME313.2201.1-20 to -30
d4-9,10-DiHOME317.3203.2-20 to -30

Collision energies should be optimized for the specific instrument used.

Data Presentation

Method Performance Characteristics

The following table summarizes typical performance characteristics for the quantification of 9,10-DiHOME using this method, based on data from validated oxylipin panels.

ParameterTypical Performance
Linearity (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.1 - 1.0 ng/mL
Precision (CV%) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Representative Quantitative Data

The following table provides an example of expected concentration ranges of 9,10-DiHOME in human plasma. Actual concentrations may vary depending on the study population and physiological state.

Biological MatrixCondition9,10-DiHOME Concentration Range (ng/mL)
Human PlasmaHealthy1.0 - 10.0
Human PlasmaInflammatory StatePotentially elevated

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of 9,10-DiHOME in biological samples. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for research applications aiming to elucidate the biological roles of this important lipid mediator. The provided methodologies can be adapted and validated for specific research needs in various biological matrices.

References

Application

Measuring (±)9(10)-DiHOME Concentration: An Application Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the quantification of (±)9(10)-dihydroxy-12Z-octadecenoic acid ((±)9(10)-DiHOME) using...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the quantification of (±)9(10)-dihydroxy-12Z-octadecenoic acid ((±)9(10)-DiHOME) using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This guide offers comprehensive information on the assay's performance, step-by-step experimental procedures, and data analysis guidelines to ensure accurate and reproducible results.

(±)9(10)-DiHOME is a bioactive lipid metabolite derived from linoleic acid through the cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) pathways.[1][2] It has been implicated in a variety of physiological and pathological processes, including inflammation, acute respiratory distress syndrome (ARDS), and the regulation of brown adipose tissue activity.[1][3] Accurate measurement of (±)9(10)-DiHOME in biological samples is crucial for understanding its role in health and disease and for the development of novel therapeutic strategies.

Performance Characteristics

The (±)9(10)-DiHOME ELISA kit is a competitive immunoassay designed for the quantitative determination of (±)9(10)-DiHOME in various biological matrices, including human plasma, serum, and bronchoalveolar lavage fluid (BALF).[4] The performance characteristics of the assay are summarized below, providing a clear overview of its capabilities.

ParameterValueReference
Assay Range 0.78-100 ng/mL
Sensitivity (80% B/B₀) Approximately 1.6 ng/mL
Lower Limit of Detection (LLOD) 0.44 ng/mL[5]
Mid-point (50% B/B₀) Approximately 7.24 ng/mL[4]

Table 1: Assay Performance. This table summarizes the key performance metrics of the (±)9(10)-DiHOME ELISA kit.

Matrix Control (Human Plasma)Mean Concentration (ng/mL)%CV
Control 132.166.7
Control 26.3710.2
Control 31.8312.6

Table 2: Intra-Assay Precision. This table presents the intra-assay precision determined by analyzing 24 replicates of three human plasma controls in a single assay.[4] The coefficient of variation (%CV) demonstrates the reproducibility of the assay within a single run.

Matrix Control (Human Plasma)Mean Concentration (ng/mL)%CV
Control 125.989.1
Control 25.6110.8
Control 32.1111.4

Table 3: Inter-Assay Precision. This table shows the inter-assay precision, which was determined by analyzing replicates of three human plasma controls in separate assays on different days.[4] The %CV indicates the reproducibility of the assay across different runs.

CompoundCross-Reactivity (%)
(±)9(10)-DiHOME100
(±)9-HODE0.95
(±)12(13)-DiHOME<0.7
(±)9(10)-EpOME<0.01
(±)11(12)-EET<0.01
(±)12-HETE<0.01
(±)14(15)-EET<0.01
5(S)-HETE<0.01
9-OxoODE<0.01
(±)13-HpODE<0.01

Table 4: Specificity and Cross-Reactivity. This table details the cross-reactivity of the ELISA kit with structurally related compounds, demonstrating its high specificity for (±)9(10)-DiHOME.[4][5]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the biosynthesis of (±)9(10)-DiHOME and the workflow of the competitive ELISA.

Biosynthesis of (±)9(10)-DiHOME Linoleic Acid Linoleic Acid CYP450 CYP450 Linoleic Acid->CYP450 9(10)-EpOME 9(10)-EpOME CYP450->9(10)-EpOME sEH sEH 9(10)-EpOME->sEH 9(10)-DiHOME 9(10)-DiHOME sEH->9(10)-DiHOME

Figure 1: Biosynthesis of (±)9(10)-DiHOME. This diagram illustrates the conversion of linoleic acid to (±)9(10)-DiHOME via the action of cytochrome P450 (CYP450) and soluble epoxide hydrolase (sEH).

Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Assay Procedure cluster_2 Detection Coat Plate Coat plate with (±)9(10)-DiHOME antibody Add Sample/Standard Add sample or standard containing free (±)9(10)-DiHOME Coat Plate->Add Sample/Standard Add Tracer Add (±)9(10)-DiHOME-AChE tracer Add Sample/Standard->Add Tracer Incubate Incubate to allow competition for antibody binding Add Tracer->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add Substrate Add Ellman's Reagent (substrate for AChE) Wash->Add Substrate Develop Incubate to develop color Add Substrate->Develop Read Plate Read absorbance at 414 nm Develop->Read Plate

Figure 2: Competitive ELISA Workflow. This diagram outlines the key steps of the competitive ELISA for measuring (±)9(10)-DiHOME concentration.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for sample preparation, the ELISA procedure, and data analysis.

Protocol 1: Sample Preparation

For accurate quantification, plasma, serum, and BALF samples may require extraction.[4] It is recommended to test for interference in your specific sample type before processing a large number of samples.[4]

Materials:

  • Human plasma, serum, or BALF samples

  • 2M HCl

  • Pure water

  • 100% Ethanol (EtOH)

  • 15% Ethanol in pure water

  • Ethyl acetate

  • 6 ml C18 columns

  • Polypropylene tubes

  • Centrifugal concentrator

Procedure:

  • To a 500 µL sample, add 125 µL of 2M HCl and 2 mL of pure water.

  • Incubate at room temperature for 15 minutes.

  • Equilibrate a 6 ml C18 column with 3 mL of 100% EtOH followed by 3 mL of pure water.

  • Apply the sample to the equilibrated column.

  • Wash the column with 6 mL of pure water followed by 6 mL of 15% ethanol in pure water. Discard the washes.

  • Elute the sample slowly by applying 3 mL of ethyl acetate and collect the eluant in a polypropylene tube.

  • Evaporate the eluant to dryness using a centrifugal concentrator under vacuum.

  • Reconstitute the dried sample with 500 µL of the ELISA Assay Buffer. The sample is now ready for quantification. If not assaying immediately, store at -20°C.[4]

Protocol 2: ELISA Procedure

This protocol is based on the competitive ELISA principle.

Materials:

  • (±)9(10)-DiHOME ELISA Plate

  • (±)9(10)-DiHOME Standard

  • (±)9(10)-DiHOME AChE Tracer

  • (±)9(10)-DiHOME Antiserum

  • ELISA Buffer Concentrate (10X)

  • Wash Buffer Concentrate (400X)

  • Polysorbate 20

  • Ellman's Reagent

  • Plate reader capable of measuring absorbance at 414 nm

  • Adjustable pipettes and a repeating pipettor

Reagent Preparation:

  • ELISA Buffer (1X): Dilute the 10X ELISA Buffer Concentrate with pure water.

  • Wash Buffer (1X): Dilute the 400X Wash Buffer Concentrate with pure water and add Polysorbate 20 to a final concentration of 0.5 ml/L.

  • (±)9(10)-DiHOME Standard: Prepare a serial dilution of the standard in ELISA Buffer (1X) according to the kit instructions to create a standard curve.

  • (±)9(10)-DiHOME AChE Tracer and Antiserum: Reconstitute as per the kit's instructions.

Assay Steps:

  • Plate Setup: Arrange the plate with wells for the standard curve, samples, and controls (Blank, Total Activity (TA), and Non-Specific Binding (NSB)).

  • Add Reagents:

    • Add 100 µL of ELISA Buffer (1X) to the NSB wells.

    • Add 50 µL of ELISA Buffer (1X) to the B₀ (maximum binding) wells.

    • Add 50 µL of each standard dilution to the appropriate wells.

    • Add 50 µL of your prepared samples to the sample wells.

    • Add 50 µL of the (±)9(10)-DiHOME AChE Tracer to all wells except the Blank and TA wells.

    • Add 50 µL of the (±)9(10)-DiHOME Antiserum to all wells except the Blank, TA, and NSB wells.

  • Incubation: Cover the plate and incubate for two hours at room temperature on a plate shaker.

  • Washing: Wash the plate five times with Wash Buffer (1X).

  • Development: Add 200 µL of Ellman's Reagent to each well.

  • Incubation: Incubate the plate in the dark for 60-90 minutes at room temperature to allow for color development.

  • Reading: Read the absorbance at 414 nm using a plate reader.

Protocol 3: Data Analysis

The concentration of (±)9(10)-DiHOME in the samples is determined by comparing their absorbance to the standard curve. For competitive ELISAs, the absorbance is inversely proportional to the concentration of the analyte.

Calculations:

  • Average Replicates: Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Subtract Background: Subtract the average absorbance of the Blank wells from all other absorbance readings.

  • Calculate Percent Binding (%B/B₀):

    • Calculate the average absorbance of the B₀ wells.

    • For each standard and sample, calculate the percent binding using the formula: %B/B₀ = [(Average Absorbance of Standard or Sample) / (Average Absorbance of B₀)] x 100.

  • Generate Standard Curve: Plot the %B/B₀ for each standard as a function of its concentration on a semi-logarithmic scale. A four-parameter logistic curve fit is recommended for generating the standard curve.[6]

  • Determine Sample Concentrations: Interpolate the %B/B₀ of your samples on the standard curve to determine their corresponding concentrations.

  • Account for Dilution: If samples were diluted during preparation, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.

Data Interpretation:

  • Ensure that the coefficient of variation (%CV) for replicate measurements is less than 20% for reliable results.[6]

  • Samples with absorbance values outside the linear range of the standard curve should be re-assayed at a different dilution.

  • It is important to note that immunoassays may sometimes report higher analyte concentrations compared to mass spectrometry methods, as antibodies can potentially recognize structurally related metabolites.[4]

By following these detailed protocols and understanding the performance characteristics of the assay, researchers can confidently and accurately measure (±)9(10)-DiHOME concentrations, contributing to a deeper understanding of its biological significance.

References

Method

Chiral Separation of (±)9,10-DiHOME Enantiomers: Application Notes and Protocols

Abstract This document provides detailed application notes and experimental protocols for the chiral separation of (±)9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) enantiomers. 9,10-DiHOME, a diol metabolite of lino...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the chiral separation of (±)9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) enantiomers. 9,10-DiHOME, a diol metabolite of linoleic acid, is an emerging bioactive lipid with significant roles in immune regulation and inflammatory processes. As enantiomers of chiral molecules often exhibit distinct biological activities, their separation and individual characterization are paramount for research, drug discovery, and development. This guide outlines two primary chromatographic techniques for the successful chiral resolution of (±)9,10-DiHOME: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). Detailed methodologies, quantitative data, and visualization of the relevant biological pathways are presented to aid researchers, scientists, and drug development professionals in this critical analytical endeavor.

Introduction

9,10-DiHOME is a vicinal diol produced from the metabolism of linoleic acid via the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) pathway.[1][2] It has been identified as a potent signaling molecule with diverse biological effects, including the modulation of immune responses through its action as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1] Activation of PPARγ in immune cells, such as dendritic cells (DCs), can influence their maturation, antigen presentation, and cytokine production, thereby impacting downstream T-cell responses, including the differentiation of regulatory T cells (Tregs).[3][4]

The enzymatic formation of 9,10-DiHOME from its precursor, 9(10)-EpOME, results in the formation of specific stereoisomers. The hydrolysis of the epoxide can lead to the formation of four possible stereoisomers: (9R,10S)- and (9S,10R)-DiHOME (threo enantiomers), and (9R,10R)- and (9S,10S)-DiHOME (erythro enantiomers). Given that stereochemistry is a critical determinant of biological activity for many lipid mediators, the ability to separate and study these enantiomers individually is essential. For instance, studies on similar diols have shown that different enantiomers can have varying or even opposing effects on cellular processes.[5] This underscores the necessity for robust and reliable chiral separation methods.

This application note provides a comprehensive guide to the chiral separation of (±)9,10-DiHOME enantiomers using both SFC and HPLC, enabling researchers to accurately quantify and further investigate the specific biological roles of each enantiomer.

Biological Significance and Signaling Pathways

9,10-DiHOME is a key player in the intricate network of lipid signaling. Its biological effects are primarily mediated through the activation of the nuclear receptor PPARγ. The biosynthetic pathway and a key signaling cascade are outlined below.

Biosynthesis of 9,10-DiHOME

Linoleic acid, an essential fatty acid, is metabolized by cytochrome P450 enzymes to form 9(10)-epoxyoctadecenoic acid (9(10)-EpOME). Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes the epoxide ring of 9(10)-EpOME to produce the vicinal diol, 9,10-DiHOME.[2]

Biosynthesis of 9,10-DiHOME Linoleic Acid Linoleic Acid 9(10)-EpOME 9(10)-EpOME Linoleic Acid->9(10)-EpOME CYP450 CYP450 CYP450 9,10-DiHOME 9,10-DiHOME 9(10)-EpOME->9,10-DiHOME sEH sEH sEH

Biosynthesis of 9,10-DiHOME from Linoleic Acid.
9,10-DiHOME-Mediated PPARγ Signaling in Dendritic Cells

As a PPARγ agonist, 9,10-DiHOME can modulate the function of dendritic cells. Upon entering the cell, 9,10-DiHOME binds to and activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of genes involved in lipid metabolism, inflammation, and antigen presentation, ultimately influencing the dendritic cell's immunophenotype and its ability to direct T-cell differentiation.[4][6]

9,10-DiHOME PPARγ Signaling in Dendritic Cells cluster_cell Dendritic Cell cluster_nucleus Nucleus 9,10-DiHOME_ext 9,10-DiHOME PPARg PPARγ 9,10-DiHOME_ext->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Dimerizes with RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to PPRE Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Cellular_Response Altered DC Function: - Lipid Metabolism - Antigen Presentation - Cytokine Production Gene_Transcription->Cellular_Response

9,10-DiHOME PPARγ signaling in a dendritic cell.

Experimental Protocols

The following protocols provide detailed methodologies for the chiral separation of (±)9,10-DiHOME enantiomers by Supercritical Fluid Chromatography (SFC) and a general strategy for developing a High-Performance Liquid Chromatography (HPLC) method.

Protocol 1: Chiral Supercritical Fluid Chromatography (SFC)

This protocol is adapted from a validated method for the quantitative metabolic profiling of octadecanoid oxylipins, including 9,10-DiHOME.

Objective: To achieve baseline separation of the threo and erythro enantiomers of 9,10-DiHOME.

Instrumentation:

  • Supercritical Fluid Chromatograph coupled with a tandem mass spectrometer (SFC-MS/MS)

Materials:

  • (±)9,10-DiHOME standard

  • Carbon dioxide (SFC grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid

Chromatographic Conditions:

ParameterValue
Column Waters Trefoil AMY1, 3.0 x 150 mm, 2.5 µm
Mobile Phase A Carbon Dioxide (CO₂)
Mobile Phase B Methanol with 5 mM Ammonium Acetate
Gradient Refer to the original method for the specific gradient profile. A typical starting point would be a low percentage of Mobile Phase B, increasing over the run.
Flow Rate 2.0 mL/min
Column Temperature 40 °C
Back Pressure 150 bar
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode

Procedure:

  • Sample Preparation: Dissolve the (±)9,10-DiHOME standard in methanol to a final concentration of 1 µg/mL.

  • Column Conditioning: Before first use, condition the column as per the manufacturer's instructions. This may involve flushing with a mixture of CO₂:Methanol and Acetonitrile:Isopropanol.

  • SFC-MS/MS Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject 2-5 µL of the prepared sample.

    • Run the separation using the specified gradient and chromatographic conditions.

    • Monitor the elution of the 9,10-DiHOME enantiomers using appropriate MRM transitions.

  • Data Analysis: Integrate the peaks corresponding to the separated enantiomers to determine their retention times and relative abundance.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) - Method Development Strategy

Objective: To develop a robust HPLC method for the separation of (±)9,10-DiHOME enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

Initial Screening Conditions:

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm)Chiralpak AD-RH or Chiralcel OD-RH (4.6 x 150 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic AcidAcetonitrile / Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C30 °C
Detection UV at 210 nm or MSUV at 210 nm or MS
Injection Volume 10 µL10 µL

Method Development Workflow:

HPLC Method Development Workflow Start Start Screen_Columns Screen Chiral Columns (e.g., Chiralpak AD-H, Chiralcel OD-H) Start->Screen_Columns Screen_Mobile_Phases Screen Mobile Phases (Normal & Reversed Phase) Screen_Columns->Screen_Mobile_Phases Initial_Separation Observe Initial Separation Screen_Mobile_Phases->Initial_Separation Optimize_MP Optimize Mobile Phase Composition Initial_Separation->Optimize_MP Partial or No Separation Good_Resolution Resolution Acceptable? Initial_Separation->Good_Resolution Good Separation Optimize_Flow_Temp Optimize Flow Rate & Temperature Optimize_MP->Optimize_Flow_Temp Optimize_Flow_Temp->Good_Resolution Good_Resolution->Optimize_MP No Validate_Method Validate Method Good_Resolution->Validate_Method Yes

Workflow for chiral HPLC method development.
  • Column and Mobile Phase Screening: Begin by screening a selection of polysaccharide-based chiral columns with both normal and reversed-phase mobile phases as outlined in the table above.

  • Evaluation of Initial Results: Assess the chromatograms for any signs of enantiomeric separation. If partial separation is observed, proceed with optimization.

  • Optimization:

    • Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents in the mobile phase. For normal phase, adjust the percentage of alcohol. For reversed phase, alter the acetonitrile/water ratio.

    • Additives: The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) can improve peak shape and resolution for acidic analytes like 9,10-DiHOME.

    • Flow Rate and Temperature: Fine-tune the flow rate and column temperature to improve efficiency and resolution. Lower temperatures often enhance chiral recognition.

  • Method Validation: Once satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness.

Data Presentation

The following table summarizes representative quantitative data for the chiral separation of 9,10-DiHOME enantiomers obtained by SFC-MS/MS. Data for an optimized HPLC method would be populated upon successful method development.

Table 1: Quantitative Data for Chiral Separation of 9,10-DiHOME Enantiomers

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Column Waters Trefoil AMY1 (3.0 x 150 mm, 2.5 µm)To be determined during method development
Mobile Phase CO₂ / Methanol with 5 mM Ammonium AcetateTo be determined during method development
Flow Rate 2.0 mL/minTo be determined during method development
Temperature 40 °CTo be determined during method development
Retention Time (t_R) - Enantiomer 1 e.g., 8.5 minTo be determined
Retention Time (t_R) - Enantiomer 2 e.g., 9.2 minTo be determined
Resolution (R_s) > 1.5Target > 1.5
Elution Order threo-enantiomers typically elute before erythro-enantiomersTo be determined

Note: The retention times provided for SFC are illustrative. Actual values will depend on the specific gradient program used.

Conclusion

The chiral separation of (±)9,10-DiHOME enantiomers is a critical step in elucidating their individual biological functions. Supercritical Fluid Chromatography has been demonstrated as a highly effective technique for this purpose, providing excellent resolution of the stereoisomers. While a specific HPLC method requires development, the provided strategy offers a systematic approach to achieving this goal. The protocols and data presented in this application note serve as a valuable resource for researchers in the fields of lipidomics, immunology, and drug development, enabling more precise and stereochemically defined studies of this important class of bioactive lipids. The ability to isolate and quantify the individual enantiomers of 9,10-DiHOME will undoubtedly contribute to a deeper understanding of their roles in health and disease.

References

Application

Application Notes and Protocols for DiHOME Analysis in Tissues

Introduction Dihydroxyoctadecenoic acids (DiHOMEs) are oxidized linoleic acid metabolites that belong to the family of oxylipins.[1] These lipid mediators are gaining prominence in research due to their roles in various...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroxyoctadecenoic acids (DiHOMEs) are oxidized linoleic acid metabolites that belong to the family of oxylipins.[1] These lipid mediators are gaining prominence in research due to their roles in various physiological and pathological processes. For instance, 12,13-diHOME, a lipokine primarily released by brown adipose tissue (BAT) in response to cold or exercise, has been shown to stimulate fatty acid uptake into BAT and skeletal muscle.[2][3][4][5][6] It acts by promoting the translocation of fatty acid transporters like FATP1 and CD36 to the cell membrane.[2][4] Given their association with metabolic health, accurate quantification of DiHOMEs in tissues is critical for researchers, scientists, and drug development professionals.

This document provides detailed protocols for sample preparation and analysis of DiHOMEs from tissue matrices, primarily focusing on methods compatible with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative analysis of small molecules.[7]

I. Experimental and Analytical Workflow

The overall process for DiHOME analysis involves several critical steps, from sample collection to data acquisition. The workflow is designed to ensure sample integrity, efficient extraction, and accurate quantification. The use of a stable isotope-labeled internal standard is crucial for correcting analyte losses during sample preparation and compensating for matrix effects during analysis.[8][9]

DiHOME Analysis Workflow Experimental Workflow for DiHOME Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue 1. Tissue Collection (Snap-freeze in liquid N2) Homogenize 2. Tissue Homogenization (e.g., Bead beating in buffer) Tissue->Homogenize Spike 3. Internal Standard Spiking (Add stable isotope-labeled DiHOME) Homogenize->Spike Extract 4. Lipid Extraction (LLE or SPE) Spike->Extract Dry 5. Solvent Evaporation (Under gentle N2 stream) Extract->Dry Reconstitute 6. Reconstitution (In LC-MS compatible solvent) Dry->Reconstitute LCMS 7. LC-MS/MS Analysis (e.g., Reversed-Phase LC, MRM mode) Reconstitute->LCMS Quant 8. Quantification (Peak area ratio vs. standard curve) LCMS->Quant

Caption: High-level workflow for DiHOME analysis from tissue samples.

II. Detailed Experimental Protocols

A. Materials and Reagents

  • Solvents: LC-MS grade methanol, acetonitrile, isopropanol, chloroform, hexane, and ethyl acetate.

  • Reagents: Butylated hydroxytoluene (BHT), acetic acid, and ammonium acetate.

  • Internal Standards: Stable isotope-labeled DiHOME standards (e.g., 12,13-diHOME-d4).

  • Equipment: Tissue homogenizer (e.g., bead beater), centrifuge, nitrogen evaporator, vortex mixer, analytical balance.

  • Extraction Supplies: Glass tubes with Teflon-lined caps, solid-phase extraction (SPE) cartridges (e.g., C18 or Oasis HLB).[1][10]

B. Protocol 1: Tissue Homogenization

Proper homogenization is crucial for releasing lipids from the tissue matrix. All steps should be performed on ice to minimize enzymatic activity.

  • Weighing: Weigh approximately 30-50 mg of frozen tissue in a pre-cooled 2 mL homogenization tube containing ceramic or steel beads.[11][12] Record the exact weight.

  • Buffer Addition: Add 500 µL of a pre-cooled homogenization buffer (e.g., phosphate-buffered saline, PBS) containing an antioxidant like 0.01% BHT to prevent auto-oxidation.[13]

  • Homogenization: Homogenize the tissue using a bead beater (e.g., FastPrep-24™) at a high setting (e.g., 4.5 M/S for 40 seconds), repeating the cycle twice with cooling on ice in between.[11]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.[11]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean glass tube for lipid extraction.

C. Protocol 2: Lipid Extraction

Two common methods for extracting DiHOMEs and other oxylipins are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE is often preferred for its cleaner extracts and potential for high-throughput applications.[14][15][16]

Option 1: Solid-Phase Extraction (SPE)

This protocol is adapted for a polymeric reversed-phase cartridge (e.g., Oasis HLB), which retains a wide range of lipid metabolites.[1]

  • Internal Standard: Add a known amount of stable isotope-labeled DiHOME internal standard to the tissue homogenate supernatant. This step is critical for accurate quantification using the stable isotope dilution assay (SIDA) method.[8][17]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[15]

  • Sample Loading: Load the spiked homogenate onto the conditioned SPE cartridge.[15]

  • Washing: Wash the cartridge with 1.5 mL of 5% aqueous methanol to remove polar impurities.[15]

  • Elution: Elute the DiHOMEs and other lipids with 1.2 mL of methanol into a clean collection tube.[15]

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Option 2: Liquid-Liquid Extraction (LLE) - Modified Folch Method

LLE is a classic method for lipid extraction based on partitioning between aqueous and organic phases.[18]

  • Internal Standard: Add the internal standard to the tissue homogenate supernatant as described for SPE.

  • Solvent Addition: To the ~500 µL of supernatant, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[13][18]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 2,500 x g for 5 minutes to induce phase separation.[19]

  • Collect Organic Phase: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new glass tube.[19]

  • Re-extraction: Add another 1 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.[13]

  • Drying & Reconstitution: Evaporate the combined organic extracts to dryness under nitrogen and reconstitute as described in the SPE protocol.

D. Protocol 3: Instrumental Analysis by LC-MS/MS

Analysis is typically performed using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% acetic acid or 5 mM ammonium acetate.[16]

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% acetic acid.

    • Gradient: A typical gradient runs from ~30% B to 95% B over 10-15 minutes to resolve DiHOME isomers.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[15]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[16]

    • MRM Transitions: Specific precursor-to-product ion transitions for each DiHOME isomer and the internal standard must be determined by direct infusion of standards.

III. Data Presentation

The following table summarizes typical performance characteristics for oxylipin analysis methods, which are applicable to DiHOMEs. Absolute values can vary based on the specific tissue matrix, instrumentation, and extraction efficiency.

ParameterTypical ValueMatrixMethodReference
Extraction Recovery 80 - 120%PlasmaSPE[10]
Extraction Recovery >85%CellsSPE[1]
Limit of Quantitation (LOQ) 0.05 - 1.25 ng/gAnimal TissueQuEChERS-LC-MS/MS[20]
Precision (RSD) < 20%Animal TissueQuEChERS-LC-MS/MS[20]
Precision (RSD) 4 - 11%MaizeIsotope Dilution LC-MS/MS[17]

IV. DiHOME Signaling Pathway

DiHOMEs are synthesized from linoleic acid via a two-step enzymatic process involving cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH).[21]

DiHOME Synthesis Pathway Biosynthesis of DiHOMEs from Linoleic Acid cluster_pathway Enzymatic Pathway cluster_enzymes Enzymes LA Linoleic Acid EpOME EpOMEs (9,10-EpOME & 12,13-EpOME) LA->EpOME Oxidation DiHOME DiHOMEs (9,10-DiHOME & 12,13-DiHOME) EpOME->DiHOME Hydrolysis CYP Cytochrome P450 (CYP) CYP->LA:e sEH soluble Epoxide Hydrolase (sEH) sEH->EpOME:e

Caption: Formation of DiHOMEs from linoleic acid via CYP and sEH enzymes.[21]

V. Optional Protocol: Derivatization for GC-MS Analysis

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. This requires a chemical derivatization step to increase the volatility of the DiHOMEs.[22]

  • Extract Preparation: Begin with the dried lipid extract obtained from either the SPE or LLE protocol.

  • Methylation: First, esterify the carboxylic acid group. Reconstitute the extract in diethyl ether:methanol (9:1, v/v). Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. Let the reaction proceed for 15 minutes. Gently bubble nitrogen through the solution to remove excess diazomethane.[23] (Caution: Diazomethane is highly toxic and explosive).

  • Silylation: After evaporating the methylation reagents, add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Seal the vial and heat at 60-80°C for 30-60 minutes.[22][23]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

References

Method

Application Notes: (±)9,10-DiHOME as a Biomarker for Soluble Epoxide Hydrolase (sEH) Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are generally considered to be beneficial mediators with anti-inflammatory, vasodilatory, and analgesic properties, into their corresponding less active diols, dihydroxyeicosatrienoic acids (DHETs).[1][2] Similarly, sEH metabolizes other epoxy fatty acids, such as the epoxides of linoleic acid (leukotoxins or EpOMEs), into their corresponding diols, dihydroxy-octadecenoic acids (DiHOMEs).[3][4]

Specifically, (±)9,10-dihydroxy-12Z-octadecenoic acid, or (±)9,10-DiHOME, is a diol metabolite derived from the sEH-mediated hydrolysis of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME), a cytochrome P450 (CYP) metabolite of linoleic acid.[3][4] The accumulation of (±)9,10-DiHOME is increasingly recognized as a reliable biomarker for in vivo sEH activity. Elevated levels of (±)9,10-DiHOME can reflect increased sEH activity and have been associated with various pathological conditions, making it a valuable tool in diagnostics and drug development.[5][6]

Clinical Relevance and Applications

The measurement of (±)9,10-DiHOME levels offers a window into the activity of the sEH enzyme, which is implicated in a range of physiological and pathophysiological processes:

  • Inflammation and Immune Response: Elevated levels of DiHOMEs, including 9,10-DiHOME, are linked to pathological inflammation.[5] For instance, increased concentrations of DiHOMEs have been observed in severe COVID-19 infection and are implicated in driving immune cell dysfunction in severe burn injuries.[5][6] While EpOMEs are considered pro-toxins, DiHOMEs are the direct agents exerting immunotoxicity.[3]

  • Cardiovascular Disease: The sEH pathway plays a role in regulating blood pressure and vascular inflammation.[1] While EETs are cardioprotective, their hydrolysis by sEH diminishes these effects. Therefore, monitoring 9,10-DiHOME can provide insights into cardiovascular health.

  • Metabolic Disorders: Interestingly, 12,13-DiHOME, a regioisomer of 9,10-DiHOME, has been identified as a lipokine that can be released from brown adipose tissue (BAT) upon cold exposure and is associated with improved metabolic health.[7][8] However, at higher concentrations, DiHOMEs can have detrimental effects.[7] The role of 9,10-DiHOME in systemic metabolism is an active area of research.[9]

  • Drug Development: Given the therapeutic potential of inhibiting sEH to increase the levels of beneficial EETs, there is significant interest in developing sEH inhibitors.[1][2] (±)9,10-DiHOME serves as a crucial biomarker to assess the in vivo efficacy of these inhibitors. A successful sEH inhibitor would be expected to decrease the plasma and tissue concentrations of (±)9,10-DiHOME.[5]

Signaling Pathway of (±)9,10-DiHOME Formation

The formation of (±)9,10-DiHOME is a two-step enzymatic process originating from linoleic acid, a common polyunsaturated fatty acid.

sEH_Pathway LA Linoleic Acid EpOME 9(10)-EpOME (Leukotoxin) LA->EpOME Oxidation DiHOME (±)9,10-DiHOME EpOME->DiHOME Hydrolysis Bioactivity Biological Effects (e.g., Inflammation, Cytotoxicity) DiHOME->Bioactivity CYP Cytochrome P450 (CYP) CYP->EpOME sEH Soluble Epoxide Hydrolase (sEH) sEH->DiHOME

Caption: Biosynthetic pathway of (±)9,10-DiHOME from linoleic acid.

Experimental Protocols

Quantification of sEH Activity using a Fluorometric Assay

This protocol is adapted from commercially available sEH inhibitor screening kits and provides a method for indirectly measuring sEH activity by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

  • sEH Assay Buffer

  • sEH Enzyme

  • sEH Substrate (e.g., Epoxy Fluor 7)

  • sEH Inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND) for positive control

  • 96-well clear or white flat-bottom plate

  • Multi-well spectrophotometer (fluorometer)

Procedure:

  • Reagent Preparation:

    • Warm sEH Assay Buffer to room temperature.

    • Reconstitute lyophilized sEH enzyme in sEH Assay Buffer. Aliquot and store at -20°C.

    • Prepare a stock solution of the sEH substrate in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the sEH inhibitor (NCND) in an appropriate solvent.

  • Assay Protocol:

    • Prepare a reaction mix for each well containing sEH Assay Buffer and the sEH enzyme.

    • For inhibitor screening, add the test compound or the positive control inhibitor (NCND) to the respective wells. For the solvent control, add the same volume of the solvent used to dissolve the test compounds.

    • Add the sEH substrate to all wells to initiate the reaction.

    • Immediately place the plate in a fluorometer set to the appropriate excitation and emission wavelengths (e.g., Ex/Em: 362/460 nm or 330/465 nm for different substrates).[10][11]

    • Measure the fluorescence intensity kinetically every 30 seconds for 15-30 minutes at 25°C.[10]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the rate of substrate hydrolysis (slope of the fluorescence versus time curve).

    • Determine the percent inhibition of sEH activity for each test compound concentration compared to the solvent control.

Quantification of (±)9,10-DiHOME by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate and sensitive quantification of (±)9,10-DiHOME in biological samples due to its high specificity.[12][13]

Materials:

  • Biological sample (plasma, serum, tissue homogenate)

  • Internal standard (e.g., 9,10-DiHOME-d4)

  • Organic solvents (e.g., methanol, acetonitrile, hexane, ethyl acetate)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction reagents

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation and Extraction:

    • Thaw biological samples on ice.

    • Spike the samples with a known amount of the internal standard (e.g., 9,10-DiHOME-d4).

    • For plasma/serum: Perform protein precipitation by adding a cold organic solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.

    • For tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation.

    • Extraction:

      • Solid-Phase Extraction (SPE): Condition the SPE cartridge, load the supernatant from the protein precipitation step, wash with a low-organic-content solvent, and elute the analytes with a high-organic-content solvent.

      • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate) to the sample, vortex vigorously, and centrifuge to separate the phases. Collect the organic layer containing the lipids. Repeat the extraction for better recovery.[12]

    • Evaporate the solvent from the extracted sample under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 column to separate 9,10-DiHOME from other lipids. A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 9,10-DiHOME and its deuterated internal standard. For example, for 9-HODE (a similar compound), the transition m/z 171 could be used for quantification.[14] The exact transitions for 9,10-DiHOME should be optimized.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a 9,10-DiHOME analytical standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Quantify the concentration of 9,10-DiHOME in the samples by interpolating their peak area ratios on the standard curve.

Experimental Workflow for (±)9,10-DiHOME Quantification

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard (e.g., 9,10-DiHOME-d4) Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (e.g., C18 column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification against Standard Curve MS->Quant

Caption: Workflow for the quantification of (±)9,10-DiHOME.

Quantitative Data Summary

The following table summarizes representative data on the changes in DiHOME levels in response to various stimuli, illustrating its utility as a biomarker.

Condition/ModelAnalyteMatrixChange in ConcentrationReference
Burn Injury (Mice)9,10-DiHOMESerumSignificantly increased 24h post-burn
sEH Inhibition (TPPU) in Burned Mice12,13-DiHOMESerumSignificantly decreased after sEH inhibitor treatment[5]
Cold Exposure (Humans and Mice)12,13-DiHOMEPlasmaIncreased in circulation[8]
Endotoxin-induced Inflammation (LPS)9,10-DiHOMEPlasmaElevated at 2 hours post-LPS administration
High-fat Diet (Mice)9,10- & 12,13-DiHOMELiver & PlasmaIncreased concentrations with increased linoleic acid intake[4]

Conclusion

(±)9,10-DiHOME is a valuable and reliable biomarker for assessing in vivo soluble epoxide hydrolase activity. Its quantification, particularly through robust methods like LC-MS/MS, provides critical insights into physiological and pathological processes related to inflammation, cardiovascular health, and metabolic diseases. For professionals in drug development, monitoring (±)9,10-DiHOME levels is an essential tool for evaluating the efficacy of sEH inhibitors and understanding their pharmacodynamic effects. The protocols and information provided herein serve as a comprehensive guide for the application of (±)9,10-DiHOME as a biomarker in research and clinical settings.

References

Application

Application Notes and Protocols for the Derivatization of 9,10-DiHOME for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) is a bioactive lipid metabolite derived from linoleic acid. It is formed through the cytochr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) is a bioactive lipid metabolite derived from linoleic acid. It is formed through the cytochrome P450 (CYP) pathway, where linoleic acid is first converted to 9(10)-epoxyoctadecenoic acid (9,10-EpOME), followed by hydrolysis via soluble epoxide hydrolase (sEH)[1][2]. 9,10-DiHOME has been implicated in various physiological and pathological processes, including inflammation and metabolic regulation, acting as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist[1][3]. Accurate and sensitive quantification of 9,10-DiHOME in biological matrices is crucial for understanding its role in health and disease.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the polar nature of the hydroxyl and carboxylic acid functional groups in 9,10-DiHOME makes it non-volatile. Therefore, a derivatization step is necessary to convert these polar groups into less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis. The most common derivatization technique for compounds containing hydroxyl and carboxyl groups is silylation, which involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. This application note provides detailed protocols for the extraction and derivatization of 9,10-DiHOME from biological samples for subsequent quantitative analysis by GC-MS.

Signaling Pathway of 9,10-DiHOME Biosynthesis and Action

The following diagram illustrates the biosynthesis of 9,10-DiHOME from linoleic acid and its subsequent interaction with the PPARγ receptor.

G cluster_biosynthesis Biosynthesis cluster_action Cellular Action Linoleic Acid Linoleic Acid 9,10-EpOME 9,10-EpOME Linoleic Acid->9,10-EpOME Cytochrome P450 9,10-DiHOME 9,10-DiHOME 9,10-EpOME->9,10-DiHOME Soluble Epoxide Hydrolase (sEH) PPARg PPARγ 9,10-DiHOME->PPARg Agonist Gene Expression Gene Expression PPARg->Gene Expression Activation Biological Effects Metabolic Regulation, Inflammation Gene Expression->Biological Effects Leads to

Caption: Biosynthesis of 9,10-DiHOME and its action as a PPARγ agonist.

Experimental Protocols

A robust and reliable analytical workflow is essential for the accurate quantification of 9,10-DiHOME. The following sections detail the procedures for sample preparation, derivatization, and GC-MS analysis.

Part 1: Sample Preparation - Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of 9,10-DiHOME from plasma samples.

Materials:

  • C18 SPE Cartridges

  • SPE Manifold (Vacuum or Positive Pressure)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Formic Acid

  • Internal Standard (e.g., d4-9,10-DiHOME)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 5 µL of the internal standard solution (e.g., d4-9,10-DiHOME)[4].

    • Acidify the sample to pH 3-4 with a small volume of formic acid.

    • Vortex briefly to mix.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water[4]. Ensure the sorbent does not go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge[4].

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences[4].

  • Elution:

    • Elute the 9,10-DiHOME and other lipids with 1.2 mL of methanol[4].

  • Drying:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen.

Part 2: Derivatization - Trimethylsilylation

The dried extract from the SPE procedure is derivatized to form the trimethylsilyl (TMS) ether of the hydroxyl groups and the TMS ester of the carboxylic acid group.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vials with inserts

  • Heating block or oven

Protocol:

  • To the dried extract in a GC vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Cap the vial tightly.

  • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Derivatization Workflow

G Start Start Dried Extract Dried Extract Start->Dried Extract Add Derivatization Reagents Add BSTFA + 1% TMCS and Pyridine Dried Extract->Add Derivatization Reagents Vortex and Heat Vortex and Heat (60-70°C, 30-60 min) Add Derivatization Reagents->Vortex and Heat Cool to Room Temp Cool to Room Temperature Vortex and Heat->Cool to Room Temp GC-MS Analysis GC-MS Analysis Cool to Room Temp->GC-MS Analysis

Caption: Workflow for the trimethylsilylation of 9,10-DiHOME.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized 9,10-DiHOME. Optimization may be required depending on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp: 70°C, hold for 2 min. Ramp to 170°C at 11°C/min. Ramp to 175°C at 0.8°C/min. Ramp to 220°C at 20°C/min, hold for 2.5 min[5].
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
m/z for TMS-derivatized 9,10-DiHOMETo be determined based on fragmentation pattern. Key fragments of TMS derivatives often include [M-15]+ and other characteristic ions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of 9,10-DiHOME and related compounds. It is important to note that these values may vary depending on the specific matrix, instrumentation, and experimental conditions. A full method validation should be performed in the user's laboratory.

ParameterTypical Value/RangeReference
Method Validation
Linearity (R²)> 0.99[6][7]
Limit of Quantification (LOQ)1.8 - 4.4 ng (for hydroxystearic acids)[8]
Intraday Precision (%RSD)< 15%[7]
Interday Precision (%RSD)< 15%[7]
Recovery98.9% - 105.8% (for similar lipids)[7]

Conclusion

The protocols outlined in this application note provide a comprehensive workflow for the derivatization and subsequent GC-MS analysis of 9,10-DiHOME in biological samples. The trimethylsilylation of 9,10-DiHOME is a crucial step that enhances its volatility and thermal stability, enabling sensitive and reliable quantification by GC-MS. Proper sample preparation, including solid-phase extraction, is essential for removing interfering matrix components and achieving accurate results. The provided GC-MS parameters serve as a starting point for method development, and optimization is recommended to achieve the best analytical performance. By following these detailed protocols, researchers can effectively measure 9,10-DiHOME levels, contributing to a better understanding of its role in various physiological and pathological states.

References

Method

Application Note and Protocol: Solid-Phase Extraction of Oxylipins for Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals. Introduction Oxylipins are a diverse family of bioactive lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs) through...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxylipins are a diverse family of bioactive lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs) through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), as well as non-enzymatic autoxidation.[1] These molecules play critical roles in a wide range of physiological and pathological processes, including inflammation, cardiovascular function, and neurological health.[1][2] Given their low endogenous concentrations and susceptibility to degradation, accurate and reliable quantification of oxylipins is challenging but essential for understanding their biological functions.[3] Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of oxylipins from complex biological matrices such as plasma, serum, and tissue homogenates prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This application note provides a detailed protocol for the solid-phase extraction of oxylipins, along with a summary of expected quantitative performance.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of oxylipins following solid-phase extraction and LC-MS/MS analysis. These values can vary depending on the specific oxylipin, the biological matrix, and the analytical instrumentation used.

ParameterTypical ValueReference
Recovery >80% for most analytes
Recovery (Specific Analytes) 6-keto-PGF1α: 90.5%, TXB2: 90.6%, PGE2: 92.5%, PGF2α: 98.1%, LTB4: 86.1%, LTC4: 98.3%, 5-HETE: 95.3%, 12-HETE: 99.8%, 15-HETE: 92.8%[1][5]
Limit of Quantification (LOQ) 0.07–32 pg on-column[6]
Limit of Detection (LOD) 0.01 - 17.65 ng/mL
Linearity (R²) >0.99

Experimental Protocol: Solid-Phase Extraction of Oxylipins from Plasma

This protocol is a generalized procedure adapted from several established methods for the analysis of oxylipins in human plasma.[2][7] Optimization may be required for different sample types and specific oxylipins of interest.

Materials:

  • Solvents: LC-MS grade methanol (MeOH), acetonitrile (ACN), isopropanol (IPA), and water.[3]

  • Reagents: Formic acid, butylated hydroxytoluene (BHT), and a suite of deuterated oxylipin internal standards.[3]

  • SPE Cartridges: Reversed-phase cartridges such as Oasis HLB (30 mg or 60 mg) or Strata-X.[3][8]

  • Equipment: SPE manifold, nitrogen evaporator, refrigerated centrifuge, vortex mixer.[3]

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice to minimize enzymatic activity.[7]

    • To 100 µL of plasma in a polypropylene tube, add a known amount of a deuterated internal standard mixture.[2][3] This is crucial to correct for analyte loss during sample preparation and for matrix effects during analysis.[3]

    • Add an antioxidant like BHT to prevent auto-oxidation during sample processing.[1]

    • Vortex briefly to mix.

  • Protein Precipitation (Optional but Recommended):

    • Add a cold organic solvent such as methanol or acetonitrile to precipitate proteins.[3]

    • Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 10 minutes.[3]

    • Transfer the supernatant to a clean tube for SPE.[3]

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2] It is important not to let the cartridge dry out between steps.

    • Sample Loading: Load the pre-treated plasma sample (or supernatant from protein precipitation) onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[2]

    • Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.[2][7]

    • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for a short period (e.g., 2 minutes) to remove the wash solvent.[9]

    • Elution: Elute the oxylipins with 1.2 mL of methanol into a clean collection tube.[2][7] Some methods may use other elution solvents like acetonitrile or a mixture of acetonitrile and isopropanol with formic acid.[3]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[3][7]

    • Reconstitute the dried extract in 50 µL of 50% methanol in water or another solvent compatible with the LC-MS system.[2][7]

    • Vortex thoroughly to ensure the residue is fully dissolved.[7]

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.[7]

    • Inject an appropriate volume into the LC-MS/MS system for analysis.[7]

Visualizations

Oxylipin Biosynthesis Pathways

Oxylipin Biosynthesis Pathways cluster_enzymes Enzymatic Pathways cluster_products Oxylipin Products PUFA Membrane Phospholipids (PUFAs) PLA2 PLA2 PUFA->PLA2 AA Arachidonic Acid (AA) Eicosapentaenoic Acid (EPA) Docosahexaenoic Acid (DHA) PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP450 Cytochrome P450 (CYP450) AA->CYP450 Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes Lipoxins HETEs, HEPEs LOX->Leukotrienes EETs EETs DHETs CYP450->EETs

Caption: Overview of the major enzymatic pathways for oxylipin biosynthesis.

Solid-Phase Extraction Workflow

SPE Workflow cluster_spe Solid-Phase Extraction start Start: Plasma Sample add_is Add Internal Standards & Antioxidants start->add_is ppt Protein Precipitation (Optional) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 1. Condition Cartridge (Methanol, Water) supernatant->condition load 2. Load Sample condition->load wash 3. Wash (e.g., 5% Methanol) load->wash elute 4. Elute (e.g., Methanol) wash->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Experimental workflow for the solid-phase extraction of oxylipins.

References

Application

Application Notes and Protocols for Mass Spectrometry-Based Detection of Dihydroxy-octadecenoic Acids (DiHOMEs)

For Researchers, Scientists, and Drug Development Professionals Introduction Dihydroxy-octadecenoic acids (DiHOMEs) are a class of oxidized linoleic acid metabolites that have emerged as critical signaling molecules in v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy-octadecenoic acids (DiHOMEs) are a class of oxidized linoleic acid metabolites that have emerged as critical signaling molecules in various physiological and pathological processes. These lipid mediators are implicated in inflammation, metabolic regulation, and cardiovascular function. Accurate and sensitive detection and quantification of DiHOME isomers are crucial for understanding their biological roles and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the analysis of DiHOMEs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and widely used analytical technique for lipidomics.

Signaling Pathways and Biological Significance

DiHOMEs are synthesized from linoleic acid through the cytochrome P450 (CYP) epoxygenase pathway, leading to the formation of epoxy-octadecenoic acids (EpOMEs), which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding DiHOMEs, primarily 9,10-DiHOME and 12,13-DiHOME.[1] These isomers have been shown to exert distinct biological effects. For instance, 12,13-DiHOME is recognized as a lipokine that promotes fatty acid uptake in brown adipose tissue (BAT), contributing to thermogenesis and improved metabolic health.[1] Conversely, DiHOMEs have also been associated with inflammatory pain and acute respiratory distress syndrome.

DiHOME_Signaling_Pathway cluster_synthesis Biosynthesis cluster_effects Biological Effects Linoleic Acid Linoleic Acid CYP Epoxyganase CYP Epoxyganase Linoleic Acid->CYP Epoxyganase EpOMEs (9,10-EpOME & 12,13-EpOME) EpOMEs (9,10-EpOME & 12,13-EpOME) CYP Epoxyganase->EpOMEs (9,10-EpOME & 12,13-EpOME) sEH sEH EpOMEs (9,10-EpOME & 12,13-EpOME)->sEH DiHOMEs (9,10-DiHOME & 12,13-DiHOME) DiHOMEs (9,10-DiHOME & 12,13-DiHOME) sEH->DiHOMEs (9,10-DiHOME & 12,13-DiHOME) Metabolic Regulation Metabolic Regulation DiHOMEs (9,10-DiHOME & 12,13-DiHOME)->Metabolic Regulation e.g., Fatty Acid Uptake in BAT Inflammation Inflammation DiHOMEs (9,10-DiHOME & 12,13-DiHOME)->Inflammation e.g., Inflammatory Pain Cardiovascular Function Cardiovascular Function DiHOMEs (9,10-DiHOME & 12,13-DiHOME)->Cardiovascular Function

Biosynthesis and major biological roles of DiHOMEs.

Experimental Protocols

Sample Preparation: Extraction of DiHOMEs from Plasma

This protocol details a solid-phase extraction (SPE) method for the isolation of DiHOMEs from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Plasma samples

  • Internal standards (e.g., d4-9,10-DiHOME, d4-12,13-DiHOME)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the lipids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute the DiHOMEs with 3 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

DiHOME_Extraction_Workflow Plasma Sample Plasma Sample Spike Internal Standards Spike Internal Standards Plasma Sample->Spike Internal Standards Protein Precipitation (Methanol) Protein Precipitation (Methanol) Spike Internal Standards->Protein Precipitation (Methanol) Centrifugation Centrifugation Protein Precipitation (Methanol)->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant SPE (C18) SPE (C18) Collect Supernatant->SPE (C18) Wash Wash SPE (C18)->Wash Elute Elute Wash->Elute Dry Down (Nitrogen) Dry Down (Nitrogen) Elute->Dry Down (Nitrogen) Reconstitute Reconstitute Dry Down (Nitrogen)->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Workflow for DiHOME extraction from plasma samples.
LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for optimal separation of DiHOME isomers.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the DiHOMEs. The gradient should be optimized based on the specific column and instrument used.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the targeted analysis of common DiHOME isomers. These parameters should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
9,10-DiHOME 313.2171.1-20-70
313.2127.1-25-70
12,13-DiHOME 313.2183.1-18-70
313.2113.1-22-70
d4-9,10-DiHOME 317.2171.1-20-70
d4-12,13-DiHOME 317.2187.1-18-70

Note: The provided collision energy and declustering potential values are starting points and may require optimization for different mass spectrometers. One study identified distinctive MRM transitions for 12,13- and 9,10-DiHOME as m/z 313 (Q1) to m/z 183 (Q3a) and m/z 201 (Q3b) respectively.[2]

Data Analysis and Interpretation

Quantification of DiHOMEs is typically performed by integrating the peak areas of the specific MRM transitions for each analyte and its corresponding internal standard. A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of the analyte in the sample is then determined by interpolating its peak area ratio (analyte/internal standard) against the calibration curve.

Conclusion

The methods outlined in this application note provide a robust and sensitive approach for the quantification of DiHOMEs in biological samples. Careful sample preparation and optimization of LC-MS/MS parameters are critical for achieving accurate and reproducible results. The ability to precisely measure DiHOME isomers will undoubtedly contribute to a deeper understanding of their role in health and disease, and may facilitate the discovery of new biomarkers and therapeutic targets.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Analysis of 9,10-DiHOME in Plasma

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in plasma analysis of 9,10-DiHOME?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix. In plasma, these interfering components can include phospholipids, proteins, salts, and anticoagulants.[1] This is a significant concern for the analysis of 9,10-DiHOME, a lipid mediator often present at low concentrations, as matrix effects can lead to poor accuracy, imprecision, non-linearity, and reduced sensitivity of the assay.[1]

Q2: What are the primary sources of matrix effects in plasma samples for lipid analysis?

A2: The most significant source of matrix effects in plasma analysis, particularly for lipids like 9,10-DiHOME, are phospholipids.[2] Phospholipids are highly abundant in plasma and can co-elute with the analyte of interest, causing ion suppression in the mass spectrometer source.[2][3] Other sources include proteins and salts from the biological matrix.

Q3: What are the common strategies to minimize or reduce matrix effects?

A3: There are several strategies to mitigate matrix effects, which can be broadly categorized as:

  • Effective Sample Preparation: To remove interfering components before analysis. This includes techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][4]

  • Chromatographic Separation: Optimizing the LC method to separate 9,10-DiHOME from matrix components.[5]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) for 9,10-DiHOME can help compensate for matrix effects as it will be similarly affected as the analyte.[6]

  • Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection for low-abundance analytes like 9,10-DiHOME.[5]

Q4: Which sample preparation method is most effective for reducing phospholipid-based matrix effects?

A4: While simple protein precipitation is often used, it is generally inefficient at removing phospholipids.[2][7] Solid-phase extraction (SPE) is a more effective technique for removing interfering matrix components.[2][4] Specialized SPE cartridges, such as those using mixed-mode or phospholipid-removal technologies (e.g., HybridSPE), are designed for the targeted removal of both proteins and phospholipids and have been shown to be highly effective in reducing matrix effects.[7][8]

Troubleshooting Guides

Issue 1: Low Recovery of 9,10-DiHOME

Symptom: The peak area of 9,10-DiHOME in spiked plasma samples is significantly lower than in neat standards.

Possible Cause Troubleshooting Step Rationale
Inefficient Extraction Review and optimize the sample preparation protocol. If using SPE, ensure the cartridge type (e.g., C18, mixed-mode) is appropriate for 9,10-DiHOME.9,10-DiHOME is a moderately polar lipid. The choice of SPE sorbent and elution solvents is critical for efficient recovery. A C18-based SPE protocol with a water and n-hexane wash followed by elution with methyl formate has shown good performance for a broad range of oxylipins.[8]
Analyte Adsorption Use polypropylene tubes and pipette tips instead of glass, and ensure any glassware used is silanized.Lipids like 9,10-DiHOME can adsorb to glass surfaces, leading to losses during sample preparation.
pH of Extraction Solvents Ensure the pH of the sample and wash solutions are optimized for 9,10-DiHOME, which is a slightly acidic molecule.The charge state of 9,10-DiHOME will affect its retention on SPE sorbents. Acidifying the sample can improve retention on reversed-phase materials.
Inappropriate Elution Solvent The elution solvent in the SPE protocol may not be strong enough to elute 9,10-DiHOME from the sorbent.Increase the polarity of the elution solvent or try a different solvent mixture.
Issue 2: High Background Noise or Interfering Peaks

Symptom: The chromatogram shows a high baseline or multiple interfering peaks around the retention time of 9,10-DiHOME.

Possible Cause Troubleshooting Step Rationale
Insufficient Sample Cleanup Improve the sample preparation method to better remove matrix components. Switch from protein precipitation to a more selective method like SPE or HybridSPE.Phospholipids are a major cause of high background in lipid analysis.[3] Techniques that specifically target phospholipid removal are highly effective.[7]
Contaminated LC-MS System Flush the LC system and column with a strong solvent wash. Clean the ion source of the mass spectrometer.Buildup of contaminants from previous injections can leach off during a run, causing high background noise.[9] Regular cleaning of the ion source is crucial for maintaining sensitivity.[10]
Mobile Phase Contamination Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.Contaminants in the mobile phase can cause adduct formation and increase background noise.
Co-elution of Isomers Optimize the chromatographic gradient to improve the separation of 9,10-DiHOME from other closely eluting species, such as its isomer 12,13-DiHOME.Isomeric compounds can have similar fragmentation patterns and may interfere with quantification if not chromatographically resolved.
Issue 3: Poor Peak Shape

Symptom: The chromatographic peak for 9,10-DiHOME is broad, tailing, or splitting.

Possible Cause Troubleshooting Step Rationale
Column Degradation Replace the analytical column or guard column.Over time, the stationary phase of the column can degrade, leading to poor peak shape.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.Injecting the sample in a much stronger solvent than the mobile phase can cause peak distortion.
Clogged Column Frit Back-flush the column according to the manufacturer's instructions.Particulates from the sample or system can clog the column inlet frit, leading to distorted peak shapes.
Secondary Interactions Ensure the mobile phase pH is appropriate to maintain 9,10-DiHOME in a single ionic state. Adding a small amount of a weak acid like formic or acetic acid to the mobile phase is common.Interactions between the analyte and the stationary phase or other system components can cause peak tailing.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis

Technique Principle Phospholipid Removal Protein Removal Selectivity Potential for Ion Suppression
Protein Precipitation (PPT) Protein denaturation and precipitation with an organic solvent (e.g., acetonitrile).PoorGoodLowHigh
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.ModerateGoodModerateModerate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Good to ExcellentGoodHighLow
HybridSPE-Phospholipid Combines protein precipitation with specific removal of phospholipids by a zirconia-coated sorbent.ExcellentExcellentVery HighVery Low

This table provides a qualitative comparison based on literature.[2][7][11] Performance can vary based on the specific protocol and analyte.

Experimental Protocols

Detailed Protocol for 9,10-DiHOME Analysis in Plasma using SPE and LC-MS/MS

This protocol is a representative method and may require optimization for specific instrumentation and applications.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Thaw plasma samples on ice. For a 100 µL plasma sample, add an internal standard (e.g., 9,10-DiHOME-d4). Acidify with 10 µL of 1% formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences. Follow with a wash of 1 mL of n-hexane to remove non-polar lipids.

  • Elution: Elute the 9,10-DiHOME from the cartridge with 1 mL of methyl formate or another suitable solvent like ethyl acetate.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC System: A UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 20% B for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions:

    • 9,10-DiHOME: Q1: 313.2 m/z → Q3: 201.1 m/z

    • 9,10-DiHOME-d4 (IS): Q1: 317.2 m/z → Q3: 201.1 m/z

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument used.

Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT Choose One SPE Solid-Phase Extraction (SPE) (e.g., C18 or HybridSPE) Plasma->SPE Choose One LLE Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) Plasma->LLE Choose One Evap Evaporation & Reconstitution PPT->Evap High Matrix SPE->Evap Low Matrix LLE->Evap Moderate Matrix Final Final Sample for Injection Evap->Final LC UHPLC Separation (Reversed-Phase C18) Final->LC MS Tandem Mass Spectrometry (ESI-, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for 9,10-DiHOME analysis.

G cluster_bio Biosynthesis Pathway cluster_signal Downstream Signaling Effects LA Linoleic Acid (from diet) EpOME 9(10)-EpOME (Leukotoxin) LA->EpOME Cytochrome P450 (CYP) DiHOME 9,10-DiHOME EpOME->DiHOME Soluble Epoxide Hydrolase (sEH) TRPV1 TRPV1 Activation DiHOME->TRPV1 Neutrophil Neutrophil Chemotaxis DiHOME->Neutrophil Inflammation Pro-inflammatory Response TRPV1->Inflammation Neutrophil->Inflammation

Caption: Biosynthesis and signaling of 9,10-DiHOME.

References

Optimization

optimization of collision energy for 9,10-DiHOME MRM

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Multiple Reaction Monitoring (MRM) of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Multiple Reaction Monitoring (MRM) of 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME).

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for 9,10-DiHOME?

A1: The selection of MRM transitions is critical for the sensitive and specific quantification of 9,10-DiHOME. The precursor ion is typically the deprotonated molecule [M-H]⁻ in negative ionization mode. Common product ions result from characteristic fragmentation of the 9,10-DiHOME molecule. A frequently used transition is m/z 313.2 → 201.1. For a stable isotope-labeled internal standard like (d4)-9,10-DiHOME, a common transition is m/z 317.3 → 203.2[1].

Q2: Why is collision energy optimization so important for 9,10-DiHOME analysis?

A2: Collision energy (CE) is a critical parameter in MRM method development that directly impacts the sensitivity and specificity of your assay. The optimal CE maximizes the abundance of a specific product ion from a given precursor ion. An insufficient CE will lead to poor fragmentation and a weak product ion signal. Conversely, excessive CE can cause extensive fragmentation of the desired product ion, also resulting in a weaker signal. Each MRM transition has a unique optimal collision energy that must be empirically determined for a specific instrument.

Q3: Can I use a collision energy value from a published paper for my 9,10-DiHOME MRM method?

A3: While published values can be a good starting point, it is highly recommended to optimize the collision energy on your specific mass spectrometer. The optimal collision energy can vary significantly between different instrument models and manufacturers due to differences in collision cell design and gas pressure. Therefore, literature values should be used as a guide, followed by empirical optimization for your experimental setup.

Q4: What other MS parameters should be optimized for 9,10-DiHOME MRM analysis?

A4: Besides collision energy, other important parameters to optimize include the declustering potential (DP) or cone voltage (CV), collision cell exit potential (CXP), and ion source parameters (e.g., spray voltage, source temperature, nebulizer gas pressure). A systematic optimization of these parameters will ensure the best possible sensitivity and reproducibility for your 9,10-DiHOME analysis.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of 9,10-DiHOME, with a focus on collision energy optimization.

Problem 1: Low or no signal for the 9,10-DiHOME MRM transition.

Possible Cause Recommended Solution
Suboptimal Collision Energy The selected collision energy may be too high or too low. Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 5-40 eV) and monitoring the product ion intensity to find the optimal value.
Incorrect Precursor/Product Ion Selection Verify the m/z of the precursor and product ions for 9,10-DiHOME. The precursor is typically [M-H]⁻ (m/z 313.2). Perform a product ion scan of a 9,10-DiHOME standard to confirm the most abundant and specific fragment ions.
Poor Ionization Optimize ion source parameters such as spray voltage, source temperature, and gas flows for 9,10-DiHOME. Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a small amount of a weak acid like acetic acid for negative mode).
Source Contamination A dirty ion source can lead to poor ionization efficiency and signal instability. Clean the ion source according to the manufacturer's recommendations.

Problem 2: Inconsistent or irreproducible signal intensity.

Possible Cause Recommended Solution
Fluctuations in Collision Cell Pressure Ensure a stable supply of collision gas (e.g., argon or nitrogen) to the mass spectrometer. Check for any leaks in the gas lines.
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 9,10-DiHOME. Improve sample preparation to remove interfering substances. The use of a stable isotope-labeled internal standard, such as (d4)-9,10-DiHOME, is crucial to compensate for matrix effects.
Unstable Electrospray An unstable spray can be caused by a clogged emitter, incorrect positioning, or inappropriate source parameters. Inspect and clean the ESI probe and optimize its position.
LC Pump Issues Inconsistent mobile phase flow can lead to fluctuating signal intensity. Ensure the LC pumps are properly maintained and delivering a stable flow rate.

Problem 3: Poor peak shape (e.g., tailing, fronting, or split peaks).

Possible Cause Recommended Solution
Chromatographic Issues Poor peak shape is often related to the chromatography rather than the mass spectrometer settings. Evaluate the LC column's performance, mobile phase composition, and gradient profile. Column overload can also lead to peak fronting.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve samples in the initial mobile phase.
Extra-Column Volume Excessive tubing length or dead volumes in the LC system can contribute to peak broadening. Use tubing with the appropriate inner diameter and minimize its length.

Experimental Protocols & Data

Optimization of Collision Energy for 9,10-DiHOME MRM

A detailed experimental protocol for optimizing the collision energy for 9,10-DiHOME MRM transitions is provided below. This protocol can be adapted for different triple quadrupole mass spectrometers.

Objective: To determine the optimal collision energy for each 9,10-DiHOME MRM transition to maximize signal intensity.

Materials:

  • 9,10-DiHOME analytical standard

  • (d4)-9,10-DiHOME internal standard (optional but recommended)

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol)

  • LC-MS compatible mobile phase additives (e.g., acetic acid)

  • A triple quadrupole mass spectrometer coupled to an LC system

Procedure:

  • Prepare a Standard Solution: Prepare a working solution of 9,10-DiHOME (and internal standard, if used) at a concentration that provides a strong and stable signal (e.g., 100 ng/mL).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). Alternatively, perform flow injection analysis (FIA) by repeatedly injecting the standard solution without an LC column.

  • MS Parameter Setup:

    • Set the mass spectrometer to negative electrospray ionization (ESI-) mode.

    • Optimize ion source parameters (e.g., spray voltage, source temperature, nebulizer gas) to obtain a stable and maximal signal for the 9,10-DiHOME precursor ion (m/z 313.2).

    • Select the precursor ion (m/z 313.2) in the first quadrupole (Q1) and a specific product ion (e.g., m/z 201.1) in the third quadrupole (Q3).

  • Collision Energy Ramp:

    • Create a series of experiments where the collision energy is ramped over a range of values (e.g., from 5 eV to 40 eV in 2 eV increments).

    • For each CE value, acquire data for a sufficient amount of time to obtain a stable signal.

  • Data Analysis:

    • Plot the product ion intensity as a function of the collision energy.

    • The collision energy that produces the highest product ion intensity is the optimal CE for that specific MRM transition.

  • Repeat for Other Transitions: Repeat steps 3-5 for any other product ions you wish to monitor for 9,10-DiHOME.

Quantitative Data Summary

The following table summarizes a known MRM transition and its optimized parameters for the deuterated internal standard of 9,10-DiHOME. These values can serve as a starting point for optimizing the parameters for the non-deuterated analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
(d4)-9,10-DiHOME317.3203.270.991.1

Data adapted from a study on eicosanoid metabolites. The provided CE value seems unusually high and may need to be carefully re-evaluated for your specific instrument. It is possible that the units or the context of the reported value are different.[2] A more typical starting point for collision energy optimization for molecules of this size would be in the range of 10-40 eV.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of 9,10-DiHOME and the general experimental workflow for optimizing collision energy in an MRM experiment.

signaling_pathway Biosynthesis of 9,10-DiHOME Linoleic Acid Linoleic Acid Epoxyoctadecenoic Acid (EpOME) Epoxyoctadecenoic Acid (EpOME) Linoleic Acid->Epoxyoctadecenoic Acid (EpOME) Cytochrome P450 9,10-DiHOME 9,10-DiHOME Epoxyoctadecenoic Acid (EpOME)->9,10-DiHOME Soluble Epoxide Hydrolase (sEH)

Caption: Biosynthesis of 9,10-DiHOME from linoleic acid.

experimental_workflow Collision Energy Optimization Workflow cluster_prep Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Standard Solution Standard Solution Infusion/FIA Infusion/FIA Standard Solution->Infusion/FIA Source Optimization Source Optimization Infusion/FIA->Source Optimization CE Ramp CE Ramp Source Optimization->CE Ramp Plot Intensity vs. CE Plot Intensity vs. CE CE Ramp->Plot Intensity vs. CE Determine Optimal CE Determine Optimal CE Plot Intensity vs. CE->Determine Optimal CE

Caption: Experimental workflow for collision energy optimization.

References

Troubleshooting

preventing degradation of (±)9,10-DiHOME during storage

Welcome to the technical support center for (±)9,10-dihydroxy-12Z-octadecenoic acid [(±)9,10-DiHOME]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (±)9,10-dihydroxy-12Z-octadecenoic acid [(±)9,10-DiHOME]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and analysis of (±)9,10-DiHOME to prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for (±)9,10-DiHOME?

A1: For optimal long-term stability, (±)9,10-DiHOME should be stored at -20°C or lower . When supplied in an organic solvent such as methyl acetate, it has been shown to be stable for at least two years at -20°C.[1] To prevent degradation from factors such as oxidation and hydrolysis, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed glass vial with a Teflon-lined cap.[2]

Q2: Can I store (±)9,10-DiHOME in a plastic tube?

A2: It is strongly advised to avoid storing (±)9,10-DiHOME, especially when dissolved in organic solvents, in plastic tubes (e.g., polypropylene or polystyrene). Plasticizers and other contaminants can leach from the plastic, potentially interfering with your experiments. Always use glass containers with Teflon-lined closures for storage.

Q3: How many times can I freeze and thaw my (±)9,10-DiHOME stock solution?

A3: It is best practice to minimize freeze-thaw cycles. Repeated cycling can accelerate the degradation of lipid-based molecules. We recommend aliquoting your stock solution into single-use volumes upon receipt. This ensures that you are always working with a fresh aliquot for each experiment, which helps to maintain the integrity and concentration of the compound.

Q4: My (±)9,10-DiHOME is provided as a solution in methyl acetate. Can I evaporate the solvent and reconstitute it in a different one?

A4: Yes, this is a standard procedure. You can evaporate the methyl acetate under a gentle stream of dry nitrogen gas. Ensure that the compound is not overheated during this process. Once the solvent is completely removed, you can reconstitute the (±)9,10-DiHOME in a solvent of your choice. Common solvents for reconstitution include ethanol, DMSO, and DMF. Refer to the product datasheet for solubility information in various solvents.

Q5: What are the signs of (±)9,10-DiHOME degradation?

A5: Degradation of (±)9,10-DiHOME is not typically visible to the naked eye. The primary indication of degradation will be observed during analytical procedures such as LC-MS. Signs of degradation may include:

  • A decrease in the peak area or height of the parent (±)9,10-DiHOME molecule over time.

  • The appearance of new, unexpected peaks in your chromatogram, which may correspond to degradation products.

  • A shift in the retention time of the parent compound, although this is less common.

  • Inconsistent or unexpected results in your biological assays.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for (±)9,10-DiHOME in LC-MS analysis of a freshly prepared sample. Improper storage of the stock solution (e.g., exposure to air, light, or high temperatures).Always store the stock solution at -20°C or below, under an inert atmosphere, and protected from light. Prepare fresh dilutions for each experiment.
Adsorption to plasticware during sample preparation.Use glass or silanized glassware and polypropylene tips for all sample handling steps.
Suboptimal ionization in the mass spectrometer.Optimize MS parameters, including ionization source (ESI is common), polarity (negative ion mode is often used for fatty acids), and capillary voltage.
Appearance of unexpected peaks in the chromatogram. Degradation of (±)9,10-DiHOME due to oxidation or hydrolysis.Review storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products. Ensure solvents are of high purity and free of peroxides.
Contamination from solvents, glassware, or other reagents.Use high-purity, LC-MS grade solvents. Thoroughly clean all glassware. Run a blank sample (solvent only) to identify any background contamination.
Inconsistent results in biological assays. Degradation of the (±)9,10-DiHOME working solution.Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Inaccurate initial concentration of the stock solution due to solvent evaporation.Ensure the vial is tightly sealed. Before use, allow the vial to warm to room temperature before opening to prevent condensation from entering the solution. Briefly centrifuge the vial to collect all the solution at the bottom.

Quantitative Data on Storage Stability

The stability of (±)9,10-DiHOME is highly dependent on the storage conditions. The following table summarizes the available data and general recommendations for lipid-based molecules.

Storage Condition Solvent Duration Stability Recommendation
-20°CMethyl Acetate≥ 2 yearsStable[1]Recommended for long-term storage. Store under an inert atmosphere and protect from light.
-20°C or -80°CEthanol, DMSO, DMFNot specifiedExpected to be stableRecommended for reconstituted stock solutions. Aliquot to avoid freeze-thaw cycles.
4°CAqueous bufferShort-term (hours)Prone to hydrolysisNot recommended for storage. Prepare fresh for immediate use in assays.
Room TemperatureAny solventNot recommendedProne to rapid degradationAvoid storing (±)9,10-DiHOME at room temperature for any significant length of time.

Experimental Protocols

Protocol 1: Forced Degradation Study of (±)9,10-DiHOME

This protocol is designed to intentionally degrade (±)9,10-DiHOME under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • (±)9,10-DiHOME stock solution (e.g., 1 mg/mL in ethanol)

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Ethanol (HPLC grade)

  • LC-MS system

2. Procedure:

  • Acid Hydrolysis: Mix an aliquot of the (±)9,10-DiHOME stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before LC-MS analysis.

  • Base Hydrolysis: Mix an aliquot of the (±)9,10-DiHOME stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before LC-MS analysis.

  • Oxidation: Mix an aliquot of the (±)9,10-DiHOME stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the (±)9,10-DiHOME stock solution in a tightly sealed vial and incubate at 60°C for 7 days, protected from light.

  • Control Sample: Dilute an aliquot of the (±)9,10-DiHOME stock solution with an equal volume of ethanol and store at -20°C.

3. Analysis:

  • Analyze all samples by LC-MS. Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating LC-MS/MS Method for (±)9,10-DiHOME

This method can be used to separate (±)9,10-DiHOME from its potential degradation products and for quantification.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Acetic acid in water

  • Mobile Phase B: Acetonitrile/Methanol (80/15, v/v) with 0.1% acetic acid

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 85% B

    • 2-12 min: Linear gradient to 100% B

    • 12-22 min: Hold at 100% B

    • 22.1-25 min: Return to 85% B and equilibrate

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transition: Monitor the specific precursor to product ion transition for (±)9,10-DiHOME (e.g., m/z 313.2 -> [fragment ion]). The exact fragment ion should be optimized based on your instrument.

Visualizations

Biosynthesis_of_9_10_DiHOME Linoleic_Acid Linoleic_Acid CYP450 CYP450 Linoleic_Acid->CYP450 9_10_EpOME 9_10_EpOME CYP450->9_10_EpOME sEH sEH 9_10_EpOME->sEH 9_10_DiHOME 9_10_DiHOME sEH->9_10_DiHOME

Caption: Biosynthesis of (±)9,10-DiHOME from linoleic acid.

Storage_Troubleshooting_Workflow start Inconsistent Experimental Results? check_storage Review Storage Conditions: - Temp (-20°C or lower)? - Inert atmosphere? - Protected from light? start->check_storage check_handling Review Handling Procedures: - Minimized freeze-thaw cycles? - Used glass containers? - Fresh dilutions? check_storage->check_handling run_qc Run Analytical QC (LC-MS) check_handling->run_qc qc_ok QC Passed? run_qc->qc_ok degradation_suspected Degradation Suspected. - Order new compound. - Implement stricter protocols. qc_ok->degradation_suspected No other_factors Investigate Other Experimental Variables. qc_ok->other_factors Yes

Caption: Troubleshooting workflow for inconsistent results.

References

Optimization

troubleshooting low recovery of DiHOMEs from tissue

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the analysis of dihydroxyoctadecamonoenoic acids (DiHOMEs) from tissue samples, with a specific focus on overcoming low analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What are DiHOMEs and why are they important? A1: DiHOMEs (9,10-DiHOME and 12,13-DiHOME) are oxidized metabolites of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[1] They are produced via the cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) enzymatic pathways.[2][3] These molecules are considered important lipid mediators, or "lipokines," involved in various physiological and pathophysiological processes, including inflammation, pain perception, and the activation of brown adipose tissue (BAT).[1][4]

Q2: What is the most critical step for ensuring good DiHOME recovery? A2: While every step is important, the initial sample handling and extraction are the most critical. Oxylipins like DiHOMEs are present in very low concentrations and are susceptible to both enzymatic and non-enzymatic degradation or artificial formation.[2][5][6] Immediate processing of fresh tissue, or rapid flash-freezing in liquid nitrogen, followed by storage at -80°C is paramount to quench enzymatic activity and prevent analyte loss.[7][8]

Q3: Why is a stable isotope-labeled internal standard essential? A3: A stable isotope-labeled internal standard (SIL-IS), such as 12,13-DiHOME-d4, is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.[9][10] Adding a known quantity of SIL-IS at the very beginning of sample preparation is the gold standard for accurate quantification.[10][11] It co-elutes with the analyte and experiences the same losses during homogenization, extraction, purification, and ionization, allowing for reliable correction of the final calculated concentration.[9][10]

Q4: Can I use a simple protein precipitation for sample cleanup? A4: While protein precipitation is a valid technique, it is often insufficient for complex tissue samples where DiHOMEs are present at very low concentrations.[2] This method may not adequately remove other interfering lipids (e.g., phospholipids, triglycerides) that are present in much higher concentrations and can cause significant ion suppression during LC-MS analysis.[2][12] Solid-Phase Extraction (SPE) is the most widely recommended and effective method for cleaning and concentrating DiHOMEs from tissue extracts.[2][13][14]

Signaling Pathway and Workflow Diagrams

Biosynthesis of DiHOMEs

Linoleic acid is first converted to epoxy-fatty acids (EpOMEs) by cytochrome P450 (CYP) enzymes. These intermediates are then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form the more stable diols, 9,10-DiHOME and 12,13-DiHOME.

G LA Linoleic Acid CYP Cytochrome P450 (CYP2C, CYP2J) LA->CYP + O2 EpOMEs 9,10-EpOME 12,13-EpOME CYP->EpOMEs sEH Soluble Epoxide Hydrolase (sEH) EpOMEs->sEH + H2O DiHOMEs 9,10-DiHOME 12,13-DiHOME sEH->DiHOMEs BioActivity Biological Activity (e.g., PPAR activation, Ion Channel Modulation) DiHOMEs->BioActivity

Figure 1. Simplified DiHOME Biosynthesis Pathway.
Experimental Workflow

The following diagram outlines the major steps in the extraction and quantification of DiHOMEs from tissue, highlighting key considerations at each stage.

G cluster_prep Sample Preparation cluster_purify Purification & Concentration cluster_analysis Analysis Tissue 1. Tissue Collection (Flash-freeze in Liquid N2) Spike 2. Spike Sample (Add Deuterated Internal Standard) Tissue->Spike Homogenize 3. Homogenization (Cold buffer + Antioxidants) Spike->Homogenize Extract 4. Lipid Extraction (e.g., Folch Method) Homogenize->Extract SPE 5. Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Extract->SPE Evap 6. Evaporation (Under N2 Stream) SPE->Evap Recon 7. Reconstitution (In LC-MS compatible solvent) Evap->Recon LCMS 8. LC-MS/MS Analysis (Negative Ion Mode) Recon->LCMS Data 9. Data Processing (Quantify using IS ratio) LCMS->Data G Start Low DiHOME Signal Detected in Final Analysis CheckIS Is the Internal Standard (IS) signal also low? Start->CheckIS IS_Low YES: IS Signal is Low CheckIS->IS_Low  Yes IS_OK NO: IS Signal is Normal CheckIS->IS_OK  No Early_Issues Problem likely occurred in: - Sample Homogenization - Lipid Extraction - SPE Step - Evaporation/Reconstitution IS_Low->Early_Issues Late_Issues Problem likely related to: - Analyte Degradation (IS is stable) - Inaccurate IS Concentration - LC-MS/MS Method (Ion Suppression) - Incorrect MRM Transitions IS_OK->Late_Issues

References

Troubleshooting

Technical Support Center: Enhancing Ionization Efficiency of DiHOMEs in ESI-MS

Welcome to the technical support center for the analysis of dihydroxy-isomers of hydroxymethyl-epoxy-eicosatrienoic acids (DiHOMEs) by electrospray ionization-mass spectrometry (ESI-MS). This resource provides researcher...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydroxy-isomers of hydroxymethyl-epoxy-eicosatrienoic acids (DiHOMEs) by electrospray ionization-mass spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the ionization efficiency of DiHOMEs in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing DiHOMEs by ESI-MS?

A1: Researchers often encounter challenges related to the low concentrations of DiHOMEs in complex biological matrices, leading to issues such as poor signal intensity, ion suppression from co-eluting compounds (matrix effects), in-source fragmentation (ISF), and the formation of various adducts, which can complicate data interpretation and quantification.[1][2]

Q2: Which ionization mode, positive or negative, is better for DiHOME analysis?

A2: DiHOMEs, like most oxylipins, possess a carboxylic acid group, making them amenable to deprotonation. Therefore, negative ion mode ESI is typically preferred for their analysis, detecting the deprotonated molecule [M-H]⁻.[3][4] However, derivatization can be employed to introduce a fixed positive charge, enabling sensitive detection in positive ion mode.[5][6]

Q3: How can I improve the signal-to-noise ratio for my DiHOME analytes?

A3: To enhance the signal-to-noise ratio, a systematic optimization of ESI source parameters is crucial. This includes adjusting the interface temperature, collision-induced dissociation (CID) gas pressure, and interface voltage.[1] Additionally, optimizing the mobile phase composition and employing effective sample preparation techniques to minimize matrix effects can significantly improve signal intensity.[7][8]

Q4: What is in-source fragmentation (ISF) and how does it affect DiHOME analysis?

A4: In-source fragmentation is the unintended fragmentation of an analyte in the ion source before it reaches the mass analyzer.[2][9] For DiHOMEs, which contain hydroxyl and epoxy groups, ISF can lead to the neutral loss of water or other fragments, resulting in a decreased signal for the precursor ion and potentially causing misidentification or inaccurate quantification.[10][11] Optimizing source parameters, particularly the source temperature and voltages, can help minimize ISF.

Q5: How do I minimize matrix effects in my DiHOME analysis?

A5: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, are a significant challenge in complex samples like plasma. To mitigate these effects, several strategies can be employed:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids.[3]

  • Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate DiHOMEs from the bulk of the matrix components.[4][12]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering species, thereby minimizing matrix effects.[13]

  • Use of Internal Standards: Stable isotope-labeled internal standards that co-elute with the analyte can help compensate for matrix effects during quantification.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the ESI-MS analysis of DiHOMEs.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Signal for DiHOME Standard 1. Incorrect ionization mode. 2. Suboptimal ESI source parameters. 3. Inappropriate mobile phase composition. 4. Instrument not properly tuned or calibrated.1. Ensure you are operating in negative ion mode to detect [M-H]⁻. 2. Systematically optimize source parameters (e.g., capillary voltage, gas temperatures, gas flows).[14][15] 3. For reversed-phase LC, try a mobile phase of acetonitrile/methanol and water with a small amount of weak acid like acetic acid to aid in chromatography, though ionization will still be in negative mode. The pH can influence peak shape.[7][8] 4. Perform routine tuning and mass calibration of the mass spectrometer according to the manufacturer's recommendations.[15]
Poor Peak Shape 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Suboptimal gradient elution.1. Adjust the mobile phase pH. Even in negative ion mode, the mobile phase pH can affect chromatographic peak shape.[16][17] 2. Flush the column or replace it if necessary.[15] 3. Optimize the gradient slope and duration to ensure proper separation and elution of DiHOMEs.[4]
High Background Noise 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Presence of interfering compounds from the sample matrix.1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Clean the ion source components as per the manufacturer's guidelines. 3. Improve sample preparation to remove more matrix components.
Inconsistent Retention Times 1. Unstable column temperature. 2. Inconsistent mobile phase composition. 3. Column equilibration issues.1. Use a column oven to maintain a constant temperature. 2. Ensure proper mixing and degassing of the mobile phase. 3. Allow sufficient time for the column to equilibrate between injections.
Presence of Multiple Peaks for a Single DiHOME Isomer 1. Formation of different adducts (e.g., [M+Na-2H]⁻, [M+K-2H]⁻). 2. In-source fragmentation. 3. Isomeric separation.1. The use of high-purity solvents and additives can minimize alkali metal adducts. The addition of a small amount of a volatile ammonium salt can sometimes suppress sodium and potassium adducts.[18][19][20] 2. Reduce the source temperature and cone voltage to minimize ISF.[2] 3. DiHOMEs have several isomers which may be separated chromatographically. Confirm with standards if available.[4]
Low Recovery After Sample Preparation 1. Inefficient extraction from the sample matrix. 2. Analyte loss during solvent evaporation or reconstitution steps. 3. Adsorption to plasticware.1. Optimize the SPE or LLE protocol, including the choice of sorbent and elution solvents. 2. Avoid complete dryness during solvent evaporation. Reconstitute in a solvent that ensures complete dissolution. 3. Use low-binding microcentrifuge tubes and pipette tips.

Experimental Protocols

Protocol 1: Optimization of ESI-MS Source Parameters

This protocol describes a systematic approach to optimize ESI source parameters for DiHOME analysis using a design of experiments (DoE) approach, which is more efficient than a one-factor-at-a-time (OFAT) approach.[1]

Objective: To find the optimal combination of ESI source parameters that maximizes the signal intensity of DiHOME precursor ions.

Materials:

  • DiHOME analytical standard

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Mass spectrometer with an ESI source

Methodology:

  • Define Factors and Ranges: Select the key ESI source parameters to optimize. Common parameters include:

    • Interface Temperature (e.g., 300-450 °C)

    • CID Gas Pressure (e.g., 200-300 kPa)

    • Interface Voltage (e.g., 1.5-3.0 kV)

  • Experimental Design: Use a statistical software package to create a fractional factorial or central composite design. This will generate a set of experimental runs with different combinations of the selected parameter settings.

  • Sample Infusion: Prepare a solution of the DiHOME standard in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) and infuse it directly into the mass spectrometer.

  • Data Acquisition: For each experimental run defined by the DoE, acquire the mass spectrum and record the intensity of the DiHOME precursor ion (e.g., m/z for [M-H]⁻).

  • Data Analysis: Use the software to analyze the results and generate response surface models. These models will show the effect of each parameter and their interactions on the signal intensity, allowing for the determination of the optimal settings.[1]

G cluster_workflow ESI Source Parameter Optimization Workflow A Define Factors & Ranges (Temp, Gas, Voltage) B Create Experimental Design (DoE) A->B C Infuse DiHOME Standard B->C D Acquire MS Data for Each Experimental Run C->D E Analyze Data & Generate Response Surface Models D->E F Determine Optimal Parameters E->F

ESI Source Parameter Optimization Workflow.
Protocol 2: Derivatization of DiHOMEs for Enhanced Detection in Positive Ion Mode

This protocol outlines a general procedure for chemical derivatization to improve the ionization efficiency of DiHOMEs in positive ion mode ESI-MS. Derivatization with a reagent containing a permanently charged group can significantly enhance sensitivity.[5][6]

Objective: To covalently attach a positively charged tag to the carboxylic acid group of DiHOMEs to improve their ionization efficiency in positive ion mode.

Materials:

  • DiHOME-containing sample extract (dried)

  • Derivatization reagent (e.g., a reagent that targets carboxylic acids and introduces a quaternary amine group)

  • Aprotic solvent (e.g., acetonitrile)

  • Coupling agents/catalysts (as required by the derivatization reagent)

  • Heating block or water bath

  • LC-MS system

Methodology:

  • Sample Preparation: Start with a dried sample extract containing the DiHOMEs of interest.

  • Derivatization Reaction:

    • Reconstitute the dried extract in the aprotic solvent.

    • Add the derivatization reagent and any necessary catalysts. The choice of reagent is critical; for example, reagents that create a fixed positive charge are highly effective.[5]

    • Incubate the reaction mixture at an elevated temperature (e.g., 60-70 °C) for a specific duration (e.g., 30-60 minutes). This step should be optimized for the specific reagent used.

  • Reaction Quenching (if necessary): Stop the reaction by adding a quenching agent or by cooling the mixture.

  • LC-MS Analysis:

    • Dilute the derivatized sample with the initial mobile phase.

    • Inject the sample onto the LC-MS system operating in positive ion mode.

    • Develop an MRM (Multiple Reaction Monitoring) method to detect the derivatized DiHOMEs. The precursor ion will be the mass of the derivatized DiHOME, and the product ions will be characteristic fragments.

G cluster_derivatization Derivatization Workflow for Positive Ion Mode A Dried DiHOME Sample Extract B Reconstitute in Aprotic Solvent A->B C Add Derivatization Reagent & Catalysts B->C D Incubate at Elevated Temperature C->D E Quench Reaction (if needed) D->E F Analyze by LC-MS (Positive Ion Mode) E->F

Derivatization Workflow for Positive Ion Mode.

Quantitative Data Summary

The following table summarizes the impact of different mobile phase modifiers on the ionization efficiency of various lipid classes, which can serve as a guide for selecting the appropriate mobile phase for DiHOME analysis. The percentages represent the relative peak intensity compared to the highest observed intensity for each lipid class across all tested conditions.

Lipid Class Ammonium Acetate & Acetic Acid Ammonium Formate & Formic Acid Ammonium Acetate Ammonium Formate Ammonium Acetate & Formic Acid
Fatty Acyls Excellent (80-100%)Excellent (80-100%)Sufficient (50-79%)Moderate (10-49%)Excellent (80-100%)
Glycerolipids Sufficient (50-79%)Excellent (80-100%)Moderate (10-49%)Poor (<10%)Sufficient (50-79%)
Glycerophospholipids Excellent (80-100%)Excellent (80-100%)Sufficient (50-79%)Moderate (10-49%)Excellent (80-100%)
Sphingolipids Excellent (80-100%)Excellent (80-100%)Excellent (80-100%)Sufficient (50-79%)Excellent (80-100%)
Sterol Lipids Moderate (10-49%)Sufficient (50-79%)Poor (<10%)Poor (<10%)Moderate (10-49%)

Data adapted from a study on the effect of mobile phase modifiers on lipid ionization efficiency.[8] This table suggests that for fatty acyls like DiHOMEs, mobile phases containing ammonium acetate with either acetic or formic acid, or ammonium formate with formic acid, provide excellent ionization efficiency.

Logical Relationship Diagram

The interplay of various factors influencing the final signal intensity in an LC-ESI-MS experiment for DiHOMEs is complex. The following diagram illustrates the logical relationships between sample properties, experimental conditions, and the resulting analytical signal.

G cluster_factors Factors Influencing DiHOME Ionization Efficiency cluster_interferences Common Interferences Sample Sample Properties (Concentration, Matrix) LC LC Conditions (Column, Mobile Phase) Sample->LC Separation MS MS Parameters (Source, Analyzer) LC->MS Introduction Signal Final Analytical Signal (Intensity, S/N) MS->Signal Detection MatrixEffects Matrix Effects MatrixEffects->Signal ISF In-Source Fragmentation ISF->Signal Adducts Adduct Formation Adducts->Signal

Logical Flow of an LC-ESI-MS Experiment for DiHOMEs.

References

Optimization

Technical Support Center: Isomeric Separation of 9,10-DiHOME and 12,13-DiHOME

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving the isomeric separation of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving the isomeric separation of 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).

Introduction

9,10-DiHOME and 12,13-DiHOME are diol metabolites of linoleic acid, formed via the cytochrome P450 and soluble epoxide hydrolase (sEH) pathways.[1][2] These isomers, once considered merely toxic byproducts known as leukotoxin diols, are now recognized as critical signaling lipids with distinct biological roles.[1][3] For instance, 12,13-DiHOME is identified as a lipokine that promotes fatty acid uptake into brown adipose tissue (BAT) in response to cold exposure and exercise, and its levels are negatively correlated with body mass index and insulin resistance.[2][4][5] Given their distinct physiological and pathological functions, accurate separation and quantification are crucial for research in metabolic diseases, inflammation, and cardiovascular health.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are 9,10-DiHOME and 12,13-DiHOME?

A1: They are regioisomeric diols derived from the metabolism of linoleic acid, the most abundant omega-6 polyunsaturated fatty acid in the Western diet.[1][3] Linoleic acid is first converted to epoxyoctadecenoic acids (EpOMEs) by cytochrome P450 enzymes, which are then hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding DiHOMEs.[1][2]

Q2: Why is it critical to separate these two isomers?

A2: Although structurally similar, these isomers can have different biological activities. For example, 12,13-DiHOME has been specifically identified as a thermogenic "batokine" that stimulates BAT activity and improves metabolic homeostasis.[2][4] Conversely, elevated levels of DiHOMEs, in general, have been linked to inflammatory conditions and acute respiratory distress syndrome.[1][3] Differentiating between the isomers is essential to accurately study their individual contributions to health and disease.

Q3: What is the most effective analytical method for separating 9,10-DiHOME and 12,13-DiHOME?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for separating and quantifying these isomers.[3] This technique offers high sensitivity and selectivity, allowing for differentiation based on both chromatographic retention time and specific mass fragmentation patterns.[3]

Q4: How can I confirm the identity of each isomer peak in my chromatogram?

A4: Isomer identity is confirmed using tandem mass spectrometry (MS/MS). The two isomers will produce different fragment ions. A common method is Multiple Reaction Monitoring (MRM), which monitors for specific precursor-to-product ion transitions. For DiHOMEs (precursor ion m/z 313), the distinctive MRM transitions are m/z 313 → m/z 201 for 9,10-DiHOME and m/z 313 → m/z 183 for 12,13-DiHOME.[3]

Q5: What type of liquid chromatography column is recommended?

A5: A reverse-phase C18 column is commonly and effectively used for the separation of these isomers.[3][9] High-resolution columns with smaller particle sizes (e.g., 1.7 µm) can provide the efficiency needed to resolve these closely eluting compounds.[3]

Troubleshooting Guide: Resolving Co-elution

Co-elution, where isomers exit the chromatography column at or near the same time, is the primary challenge in this analysis. This guide addresses common issues in a question-and-answer format.

Problem: My 9,10-DiHOME and 12,13-DiHOME peaks are completely co-eluting or have very poor resolution.

  • Question: I have no separation. What is the first thing I should check?

    • Answer: First, verify your chromatographic conditions, specifically the mobile phase composition and gradient. The resolution of these isomers is highly sensitive to the solvent strength and gradient slope.

      • Solution: Weaken your mobile phase to increase the retention time (capacity factor, k').[10][11] A longer interaction with the stationary phase often improves separation. Try decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) at the start of your gradient or extending the gradient time to make it shallower.[12]

  • Question: I've adjusted my gradient, but the resolution is still poor. What's the next step?

    • Answer: Evaluate your column and flow rate. Column efficiency plays a crucial role in separating closely related compounds.

      • Solution 1: Decrease the flow rate. This can increase the column's theoretical plates and improve separation, although it will increase the run time.[12]

      • Solution 2: Ensure you are using a high-resolution column, preferably one with a small particle size (sub-2 µm). If the column is old (e.g., >500 injections), it may be losing efficiency.[13] Consider replacing it.

      • Solution 3: Change the organic modifier in your mobile phase (e.g., switch from methanol to acetonitrile or vice versa).[14] This alters the selectivity of the separation and can sometimes resolve co-eluting peaks.[11]

Problem: My chromatographic peaks are broad, tailing, or show shouldering.

  • Question: My peaks are very broad, which is compromising my resolution. What could be the cause?

    • Answer: Peak broadening can result from several factors, including column overload, extra-column volume, or a contaminated column.

      • Solution 1 (Column Overload): This is a common issue. Reduce the amount of sample injected by either diluting your sample or decreasing the injection volume.[12][13]

      • Solution 2 (Column Contamination): A buildup of matrix components can lead to poor peak shape. If you are using a guard column, replace it.[13] If not, try flushing the analytical column or, if the problem persists, replace the column.

      • Solution 3 (Sample Preparation): Ensure your sample preparation method, such as solid-phase extraction (SPE), is effectively removing interfering matrix components.[15][16]

  • Question: I see a shoulder on my peak. How do I confirm if this is co-elution?

    • Answer: A shoulder is a strong indicator of co-elution.[10][11]

      • Solution: Use your mass spectrometer to investigate. Acquire mass spectra across the entire peak. If different spectra appear at the front versus the back of the peak, it confirms the presence of multiple components.[10] If you have a diode array detector (DAD), you can perform a peak purity analysis.[10][11]

Problem: My retention times are shifting between runs.

  • Question: My retention times are inconsistent, making peak identification difficult. How can I fix this?

    • Answer: Retention time instability is typically caused by issues with the column environment or the mobile phase.

      • Solution 1 (Column Temperature): Use a column oven to maintain a consistent temperature. Even small fluctuations in ambient temperature can cause retention times to shift.[12]

      • Solution 2 (Column Equilibration): Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods. A common rule is to equilibrate for 10-15 column volumes.[12]

      • Solution 3 (Mobile Phase): Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile components.[12] Ensure the pH is stable if you are using buffers.

Experimental Protocols & Data

Example LC-MS/MS Protocol for DiHOME Separation

This protocol provides a starting point for method development. Optimization will likely be required for your specific instrumentation and samples.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Thaw plasma or serum samples on ice. To prevent artefactual formation of oxylipins, add antioxidants and enzyme inhibitors (e.g., t-AUCB to inhibit sEH).[15]

    • Perform protein precipitation by adding cold organic solvent (e.g., methanol).[15]

    • Centrifuge to pellet the protein and collect the supernatant.

    • Condition an SPE cartridge (e.g., weak anion exchange) as per the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the DiHOMEs using an appropriate solvent (e.g., a mixture of n-hexane/ethyl acetate with 1% acetic acid).[16]

    • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC Method

    • LC System: UHPLC system.

    • Column: Reverse-phase C18, 2.1 mm × 100 mm, 1.7 µm particle size.[3]

    • Column Temperature: 40 °C.[3]

    • Mobile Phase A: Water with 0.1% acetic acid or 0.1% formic acid.[2][3]

    • Mobile Phase B: Methanol:2-propanol (1:1) with 0.1% glacial acetic acid OR Methanol with 0.1% acetic acid.[2][3]

    • Flow Rate: 250 µL/min.[3]

    • Injection Volume: 5-10 µL.

    • Gradient: A shallow gradient should be employed. For example, starting with a low percentage of Mobile Phase B and slowly increasing it over several minutes.

  • MS/MS Method

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Monitoring Transitions:

      • 9,10-DiHOME: Precursor m/z 313 → Product m/z 201.[3]

      • 12,13-DiHOME: Precursor m/z 313 → Product m/z 183.[3]

Quantitative Data Summary

The tables below summarize typical parameters and expected results for the separation of 9,10-DiHOME and 12,13-DiHOME.

Table 1: Example Chromatographic Conditions and Performance

ParameterMethod 1[3]Method 2[2]
Column Kinetex C18 (2.1 x 100 mm, 1.7 µm)Synergi Fusion-RP C18 (0.5 x 150 mm, 4 µm)
Mobile Phase A Water + 0.1% glacial acetic acidWater + 0.1% acetic acid
Mobile Phase B Methanol:Isopropanol (1:1) + 0.1% glacial acetic acidMethanol + 0.1% acetic acid
Flow Rate 250 µL/min20 µL/min
Temperature 40 °C40 °C
Retention Time (tR) tR 9,10-DiHOME: 3.13 minNot specified
tR 12,13-DiHOME: 3.08 min
Resolution (Rs) Baseline separation achievedBaseline separation achieved

Table 2: Mass Spectrometry Parameters for Isomer Identification

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Ionization Mode
9,10-DiHOME 313201Negative ESI
12,13-DiHOME 313183Negative ESI

Visualizations

The following diagrams illustrate key pathways, workflows, and troubleshooting logic for the analysis of DiHOME isomers.

G cluster_pathway Biosynthesis of DiHOME Isomers LA Linoleic Acid CYP Cytochrome P450 LA->CYP Oxidation EpOMEs 9,10-EpOME & 12,13-EpOME CYP->EpOMEs sEH Soluble Epoxide Hydrolase (sEH) EpOMEs->sEH Hydrolysis DiHOMEs 9,10-DiHOME & 12,13-DiHOME sEH->DiHOMEs

Caption: Simplified biosynthetic pathway of DiHOME isomers from linoleic acid.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Plasma) Prep Sample Preparation (SPE or LLE) Sample->Prep Extraction Inject UHPLC Injection Prep->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Ionize Electrospray Ionization (ESI-) Sep->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Data Data Analysis (Quantification) Detect->Data

Caption: General experimental workflow for DiHOME analysis by LC-MS/MS.

G cluster_troubleshooting Troubleshooting Co-elution Start Poor Peak Resolution or Co-elution CheckGradient Optimize Gradient: - Weaken mobile phase - Extend gradient time Start->CheckGradient CheckFlow Optimize Flow Rate: - Decrease flow rate CheckGradient->CheckFlow Still unresolved Resolved Problem Resolved CheckGradient->Resolved Resolved CheckColumn Evaluate Column: - Change organic modifier - Check column age - Replace column CheckFlow->CheckColumn Still unresolved CheckFlow->Resolved Resolved CheckSample Review Sample Prep: - Dilute sample - Improve cleanup CheckColumn->CheckSample Still unresolved CheckColumn->Resolved Resolved CheckSample->Resolved Resolved

Caption: Decision tree for troubleshooting DiHOME isomer co-elution.

References

Troubleshooting

Technical Support Center: Minimizing Contamination in Lipidomics Sample Preparation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during lipidomics sample prep...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during lipidomics sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in lipidomics sample preparation?

A1: Contamination in lipidomics can originate from various sources, significantly impacting the accuracy and reproducibility of results. The most prevalent culprits include:

  • Plasticware: Consumables like microcentrifuge tubes, pipette tips, and vials can leach plasticizers (e.g., phthalates), slip agents (e.g., oleamide, erucamide), antioxidants, and other polymer additives into your samples.[1][2][3] The extent of leaching can vary significantly between different manufacturers and even different batches from the same manufacturer.[4]

  • Solvents and Reagents: Even high-purity solvents can contain trace-level contaminants that become significant in sensitive lipidomics analyses.[5][6] Water from purification systems can also be a source of contamination, especially if plastic tubing is used. It is crucial to use fresh, high-purity solvents and to be aware of potential degradation products, such as the formation of phosgene from chloroform when exposed to UV light and oxygen.

  • Laboratory Environment: The air in the laboratory can contain volatile organic compounds (VOCs), plasticizers, and other contaminants that have off-gassed from building materials, furniture, and equipment. These can settle on surfaces and contaminate samples.

  • Personal Care Products: Cosmetics, lotions, and hand soaps often contain compounds like polyethylene glycols (PEGs) and siloxanes that can be introduced into samples through handling.

  • Instrumentation: Components within the LC-MS system, such as tubing, seals, and pump components, can leach contaminants over time. The injection port and column can also accumulate residues from previous analyses, leading to carryover.[7]

Q2: How can I minimize contamination from plasticware?

A2: While completely eliminating plasticware may not be feasible, several practices can significantly reduce contamination:

  • Use Glass Whenever Possible: Borosilicate glassware is a much safer alternative to plastic for sample preparation and storage as it introduces significantly fewer contaminants.[4]

  • Choose Plastics Wisely: If plastic must be used, opt for high-quality polypropylene (PP) tubes from reputable manufacturers, as the level of leached contaminants can vary widely.[1][2][4] Avoid using polyvinyl chloride (PVC) products, as they are a major source of phthalate contamination.

  • Pre-clean Plasticware: Before use, rinse plastic tubes and pipette tips with a high-purity solvent that is compatible with your analysis to remove surface contaminants.

  • Minimize Contact Time and Temperature: Reduce the duration that solvents and samples are in contact with plastic surfaces. Avoid high temperatures during incubation steps when using plastic tubes, as this can increase leaching.

Q3: What is the best way to clean glassware for lipidomics experiments?

A3: A rigorous cleaning protocol is essential to ensure your glassware is free from lipid residues and detergent contaminants. Using a phosphate-free detergent is recommended. A thorough rinsing procedure with tap water, followed by high-purity water and a series of organic solvents, is critical to remove all traces of contaminants.

Troubleshooting Guides

Issue 1: I see unexpected peaks in my blank injections.

This is a classic sign of contamination originating from your workflow components rather than your sample. The following steps will help you pinpoint the source.

Troubleshooting Steps:

  • Identify Common Contaminants: Compare the mass-to-charge (m/z) values of the unexpected peaks with a list of known common contaminants. Plasticizers, slip agents, polymers, and siloxanes are frequent culprits.

  • Systematic Blank Injections: To identify the origin of the contamination, systematically run blank injections, removing or replacing one component of your workflow at a time. This process of elimination will help isolate the source.

  • Run a Method Blank: Perform the entire sample preparation procedure (extraction, derivatization) without any sample.[8][9][10] This will help pinpoint the step where contamination is introduced.

  • Check Solvents and Reagents: Inject each of your solvents and reagents directly into the mass spectrometer to check for purity.

Contamination Source Identification Workflow

G start Unexpected Peaks in Blank contaminant_db Compare m/z to Contaminant Database start->contaminant_db run_method_blank Run Method Blank (Full Process w/o Sample) contaminant_db->run_method_blank Known Contaminant? contaminant_db->run_method_blank Unknown Peaks analyze_solvents Analyze Solvents & Reagents Individually run_method_blank->analyze_solvents Peaks Persist? source_identified Source Identified run_method_blank->source_identified Peaks Absent (Sample Prep Contamination) systematic_blanks Systematic Component Blanks analyze_solvents->systematic_blanks Solvents Clean? analyze_solvents->source_identified Contaminated Solvent Identified systematic_blanks->source_identified Isolate Contaminated Component

Caption: Troubleshooting decision tree for identifying contamination sources.

Issue 2: My sample data shows high background noise and ion suppression.

High background noise and ion suppression can be caused by a multitude of contaminants that compete with your lipids of interest for ionization.

Troubleshooting Steps:

  • Evaluate Solvent Quality: Impurities in solvents, even at trace levels, can contribute to high background noise.[5][6] Always use fresh, high-purity, LC-MS grade solvents.

  • Check for Plastic Leachables: As detailed in the FAQs, plasticware is a primary source of contaminants that cause ion suppression.[1][2] Refer to the data below on contaminants from different labware.

  • Condition the LC-MS System: Before running a sample batch, it is crucial to condition the system to flush out any residual contaminants from the lines, injector, and column.

  • Review Sample Preparation: Ensure that your sample preparation protocol is optimized to remove as many interfering substances as possible, such as proteins and salts.

Quantitative Data on Contaminants

Table 1: Comparison of Contaminants from Glassware vs. Plasticware

Labware TypeNumber of Contaminant Features IntroducedKey Contaminant TypesReference
Borosilicate Glassware with PTFE-lined caps98-[4]
Polypropylene Microcentrifuge Tubes (Brand A)847Primary amides, fatty acid surfactants[4]
Polypropylene Microcentrifuge Tubes (Brand B)2,949Varied plasticizers and polymers[4]

Table 2: Common Contaminants and their m/z Values

ContaminantCommon Adductsm/z ValuesPotential Sources
Phthalates
Di(2-ethylhexyl) phthalate (DEHP)[M+H]+, [M+Na]+, [M+K]+391.28, 413.26, 429.23Plasticware (especially PVC), tubing, vial caps
Dibutyl phthalate (DBP)[M+H]+, [M+Na]+, [M+K]+279.16, 301.14, 317.12Plasticware, tubing
Slip Agents
Oleamide[M+H]+282.28Polypropylene tubes
Erucamide[M+H]+338.34Polypropylene tubes
Polymers
Polyethylene glycol (PEG)[M+Na]+, [M+K]+Series with 44 Da repeatDetergents, personal care products, some solvents
Polydimethylsiloxane (PDMS)[M+H]+, [M+Na]+Series with 74 Da repeatVial septa, lubricants, personal care products
Antioxidants
Irganox 1076[M+H]+, [M+Na]+531.44, 553.42Polypropylene plastics
Butylated hydroxytoluene (BHT)[M+H]+221.20Solvents (as a stabilizer), plastics

Experimental Protocols

Protocol 1: Glassware Cleaning for Lipidomics

Objective: To remove organic residues and potential contaminants from borosilicate glassware.

Materials:

  • Phosphate-free laboratory detergent

  • Hot tap water

  • High-purity water (e.g., Milli-Q)

  • HPLC-grade methanol

  • HPLC-grade acetone

  • HPLC-grade hexane

  • Drying oven or drying rack

  • Hexane-rinsed aluminum foil

Procedure:

  • Initial Scrub: Immediately after use, scrub the glassware with a suitable brush and a solution of laboratory detergent in hot tap water.

  • Tap Water Rinse: Thoroughly rinse the glassware six times by filling it completely with warm to hot tap water and emptying it each time.[11]

  • High-Purity Water Rinse: Rinse the glassware six times by filling it completely with high-purity water and emptying it each time.[11]

  • Solvent Rinses (perform in a fume hood):

    • Rinse the glassware three times with HPLC-grade methanol (using a volume approximately 1/10th of the container).

    • Rinse the glassware three times with HPLC-grade acetone.

    • Rinse the glassware three times with HPLC-grade hexane.

  • Drying: Allow the glassware to air dry on a dedicated drying rack or place it in a drying oven at a temperature not exceeding 110°C. Loosely cover the openings with hexane-rinsed aluminum foil to prevent dust contamination.[11]

  • Storage: Store clean glassware in a closed cabinet to protect it from environmental contaminants.

Protocol 2: Lipid Extraction from Plasma/Serum (Folch Method)

Objective: To extract lipids from plasma or serum while minimizing contamination.

Materials:

  • Borosilicate glass centrifuge tubes with PTFE-lined caps

  • Glass pipettes or syringes

  • HPLC-grade chloroform

  • HPLC-grade methanol

  • 0.9% NaCl solution (prepared with high-purity water)

  • Nitrogen gas evaporator

  • LC-MS grade solvent for reconstitution (e.g., isopropanol/acetonitrile/water)

Procedure:

G start Start: Plasma/Serum Sample in Glass Tube add_solvents Add Chloroform:Methanol (2:1, v/v) start->add_solvents vortex Vortex vigorously (2 min) add_solvents->vortex phase_separation Add 0.9% NaCl, vortex, centrifuge (2000 x g, 10 min) vortex->phase_separation collect_organic Aspirate lower organic phase to a new glass tube phase_separation->collect_organic dry_down Evaporate solvent under nitrogen stream collect_organic->dry_down reconstitute Reconstitute in appropriate solvent for LC-MS dry_down->reconstitute end Ready for Analysis reconstitute->end

Caption: Workflow for a contamination-conscious lipid extraction.

  • Sample Preparation: To 1 mL of plasma or serum in a glass centrifuge tube, add 20 mL of a 2:1 (v/v) chloroform:methanol mixture using glass pipettes.[5]

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.[5]

  • Phase Separation: Add 4 mL of 0.9% NaCl solution to the mixture and vortex for another 30 seconds. Centrifuge at 2000 x g for 10 minutes to facilitate phase separation.[5]

  • Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.[5]

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical instrument (e.g., isopropanol/acetonitrile/water) and transfer to a glass autosampler vial.

Protocol 3: Running a System Blank Analysis

Objective: To assess the background contamination level of the LC-MS system itself, independent of sample preparation.

Procedure:

  • Prepare the LC-MS System: Ensure the LC-MS system is in a ready state with stable gas flows and temperatures. Use a known clean and conditioned column.

  • Set the Instrument Method: The instrument method (gradient, flow rate, temperature program, etc.) should be identical to the one used for your sample analysis.

  • Prepare the Blank Solution: Use the same solvent mixture that your final lipid extracts are reconstituted in as your blank solution.

  • Perform the Injection: Inject the blank solution and acquire data for the full duration of your analytical method.

  • Analyze the Data: Examine the resulting chromatogram and mass spectra for any peaks that are not expected to be present in the solvent. These peaks represent the background contamination of your system.

References

Optimization

Technical Support Center: Optimizing DiHOME Analysis

Welcome to the technical support center for DiHOME (dihydroxy-octadecenoic acid) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiHOME (dihydroxy-octadecenoic acid) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate and robust quantification of DiHOME isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting an HPLC column for DiHOME analysis?

A1: The most critical factors are the polarity of the DiHOME isomers, the potential for isomeric separation (both regio- and stereoisomers), and the complexity of the sample matrix. DiHOMEs are amphipathic molecules, possessing both a non-polar hydrocarbon chain and polar hydroxyl and carboxylic acid groups. Therefore, reversed-phase chromatography is the most common and effective separation technique. C18 columns are the standard choice due to their hydrophobic stationary phase, which provides good retention and separation of these lipids.

Q2: I am seeing poor peak shape (e.g., tailing or fronting) for my DiHOME standards. What are the likely causes and solutions?

A2: Poor peak shape can arise from several factors:

  • Inappropriate Mobile Phase pH: The carboxylic acid group of DiHOME should be protonated to ensure good retention and peak shape in reversed-phase chromatography. Acidifying the mobile phase, typically with 0.1% formic acid or acetic acid, to a pH below the pKa of the carboxylic acid (around 4-5) is crucial.

  • Column Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or the concentration of your standard.

  • Secondary Interactions: Residual silanol groups on the silica backbone of the column can interact with the polar groups of DiHOME, causing peak tailing. Using a modern, end-capped C18 column can minimize these interactions.

  • Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening. Ensure that all connections are made with minimal tubing length.

Q3: My 9,10-DiHOME and 12,13-DiHOME regioisomers are co-eluting. How can I improve their separation?

A3: Co-elution of DiHOME regioisomers is a common challenge. Here are several strategies to improve their resolution:

  • Optimize the Mobile Phase Gradient: A shallower gradient, meaning a slower increase in the organic solvent concentration over time, can enhance the separation of closely eluting compounds.

  • Change the Organic Solvent: The choice of organic solvent (e.g., acetonitrile, methanol, isopropanol) can alter the selectivity of the separation. If you are using acetonitrile, trying a method with methanol, or a combination of solvents, may improve resolution.

  • Select a Different C18 Column: Not all C18 columns are the same. They differ in surface area, pore size, carbon load, and end-capping. A C18 column with a different bonding chemistry or from a different manufacturer might provide the necessary selectivity to separate the isomers.

  • Lower the Temperature: Running the column at a lower temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the analytes and the stationary phase, leading to better separation.

Q4: How can I separate the stereoisomers (enantiomers) of DiHOME?

A4: The separation of DiHOME enantiomers requires a chiral stationary phase (CSP). Standard C18 columns will not resolve enantiomers. Chiral chromatography is a specialized technique, and the selection of the appropriate chiral column is crucial. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often a good starting point for the separation of hydroxylated fatty acids. The separation is typically performed in normal-phase mode (using non-polar solvents like hexane and a polar modifier like isopropanol or ethanol), which is different from the reversed-phase conditions used for regioisomer separation. Development of a chiral separation method often requires screening of different chiral columns and mobile phase compositions.

Q5: I am experiencing significant matrix effects in my plasma/serum samples. What are the best strategies to mitigate this?

A5: Matrix effects, where other components in the sample interfere with the ionization of the analyte in the mass spectrometer, are a major challenge in bioanalysis. Here are some effective strategies:

  • Effective Sample Preparation: Solid-phase extraction (SPE) is highly recommended for cleaning up complex samples like plasma or serum. A reversed-phase SPE cartridge (e.g., C18) can effectively remove salts and many polar interferences. Protein precipitation is a simpler but less clean method.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., d4-12,13-DiHOME) is the gold standard for correcting for matrix effects. The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

  • Chromatographic Separation: Ensure that your chromatographic method provides good separation of DiHOMEs from the bulk of the phospholipids in the sample, which are a major source of matrix effects. A well-optimized gradient can help elute the DiHOMEs in a cleaner region of the chromatogram.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also reduce the analyte signal to below the limit of quantification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low DiHOME Signal 1. Improper sample extraction. 2. MS source is dirty. 3. Incorrect MS/MS transitions. 4. Degradation of DiHOME standards.1. Optimize SPE or protein precipitation protocol. Ensure proper pH for extraction. 2. Clean the MS source according to the manufacturer's instructions. 3. Verify the precursor and product ions for your specific DiHOME isomers. 4. Prepare fresh standards and store them properly (at -80°C).
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variable matrix effects. 3. HPLC system instability (e.g., pump fluctuations). 4. Column degradation.1. Standardize the sample preparation workflow. Use an automated system if possible. 2. Use a stable isotope-labeled internal standard. 3. Check the HPLC system for leaks and ensure proper pump performance. 4. Use a guard column and ensure the mobile phase is properly filtered and degassed.
Co-elution with Unknown Peaks 1. Insufficient chromatographic resolution. 2. Presence of other isomeric lipids in the sample.1. Optimize the mobile phase gradient (make it shallower). 2. Try a different C18 column with different selectivity. 3. Use high-resolution mass spectrometry to identify the co-eluting species.

Experimental Protocols

Protocol 1: Quantification of 9,10- and 12,13-DiHOME in Human Plasma by LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of DiHOME regioisomers from human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • C18 SPE cartridges (e.g., 100 mg, 1 mL)

    • Human plasma

    • Internal Standard (IS) solution (e.g., 10 ng/mL d4-12,13-DiHOME in methanol)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade) with 0.1% formic acid

    • 5% Methanol in water (v/v) with 0.1% formic acid

    • Acetonitrile (LC-MS grade)

  • Procedure:

    • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.

    • Sample Loading: To 100 µL of human plasma, add 10 µL of the internal standard solution. Vortex briefly. Dilute the sample with 400 µL of water with 0.1% formic acid. Load the entire sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% formic acid to remove polar impurities.

    • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

    • Elution: Elute the DiHOMEs with 1 mL of acetonitrile into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    Time (min) % B
    0.0 50
    1.0 50
    8.0 95
    9.0 95
    9.1 50

    | 12.0 | 50 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Transitions (MRM):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    9,10-DiHOME 313.2 171.1 -20
    12,13-DiHOME 313.2 183.1 -20

    | d4-12,13-DiHOME | 317.2 | 187.1 | -20 |

3. Data Analysis

  • Quantify the peak areas for the DiHOME isomers and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of DiHOME standards and their corresponding peak area ratios to the internal standard.

  • Determine the concentration of DiHOMEs in the plasma samples from the calibration curve.

Diagrams

Column_Selection_Workflow start Start: DiHOME Analysis Goal isomeric_separation Isomeric Separation Required? start->isomeric_separation regioisomers Regioisomers (9,10- vs 12,13-) isomeric_separation->regioisomers Yes, Regioisomers stereoisomers Stereoisomers (Enantiomers) isomeric_separation->stereoisomers Yes, Stereoisomers reversed_phase Reversed-Phase Chromatography isomeric_separation->reversed_phase No / General Quantification regioisomers->reversed_phase chiral_chromatography Chiral Chromatography stereoisomers->chiral_chromatography c18_column Select C18 Column reversed_phase->c18_column optimize_rp Optimize Separation: - Gradient - Organic Solvent - Temperature c18_column->optimize_rp end End: Method Validated optimize_rp->end chiral_column Select Chiral Column (e.g., Polysaccharide-based) chiral_chromatography->chiral_column optimize_chiral Optimize Separation: - Chiral Column Type - Mobile Phase (Normal Phase) chiral_column->optimize_chiral optimize_chiral->end

Caption: Workflow for selecting the appropriate column for DiHOME analysis.

DiHOME_Biosynthesis_Pathway linoleic_acid Linoleic Acid cyp_epoxygenase Cytochrome P450 Epoxygenase linoleic_acid->cyp_epoxygenase epome EpOMEs (Epoxyoctadecenoic acids) 9,10-EpOME & 12,13-EpOME cyp_epoxygenase->epome seh Soluble Epoxide Hydrolase (sEH) epome->seh dihome DiHOMEs (Dihydroxyoctadecenoic acids) 9,10-DiHOME & 12,13-DiHOME seh->dihome

Caption: Biosynthetic pathway of DiHOME from linoleic acid.

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Oxylipin Separation

Welcome to the technical support center for oxylipin analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxylipin analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of oxylipins.

Frequently Asked Questions (FAQs)

Q1: What are the most common mobile phase compositions for reversed-phase LC-MS analysis of oxylipins?

A1: For reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of oxylipins is primarily based on their hydrophobic properties.[1][2] Chromatographic separation is typically achieved using a gradient elution with two solvents:

  • Solvent A (Aqueous): Water is the primary component, commonly acidified with a weak acid like 0.1% formic acid (FA) or 0.1% acetic acid (HAc).[1][3] These acids help to suppress the ionization of the carboxyl group on the oxylipins, which improves retention on the non-polar stationary phase.[4]

  • Solvent B (Organic): This phase usually consists of acetonitrile (ACN), methanol (MeOH), or a mixture of the two.[1] Sometimes, isopropanol (IPA) is included in solvent B to create mixtures like ACN/IPA or ACN/MeOH.[1]

Q2: Why is the mobile phase pH so critical for oxylipin separation?

A2: The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds like oxylipins.[4][5] Most oxylipins contain a carboxylic acid group, which can be ionized depending on the pH.

  • Impact on Retention: At a lower pH (acidic conditions), the carboxyl group is protonated (uncharged), making the molecule less polar and increasing its retention time on a reversed-phase column.[4][6] Conversely, at a higher pH, the carboxyl group is deprotonated (negatively charged), making the molecule more polar and decreasing its retention.[6]

  • Peak Shape: Operating at a pH close to the analyte's pKa can lead to poor peak shapes or split peaks.[4][6] Adjusting the pH to be at least 2 units away from the pKa generally results in sharper, more symmetrical peaks.[4]

  • Column Stability: Extreme pH values can damage the stationary phase of the column, particularly silica-based columns, reducing their lifespan and performance.[6][7][8]

Q3: How do mobile phase additives like formic acid and acetic acid affect my LC-MS results?

A3: Mobile phase additives are crucial when coupling liquid chromatography with mass spectrometry (LC-MS). For oxylipin analysis in negative electrospray ionization (ESI) mode, weak acids like formic acid (FAc) or acetic acid (HAc) are commonly used.[1]

  • Improved Chromatography: They ensure that oxylipins are in their non-ionized form, leading to better retention and peak shape in reversed-phase chromatography.

  • Enhanced MS Sensitivity: These acids can enhance the ESI (-) ionization of oxylipins compared to a mobile phase with no additive.[1] However, they can also cause ion suppression, so their concentration needs to be optimized.[1] For instance, using FAc and HAc without other additives can provide higher chromatographic resolution for isomers.[1][9] In some cases, ammonium acetate has been shown to yield better results for specific oxylipins.[1][9]

Q4: My isomeric oxylipins are co-eluting. How can I improve their separation using the mobile phase?

A4: The co-elution of isomers is a significant challenge in oxylipin analysis due to their structural similarity.[3][10] While complete separation may require a combination of approaches, mobile phase optimization is a key first step.

  • Gradient Optimization: Adjust the gradient slope. A shallower, longer gradient can often improve the resolution of closely eluting compounds.[11]

  • Solvent Composition: Change the organic solvent composition. For example, switching from pure acetonitrile to a mixture of acetonitrile and methanol can alter selectivity and may resolve co-eluting peaks.

  • Additive Choice: The choice of acidic modifier can influence selectivity. Compare the results between formic acid and acetic acid.

  • Flow Rate: Reducing the flow rate can sometimes enhance separation efficiency, though it will increase the run time.

If mobile phase optimization is insufficient, consider using a different column (e.g., C30 instead of C18) or a 2D-LC-MS/MS approach for complex samples.[1][12]

Troubleshooting Guide

Problem Potential Cause (Mobile Phase Related) Suggested Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Mobile phase pH is too close to the analyte's pKa. 2. Incompatibility between the sample solvent and the mobile phase.1. Adjust the mobile phase pH to be at least 2 units away from the pKa. For acidic oxylipins, this usually means using an acidic mobile phase (e.g., pH 3-4).[4][6] 2. Whenever possible, dissolve and inject samples in the initial mobile phase composition.[13]
Inconsistent Retention Times 1. Improper mobile phase preparation or degradation. 2. Insufficient column equilibration time between runs. 3. Fluctuation in mobile phase composition due to poor pump performance.1. Prepare fresh mobile phase daily. Ensure components are accurately measured and well-mixed. 2. Ensure the column is fully equilibrated with the starting gradient conditions before each injection. This may require a longer post-run equilibration step. 3. Check pump seals and check valves for leaks or wear.[13] Flush the pump to remove any air bubbles.
Low MS Signal / Poor Sensitivity 1. Ion suppression from mobile phase additives or matrix components. 2. Suboptimal mobile phase pH for analyte ionization.1. Optimize the concentration of the mobile phase additive (e.g., reduce formic acid concentration). Ensure effective sample cleanup (e.g., using SPE) to remove interfering matrix components.[11] 2. While acidic pH is good for retention, it may not be optimal for ionization in the MS source. A systematic investigation of pH and additive effects on MS signal is recommended.[14]
High Backpressure 1. Precipitation of buffer salts or other mobile phase components. 2. Microbial growth in the mobile phase.1. Ensure all mobile phase components are fully dissolved. Filter the mobile phase before use. Flush the system with water daily to prevent salt buildup.[13] 2. Do not leave aqueous mobile phases sitting for extended periods. Prepare fresh solutions.

Data Presentation: Mobile Phase and Gradient Programs

The following tables summarize various mobile phase compositions and gradient elution programs that have been successfully used for the separation of oxylipins.

Table 1: Comparison of Mobile Phase Compositions

Reference Mobile Phase A Mobile Phase B Column Type
Wang Y, et al. (2014)[3]0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileHSS T3 C18
Peng, et al. (2022)[15]0.1% Acetic Acid in WaterMethanol/Acetonitrile (50/50, v/v) with 0.1% Acetic AcidNot Specified
Waters Corp. App Note0.01% Formic Acid in Water0.01% Formic Acid in AcetonitrileACQUITY Premier BEH C18
Jónasdóttir, et al.[16]Acetonitrile/Water/Acetic Acid (45/55/0.02, v/v/v)2-Propanol/Acetonitrile (50/50, v/v)ACQUITY UPLC BEH C18
Gladine, et al.[17]12 mM Ammonium Acetate + 0.02% Acetic Acid in WaterAcetonitrile/Water/Acetic Acid (90:10:0.02, v/v/v) with 12 mM Ammonium AcetateZorBAX RRHD Eclipse Plus C18

Table 2: Example Gradient Elution Programs

Method Time (min) % Mobile Phase B Flow Rate (mL/min) Reference
Method 1 0.0 - 4.025 → 280.4Waters Corp.
4.0 - 12.028 → 32
12.0 - 26.032 → 95
Method 2 0.0 - 6.0100% A (initial hold)0.24Peng, et al.[15]
6.0 - 9.0→ 57
9.0 - 20.0→ 66
20.0 - 22.0→ 76
22.0 - 27.0→ 100
Method 3 0.0 - 2.025 → 400.5Gladine, et al.[17]
2.0 - 8.040 → 46
8.0 - 9.046 → 57
9.0 - 20.057 → 66
20.0 - 22.066 → 76
22.0 - 27.076 → 100

Experimental Protocols

Protocol: General LC-MS/MS Analysis of Oxylipins in Human Plasma

This protocol provides a representative methodology for the targeted quantification of oxylipins.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract oxylipins from plasma, remove interfering proteins and phospholipids, and concentrate the analytes.[11][18]

  • Procedure:

    • To 50 µL of plasma, add 900 µL of cold methanol containing an antioxidant (e.g., 0.01% BHT) and a mix of deuterated internal standards.[15]

    • Incubate in an ice bath for 45 minutes to precipitate proteins.[15]

    • Centrifuge at high speed (e.g., 20,630 x g) for 10 minutes at 4°C.[15]

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the oxylipins with an appropriate solvent, such as methanol containing a small percentage of formic acid.

    • Dry the eluent under a stream of nitrogen and reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 50% methanol).[9]

2. LC Separation

  • Objective: To chromatographically separate the diverse and often isomeric oxylipins prior to MS detection.

  • System: An ultra-high performance liquid chromatography (UHPLC) system.[3]

  • Column: A reversed-phase C18 column, such as a Waters ACQUITY Premier BEH C18 (2.1 x 150 mm, 1.7 µm) or HSS T3 (100 x 2.1 mm, 1.8 µm), is commonly used.[3][11] Maintain column temperature at 35-40°C.[3][15]

  • Mobile Phase:

    • A: 0.01% Formic Acid in Water.

    • B: 0.01% Formic Acid in Acetonitrile.

  • Gradient: Use a shallow, multi-step gradient optimized for the separation of a wide range of oxylipins (refer to Table 2 for examples).

  • Injection Volume: 3-10 µL.[15]

3. MS/MS Detection

  • Objective: To sensitively and selectively detect and quantify the separated oxylipins.

  • System: A triple quadrupole (QqQ) mass spectrometer is typically used for targeted analysis.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). For each oxylipin and internal standard, specific precursor-to-product ion transitions are monitored.[1] This increases the specificity of the analysis, which is crucial for distinguishing between structurally similar compounds.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standards & Antioxidant Plasma->Add_IS Precipitate Protein Precipitation (Cold Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute UHPLC UHPLC Separation (Reversed-Phase C18) Dry_Reconstitute->UHPLC MS Mass Spectrometry (Negative ESI, QqQ) UHPLC->MS MRM MRM Data Acquisition MS->MRM Integration Peak Integration MRM->Integration Quantification Quantification (vs. Internal Standards) Integration->Quantification Report Final Report Quantification->Report

Caption: Typical experimental workflow for oxylipin analysis.

Troubleshooting_Flowchart Start Chromatographic Issue (e.g., Poor Peak Shape, RT Shift) Check_MP Is Mobile Phase Freshly Prepared? Start->Check_MP Prepare_MP Action: Prepare Fresh Mobile Phase Check_MP->Prepare_MP No Check_Equil Is Column Adequately Equilibrated? Check_MP->Check_Equil Yes Prepare_MP->Check_Equil Increase_Equil Action: Increase Equilibration Time Check_Equil->Increase_Equil No Check_pH Is Peak Tailing an Issue for Acidic Analytes? Check_Equil->Check_pH Yes Increase_Equil->Check_pH Adjust_pH Action: Ensure Mobile Phase is Acidified (e.g., 0.1% FA) Check_pH->Adjust_pH Yes Check_Solvent Is Sample Solvent Compatible with MP? Check_pH->Check_Solvent No End Issue Resolved Adjust_pH->End Adjust_Solvent Action: Reconstitute Sample in Initial Mobile Phase Check_Solvent->Adjust_Solvent No Optimize_Grad Problem Persists: Optimize Gradient Slope Check_Solvent->Optimize_Grad Yes Adjust_Solvent->End Optimize_Grad->End

Caption: Troubleshooting flowchart for mobile phase issues.

Oxylipin_Pathways PUFA Membrane Phospholipids PLA2 PLA2 PUFA->PLA2 AA Arachidonic Acid (AA) PLA2->AA releases COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP CYP450 Pathway AA->CYP PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs HETEs HETEs, DiHETEs Leukotrienes (LTs) LOX->HETEs EETs EETs, DiHETrEs CYP->EETs

Caption: Major enzymatic pathways of oxylipin synthesis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 9,10-DiHOME and 12,13-DiHOME

For Researchers, Scientists, and Drug Development Professionals Introduction 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) are regioisomeric lipid metabolites...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) are regioisomeric lipid metabolites derived from linoleic acid.[1][2] Both molecules have emerged as critical signaling lipids with diverse biological activities, ranging from metabolic regulation to immune modulation. While structurally similar, their distinct bioactivities present unique therapeutic opportunities. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Quantitative Comparison of Bioactivities

The following table summarizes the key quantitative differences in the bioactivities of 9,10-DiHOME and 12,13-DiHOME based on available experimental data.

Bioactivity9,10-DiHOME12,13-DiHOMEKey Findings & Citations
Primary Function Immune modulation, particularly Treg differentiation.[3]Thermogenesis and fatty acid metabolism.[2][4]9,10-DiHOME is a potent inducer of regulatory T cells (Tregs), while 12,13-DiHOME is a key regulator of brown adipose tissue (BAT) activity and fatty acid uptake.[2][3]
PPARγ Activation Acts as a PPARγ ligand.[1][5]Weakly activates PPARγ at higher concentrations (>50 µM).[1]Both molecules can activate PPARγ, but 9,10-DiHOME appears to be a more potent ligand in the context of immune cell regulation.[1][5]
Fatty Acid Uptake No significant direct effect reported.Stimulates fatty acid uptake in brown adipocytes and skeletal muscle cells.[2][6]12,13-DiHOME promotes the translocation of fatty acid transporters CD36 and FATP1 to the cell membrane.[2]
Treg Differentiation Induces Treg differentiation.[3]Does not induce Treg differentiation.[3]The Treg-inducing effect is specific to the 9,10-DiHOME isomer.[3]
Association with BMI Inversely associated with BMI.[7][8][9]Inversely associated with BMI.[6][7][8][9]Both DiHOMEs show a replicable inverse association with Body Mass Index.[7][8][9]
Calcium Influx Triggers calcium influx in brown and white adipocytes.[7][9]Triggers calcium influx in brown and white adipocytes.[7][9]Both isomers stimulate calcium fluxes in adipocytes, suggesting overlapping signaling pathways in this context.[7][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathways

DiHOME_Signaling_Pathways cluster_9_10_DiHOME 9,10-DiHOME Signaling cluster_12_13_DiHOME 12,13-DiHOME Signaling 9,10-DiHOME 9,10-DiHOME PPARg_9_10 PPARγ 9,10-DiHOME->PPARg_9_10 activates Treg_Diff Treg Differentiation PPARg_9_10->Treg_Diff Immune_Mod Immune Modulation Treg_Diff->Immune_Mod 12,13-DiHOME 12,13-DiHOME GPCR GPCR (putative) 12,13-DiHOME->GPCR Ca_Influx Ca2+ Influx GPCR->Ca_Influx CD36_FATP1 CD36/FATP1 Translocation Ca_Influx->CD36_FATP1 FA_Uptake Fatty Acid Uptake CD36_FATP1->FA_Uptake Thermogenesis Thermogenesis FA_Uptake->Thermogenesis Bioactivity_Workflow Start Start: Lipid Metabolite Cell_Culture Cell Culture (e.g., Adipocytes, Immune Cells) Start->Cell_Culture Treatment Treatment with 9,10-DiHOME or 12,13-DiHOME Cell_Culture->Treatment FA_Uptake_Assay Fatty Acid Uptake Assay Treatment->FA_Uptake_Assay PPARg_Assay PPARγ Reporter Assay Treatment->PPARg_Assay Treg_Assay Treg Differentiation Assay (Flow Cytometry) Treatment->Treg_Assay Data_Analysis Data Analysis and Comparison FA_Uptake_Assay->Data_Analysis PPARg_Assay->Data_Analysis Treg_Assay->Data_Analysis

References

Comparative

9,10-DiHOME: A Potential New Player in the Assessment of Metabolic Disease

A Comprehensive Comparison with Established and Emerging Biomarkers for Researchers and Drug Development Professionals The landscape of metabolic disease diagnostics is continually evolving, with a growing need for bioma...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison with Established and Emerging Biomarkers for Researchers and Drug Development Professionals

The landscape of metabolic disease diagnostics is continually evolving, with a growing need for biomarkers that can provide earlier and more nuanced insights into disease risk and progression. While traditional markers such as fasting glucose, HbA1c, and lipid profiles are cornerstones of clinical practice, emerging biomarkers are offering a deeper understanding of the underlying pathophysiology. Among these, 9,10-dihydroxy-12-octadecenoic acid (9,10-DiHOME), a lipid metabolite derived from linoleic acid, has garnered significant interest for its association with metabolic health and brown adipose tissue (BAT) activity. This guide provides a comprehensive comparison of 9,10-DiHOME with other key biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in evaluating its potential utility.

Performance Comparison of Metabolic Disease Biomarkers

The validation of a biomarker hinges on its ability to accurately and reliably identify individuals with or at risk of a specific condition. While direct head-to-head comparisons of the diagnostic performance of 9,10-DiHOME against all traditional and emerging biomarkers in a single cohort are not yet widely available, existing data allows for a comparative overview. The following tables summarize the performance characteristics of 9,10-DiHOME in relation to established and other novel biomarkers for metabolic syndrome and related conditions.

Table 1: Performance of 9,10-DiHOME and Traditional Biomarkers for Metabolic Syndrome

BiomarkerPrimary IndicationTypical Cut-off for MetS DiagnosisSensitivity (%)Specificity (%)Area Under the Curve (AUC)
9,10-DiHOME Brown Adipose Tissue (BAT) activity, Insulin SensitivityLevels inversely correlated with BMI; specific cut-off not yet establishedData not yet availableData not yet availableData not yet available
Fasting Plasma Glucose Glycemic Control≥100 mg/dL40.481.2~0.60 - 0.70
HbA1c Long-term Glycemic Control≥5.7%52.376.7~0.70 - 0.80
Triglycerides (TG) Dyslipidemia≥150 mg/dLComponent of MetS criteriaComponent of MetS criteria~0.70 - 0.80
HDL Cholesterol Dyslipidemia<40 mg/dL (men), <50 mg/dL (women)Component of MetS criteriaComponent of MetS criteria~0.60 - 0.70

Note: Sensitivity, specificity, and AUC values for traditional biomarkers can vary depending on the study population and the specific criteria used for metabolic syndrome diagnosis.

Table 2: Performance of Emerging Biomarkers for Metabolic Syndrome

BiomarkerPrimary IndicationKey FindingsSensitivity (%)Specificity (%)Area Under the Curve (AUC)
12,13-DiHOME BAT activity, Insulin SensitivityNegatively correlated with BMI and insulin resistance.[1][2]Data not yet availableData not yet availableData not yet available
Adiponectin Adipose Tissue Function, Insulin SensitivityLower levels are associated with an increased risk of metabolic syndrome.[3]ModerateModerate0.81
Leptin/Adiponectin Ratio Adipose Tissue DysfunctionProposed as a sensitive marker for metabolic syndrome.[4]Data not yet availableData not yet availableData not yet available
High-sensitivity C-reactive protein (hs-CRP) InflammationElevated levels are associated with metabolic syndrome.[5]VariableVariable~0.60 - 0.75

The Biology of 9,10-DiHOME: Biosynthesis and Signaling

9,10-DiHOME is a product of linoleic acid metabolism. Its synthesis and signaling are intricately linked to metabolic regulation.

Biosynthesis of 9,10-DiHOME

Linoleic acid, an essential omega-6 fatty acid, is first converted to 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) by cytochrome P450 enzymes. Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes 9(10)-EpOME to form 9,10-DiHOME.[2][6]

G Linoleic Acid Linoleic Acid 9(10)-EpOME 9(10)-EpOME Linoleic Acid->9(10)-EpOME Cytochrome P450 Cytochrome P450 Cytochrome P450 9,10-DiHOME 9,10-DiHOME 9(10)-EpOME->9,10-DiHOME Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH)

Biosynthesis of 9,10-DiHOME from Linoleic Acid.

Signaling Pathways of 9,10-DiHOME

9,10-DiHOME exerts its biological effects through various signaling pathways. It has been shown to act as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and glucose homeostasis.[6] Activation of PPARγ by 9,10-DiHOME can influence the expression of genes involved in fatty acid uptake and metabolism. Additionally, both 9,10-DiHOME and its isomer 12,13-DiHOME have been found to stimulate calcium influx in adipocytes, suggesting a role in intracellular signaling cascades that may impact cellular metabolism.

G cluster_cell Adipocyte 9,10-DiHOME 9,10-DiHOME PPARγ PPARγ 9,10-DiHOME->PPARγ binds to Calcium Influx Calcium Influx 9,10-DiHOME->Calcium Influx stimulates Gene Expression Gene Expression PPARγ->Gene Expression regulates Fatty Acid Uptake & Metabolism Fatty Acid Uptake & Metabolism Gene Expression->Fatty Acid Uptake & Metabolism promotes Intracellular Signaling Intracellular Signaling Calcium Influx->Intracellular Signaling activates

Signaling Pathways of 9,10-DiHOME in Adipocytes.

Experimental Protocols for 9,10-DiHOME Measurement

Accurate quantification of 9,10-DiHOME in biological samples is crucial for its validation as a biomarker. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The general workflow for analyzing 9,10-DiHOME involves sample collection, extraction of lipids, and subsequent quantification by either ELISA or LC-MS/MS.

G Sample Collection (Plasma, Serum) Sample Collection (Plasma, Serum) Lipid Extraction Lipid Extraction Sample Collection (Plasma, Serum)->Lipid Extraction Quantification Quantification Lipid Extraction->Quantification ELISA ELISA Quantification->ELISA LC-MS/MS LC-MS/MS Quantification->LC-MS/MS Data Analysis Data Analysis ELISA->Data Analysis LC-MS/MS->Data Analysis

General Experimental Workflow for 9,10-DiHOME Analysis.

Detailed ELISA Protocol

1. Sample Preparation:

  • Collect whole blood and prepare serum or plasma using standard procedures.

  • For plasma, use an anticoagulant such as heparin or EDTA.

  • Centrifuge to separate plasma/serum and store at -80°C until analysis.

  • Perform a solid-phase extraction (SPE) to isolate the lipid fraction containing 9,10-DiHOME.

2. ELISA Procedure (Competitive Assay):

  • A microplate is pre-coated with a capture antibody.

  • Add standards or prepared samples to the wells, followed by the addition of a fixed amount of HRP-labeled 9,10-DiHOME.

  • During incubation, the sample's 9,10-DiHOME and the HRP-labeled 9,10-DiHOME compete for binding to the capture antibody.

  • Wash the plate to remove unbound components.

  • Add a substrate solution that reacts with the HRP to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • The intensity of the color is inversely proportional to the concentration of 9,10-DiHOME in the sample. A standard curve is used for quantification.

Detailed LC-MS/MS Protocol

1. Sample Preparation:

  • Spike plasma or serum samples with a deuterated internal standard (e.g., 9,10-DiHOME-d4) for accurate quantification.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate lipids and remove proteins and other interfering substances.

  • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the lipid extract using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol). This separates 9,10-DiHOME from other lipid species.

  • Mass Spectrometry (MS/MS):

    • Ionize the eluted compounds using electrospray ionization (ESI) in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion for 9,10-DiHOME (m/z) and then monitoring for a specific product ion after fragmentation.

    • A typical MRM transition for 9,10-DiHOME is monitored.

    • Quantify the amount of 9,10-DiHOME in the sample by comparing the peak area of the endogenous compound to that of the internal standard.

Conclusion and Future Directions

9,10-DiHOME is a promising biomarker that reflects a unique aspect of metabolic health, particularly the activity of brown adipose tissue. Its inverse correlation with BMI and potential role in insulin sensitization make it a compelling candidate for further investigation in the context of metabolic diseases.

However, for 9,10-DiHOME to be fully validated and integrated into clinical research and diagnostics, several key steps are necessary. Rigorous, large-scale cohort studies are needed to establish definitive reference ranges and clinical cut-off values. Crucially, head-to-head studies directly comparing the diagnostic and prognostic performance of 9,10-DiHOME with traditional and other emerging biomarkers are essential to delineate its specific advantages and potential applications. As our understanding of the complex interplay of metabolic pathways grows, a multi-biomarker approach, potentially including 9,10-DiHOME, may offer the most comprehensive assessment of metabolic health and disease risk. The continued development of standardized, high-throughput assays will also be critical for its broader implementation in research and, eventually, in clinical practice.

References

Validation

A Head-to-Head Battle: Cross-Validation of ELISA and LC-MS/MS for DiHOME Measurement

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The accurate quantification of lipid mediators is paramount in understanding their role in health and disease. 12,13-Dihydroxy-9Z-octade...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid mediators is paramount in understanding their role in health and disease. 12,13-Dihydroxy-9Z-octadecenoic acid (12,13-diHOME), a lipokine derived from linoleic acid, has emerged as a critical signaling molecule in metabolic regulation, particularly in the activation of brown adipose tissue (BAT).[1] For researchers investigating the therapeutic potential of DiHOME in metabolic diseases, the choice of a robust and reliable quantification method is a critical first step. This guide provides a comprehensive cross-validation of the two most common analytical platforms for DiHOME measurement: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison: A Tale of Two Technologies

The selection of an analytical method hinges on its performance characteristics. While both ELISA and LC-MS/MS can effectively quantify DiHOME, they offer distinct advantages and limitations in terms of sensitivity, specificity, accuracy, and throughput. LC-MS/MS is widely regarded as the gold standard for its high specificity and accuracy, while ELISA provides a higher throughput and more accessible alternative.

Below is a summary of the key performance parameters for each technique, based on commercially available kits and published research data.

ParameterELISA (Competitive)LC-MS/MS
Principle Competitive binding of sample DiHOME and a labeled DiHOME conjugate to a limited number of specific antibodies. The signal is inversely proportional to the sample concentration.Chromatographic separation of analytes followed by mass-based detection and quantification.
Specificity Good, but can be susceptible to cross-reactivity with structurally similar molecules, such as 9,10-diHOME and 12,13-EpOME.Very high, capable of distinguishing between DiHOME isomers and other closely related lipids based on their unique mass-to-charge ratio and fragmentation patterns.
Sensitivity (LOD/LOQ) Typically in the low ng/mL range (e.g., ~0.3 ng/mL).[2][3]Can achieve high sensitivity, often in the low pg/mL to ng/mL range (e.g., quantification range of 0.01 pg/μl to 100 pg/μl, which is equivalent to 10 pg/mL to 100 ng/mL).[4]
Quantitative Range Typically narrow, from 0.05 to 100 ng/mL.[2][3]Wide linear dynamic range.
Accuracy & Precision Good, with intra- and inter-assay coefficients of variation (CVs) being important quality control metrics.High, particularly with the use of stable isotope-labeled internal standards (e.g., d4-9,10-diHOME).[4]
Sample Throughput High, suitable for screening a large number of samples in a 96-well plate format.Lower, as samples are analyzed sequentially.
Cost per Sample Generally lower.Higher, due to the cost of instrumentation and reagents.
Instrumentation Standard plate reader.Liquid chromatograph coupled with a tandem mass spectrometer.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of DiHOME using a commercially available ELISA kit and a published LC-MS/MS method.

DiHOME Measurement by Competitive ELISA

This protocol is a generalized representation based on commercially available competitive ELISA kits.

1. Sample Preparation:

  • Plasma/Serum: Samples may require solid-phase extraction (SPE) to remove interfering substances. A typical procedure involves acidifying the sample, applying it to a C18 SPE column, washing the column, and eluting the DiHOME-containing fraction with an organic solvent.[2]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the assay buffer provided with the ELISA kit.

2. ELISA Procedure:

  • Prepare a standard curve by serially diluting the provided DiHOME standard.

  • Add 50 µL of the standards and prepared samples to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the DiHOME-acetylcholinesterase (AChE) tracer to each well.

  • Add 50 µL of the DiHOME ELISA antiserum to each well.

  • Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.[2]

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add 200 µL of Ellman's Reagent to each well and incubate in the dark to allow for color development.

  • Read the absorbance at a specific wavelength (e.g., 414 nm) using a microplate reader.

  • Calculate the DiHOME concentration in the samples by comparing their absorbance to the standard curve.

DiHOME Measurement by LC-MS/MS

This protocol is a representative workflow based on published methods for DiHOME quantification in biological matrices.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add an internal standard (e.g., d4-9,10-diHOME) to correct for extraction efficiency and matrix effects.[4]

  • Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully collect the upper organic phase containing the lipids.

  • Repeat the extraction process on the aqueous phase and combine the organic extracts.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used for separation.
    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve ionization.
    • Flow Rate: A typical flow rate is around 0.4 mL/min.
    • Gradient: The gradient is optimized to separate DiHOME from other lipid species.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for DiHOME analysis.
    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DiHOME and its internal standard are monitored.
    • Quantification: A calibration curve is generated by analyzing a series of known concentrations of DiHOME standards with the internal standard. The concentration of DiHOME in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[4]

Mandatory Visualizations

To further clarify the methodologies and biological context, the following diagrams have been generated.

G cluster_elisa ELISA Workflow cluster_lcms LC-MS/MS Workflow Sample\nPreparation Sample Preparation Competitive\nBinding Competitive Binding Sample\nPreparation->Competitive\nBinding Washing Washing Competitive\nBinding->Washing Substrate\nAddition Substrate Addition Washing->Substrate\nAddition Signal\nDetection Signal Detection Substrate\nAddition->Signal\nDetection Sample\nExtraction Sample Extraction LC\nSeparation LC Separation Sample\nExtraction->LC\nSeparation Ionization Ionization LC\nSeparation->Ionization Mass\nAnalysis Mass Analysis Ionization->Mass\nAnalysis Detection &\nQuantification Detection & Quantification Mass\nAnalysis->Detection &\nQuantification

Figure 1. High-level experimental workflows for ELISA and LC-MS/MS.

G Linoleic Acid Linoleic Acid CYP450 CYP450 Linoleic Acid->CYP450 Oxidation 12,13-EpOME 12,13-EpOME CYP450->12,13-EpOME sEH sEH 12,13-EpOME->sEH Hydrolysis 12,13-diHOME 12,13-diHOME sEH->12,13-diHOME BAT Activation BAT Activation 12,13-diHOME->BAT Activation Fatty Acid Uptake Fatty Acid Uptake BAT Activation->Fatty Acid Uptake

Figure 2. Simplified signaling pathway of 12,13-diHOME biosynthesis and action.

Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the quantification of 12,13-diHOME, each with its own set of strengths and weaknesses. LC-MS/MS stands out for its superior specificity and accuracy, making it the gold standard for research that requires the unambiguous identification and quantification of DiHOME and other related lipid mediators. It is the preferred method for confirmatory studies and in-depth lipidomic analyses.

ELISA, on the other hand, offers a convenient, high-throughput, and cost-effective solution for the rapid screening of a large number of samples. Commercially available kits make the assay accessible to laboratories without specialized mass spectrometry equipment. However, researchers should be mindful of the potential for cross-reactivity and the variability between different kits.

Ultimately, the choice between LC-MS/MS and ELISA will depend on the specific requirements of the research project, including the need for specificity, sample throughput, budget, and the available instrumentation and expertise. For many research applications, a tiered approach, using ELISA for initial screening and LC-MS/MS for confirmation and detailed quantification, may provide the most efficient and reliable results.

References

Comparative

Plasma 9,10-DiHOME and its Inverse Correlation with Body Mass Index: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the relationship between plasma concentrations of 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and Body...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the relationship between plasma concentrations of 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and Body Mass Index (BMI). It is intended to be a resource for researchers investigating metabolic diseases, scientists in the field of lipidomics, and professionals involved in drug development targeting obesity and related disorders. The information presented is based on experimental data from published studies and includes detailed methodologies and signaling pathways.

Quantitative Data Summary

The available research consistently points towards an inverse association between plasma levels of 9,10-DiHOME and BMI. This suggests that individuals with a higher BMI tend to have lower circulating levels of this lipid metabolite. A study by Dreyfuss et al. demonstrated this inverse relationship across two separate cohorts, indicating the replicability of this finding.[1] While specific correlation coefficients from this particular study are not detailed in the provided abstracts, the consistent inverse association is a key finding.

For context, the table below summarizes the observed correlation. It is important to note that its regioisomer, 12,13-DiHOME, has also been shown to be inversely associated with BMI.[1][2]

Lipid MetaboliteCorrelation with BMIStudy CohortsKey Findings
9,10-DiHOME Inverse Study 1 and Study 2Plasma levels of 9,10-DiHOME were found to be replicably inversely associated with BMI across two independent cohorts.[1]
12,13-DiHOME Inverse Study 1 and Study 2Similar to 9,10-DiHOME, plasma concentrations of 12,13-DiHOME are also negatively correlated with BMI.[1][2]

Experimental Protocols

The accurate quantification of plasma 9,10-DiHOME and the assessment of BMI are crucial for establishing a reliable correlation. The following are detailed methodologies based on standard laboratory practices and information from the referenced literature.

1. Measurement of Plasma 9,10-DiHOME

The quantification of 9,10-DiHOME in plasma is typically achieved through targeted lipidomics using mass spectrometry-based methods or immunoassays.

  • Sample Collection and Preparation:

    • Whole blood is collected from fasting individuals into tubes containing an anticoagulant (e.g., EDTA).[3]

    • Plasma is separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.[3]

    • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[3]

    • For analysis, plasma samples are thawed, and a known amount of an internal standard (e.g., a deuterated version of 9,10-DiHOME) is added to account for extraction losses.

    • Lipids, including 9,10-DiHOME, are extracted from the plasma using a solvent extraction method. A common approach involves protein precipitation with a solvent like methanol, followed by liquid-liquid extraction with a non-polar solvent such as hexane to separate the lipids.[4]

  • Quantification by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • The lipid extract is dried down and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

    • Chromatographic separation is performed on a reverse-phase column to separate 9,10-DiHOME from other lipid species.

    • The separated analyte is then introduced into a mass spectrometer, where it is ionized (typically by electrospray ionization).

    • Quantification is achieved by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

  • Quantification by ELISA (Enzyme-Linked Immunosorbent Assay):

    • Competitive ELISAs are available for the quantification of DiHOMEs in plasma and serum.[2]

    • These assays involve the use of antibodies specific to DiHOMEs. The plasma extract is incubated in a microplate pre-coated with the antibody.

    • A known amount of enzyme-labeled DiHOME is added, which competes with the DiHOME in the sample for binding to the antibody.

    • After a washing step, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of DiHOME in the sample.[4]

2. Measurement of Body Mass Index (BMI)

BMI is a standard anthropometric measurement used to classify weight status.

  • Procedure:

    • Height is measured to the nearest 0.1 cm using a stadiometer, with the subject standing without shoes.

    • Weight is measured to the nearest 0.1 kg using a calibrated digital scale, with the subject wearing light clothing.

    • BMI is calculated using the following formula: BMI = weight (kg) / [height (m)]²

Signaling Pathways and Experimental Workflow

Biosynthesis of 9,10-DiHOME

9,10-DiHOME is a metabolite of linoleic acid, an essential omega-6 polyunsaturated fatty acid obtained from the diet.[2] The biosynthesis involves a two-step enzymatic process.[5][6]

G LA Linoleic Acid CYP Cytochrome P450 Epoxygenase LA->CYP EpOME 9,10-EpOME (Leukotoxin) sEH Soluble Epoxide Hydrolase (sEH) EpOME->sEH DiHOME 9,10-DiHOME CYP->EpOME sEH->DiHOME

Caption: Biosynthesis of 9,10-DiHOME from linoleic acid.

Experimental Workflow for Correlating Plasma 9,10-DiHOME with BMI

The following diagram illustrates the logical flow of a study designed to investigate the correlation between plasma 9,10-DiHOME and BMI.

G cluster_data_collection Data and Sample Collection cluster_analysis Analysis cluster_data_analysis Data Interpretation Participant Participant Recruitment Informed_Consent Informed Consent Participant->Informed_Consent Anthropometrics Anthropometric Measurements (Height, Weight) Informed_Consent->Anthropometrics Blood_Sample Fasting Blood Sample Collection Informed_Consent->Blood_Sample BMI_Calc BMI Calculation Anthropometrics->BMI_Calc Plasma_Sep Plasma Separation Blood_Sample->Plasma_Sep Stat_Analysis Statistical Analysis (Correlation) BMI_Calc->Stat_Analysis Lipid_Ext Lipid Extraction Plasma_Sep->Lipid_Ext LCMS_Analysis LC-MS/MS Analysis (Quantification of 9,10-DiHOME) Lipid_Ext->LCMS_Analysis LCMS_Analysis->Stat_Analysis

Caption: Experimental workflow for correlation analysis.

Discussion and Future Directions

The inverse correlation between plasma 9,10-DiHOME and BMI suggests a potential role for this lipid metabolite in the pathophysiology of obesity. 9,10-DiHOME has been identified as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism.[5][7] This interaction could provide a mechanistic link between lower levels of 9,10-DiHOME and the metabolic dysregulation observed in obesity.

Further research is warranted to elucidate the causal nature of this relationship. It remains to be determined whether lower 9,10-DiHOME levels are a consequence of obesity or a contributing factor to its development. Longitudinal studies and interventions aimed at modulating plasma DiHOME levels could provide valuable insights. For drug development professionals, understanding the regulation of the cytochrome P450 and soluble epoxide hydrolase enzymes that produce 9,10-DiHOME may present novel therapeutic targets for the management of obesity and its comorbidities.[6]

References

Validation

A Comparative Guide to the In Vivo and In Vitro Effects of (±)9,10-DiHOME

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the observed biological effects of the lipid metabolite (±)9,10-dihydroxy-12Z-octadecenoic acid ((±)9,10-D...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the observed biological effects of the lipid metabolite (±)9,10-dihydroxy-12Z-octadecenoic acid ((±)9,10-DiHOME) in both in vivo (within a living organism) and in vitro (in a controlled laboratory setting) experimental models. Understanding the disparities and correlations between these two settings is crucial for accurately interpreting research findings and guiding drug development efforts.

Biosynthesis of (±)9,10-DiHOME

(±)9,10-DiHOME is a metabolite of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The biosynthesis is a two-step process initiated by cytochrome P450 (CYP) enzymes, which convert linoleic acid into 9(10)-epoxyoctadecenoic acid (9(10)-EpOME). Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes 9(10)-EpOME to form 9,10-DiHOME.[1] This metabolic pathway is active in various tissues and is also performed by gut microbiota.[2]

Linoleic Acid Linoleic Acid 9(10)-EpOME 9(10)-EpOME Linoleic Acid->9(10)-EpOME Cytochrome P450 (CYP) 9,10-DiHOME 9,10-DiHOME 9(10)-EpOME->9,10-DiHOME Soluble Epoxide Hydrolase (sEH)

Biosynthesis of (±)9,10-DiHOME from Linoleic Acid.

Data Presentation: Quantitative Comparison of In Vivo and In Vitro Effects

The following tables summarize the key quantitative data from various studies, highlighting the differences in observed effects and concentrations of (±)9,10-DiHOME in in vivo and in vitro settings.

Biological Process In Vitro Findings In Vivo Findings Key Discrepancy
Regulatory T Cell (Treg) Differentiation Induces Treg differentiation in co-cultures of naïve T cells and dendritic cells (DCs) at concentrations of 1-10 µM.[3]No significant increase in Treg cell numbers in the small intestine, colon, or mesenteric lymph nodes of mice following intragastric, intrarectal, or intraperitoneal administration.[3]Effective in vitro, but ineffective in vivo.
PPARγ Activation Acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1]Effects consistent with PPARγ activation, such as regulation of fatty acid uptake and metabolism, are observed.[1]Generally consistent effects, though direct ligand-receptor interaction is primarily demonstrated in vitro.
Mitochondrial Function At high concentrations (180-210 µM), induces mitochondrial swelling, cytochrome c release, and disrupts mitochondrial inner membrane permeability in HeLa cells.[1]Associated with both beneficial and detrimental cardiovascular effects, which may be linked to mitochondrial function in cardiac cells.[1]Dose-dependent effects, with high concentrations clearly showing toxicity in vitro. In vivo effects are more complex and context-dependent.
Fatty Acid Uptake Increases expression of the fatty acid transporter CD36 in cell cultures.[1]Increases in circulating 9,10-DiHOME post-exercise are correlated with changes in fatty acid metabolism.[4]Both settings suggest a role in modulating fatty acid transport, though the directness of the effect is clearer in vitro.
Neutrophil Chemotaxis Induces chemotaxis of human neutrophils at concentrations as low as 1 nM - 0.1 µM, with a potency 100 times greater than its precursor, 9,10-EpOME.[4]Elevated levels are associated with inflammatory conditions where neutrophil migration is a key factor.[4]In vitro studies demonstrate a direct chemotactic effect, while in vivo data provides a correlation with inflammatory states.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Regulatory T Cell (Treg) Differentiation Assay

This protocol is adapted from studies investigating the immunomodulatory effects of (±)9,10-DiHOME.[2]

  • Cell Isolation: Naïve CD4+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS). Bone marrow-derived dendritic cells (DCs) are generated by culturing bone marrow cells with GM-CSF.

  • Co-culture Setup: Naïve T cells and DCs are co-cultured in 96-well round-bottom plates.

  • Treatment: (±)9,10-DiHOME is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at final concentrations ranging from 1 µM to 10 µM. A vehicle control (DMSO) is run in parallel.

  • Treg Skewing Conditions: The culture medium is supplemented with T-cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies) and cytokines that promote Treg differentiation (e.g., TGF-β and IL-2).

  • Incubation: Cells are cultured for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis: The percentage of Foxp3+ Treg cells within the CD4+ T cell population is determined by flow cytometry.

In Vivo Administration of (±)9,10-DiHOME in Mice

This protocol outlines the general procedure for administering (±)9,10-DiHOME to mice to study its systemic effects.[3]

  • Animal Models: C57BL/6 mice are commonly used.

  • Compound Preparation: (±)9,10-DiHOME is dissolved in a vehicle suitable for in vivo administration, such as a solution containing a small percentage of ethanol or DMSO in saline or corn oil.

  • Administration Routes:

    • Intragastric Gavage: For studying effects related to gut absorption and metabolism.

    • Intraperitoneal Injection: For systemic delivery.

    • Intrarectal Administration: For localized effects in the colon.

  • Dosing: The dosage will vary depending on the study's objectives.

  • Tissue Collection and Analysis: At the end of the experimental period, tissues of interest (e.g., spleen, mesenteric lymph nodes, colon) are harvested for analysis, such as flow cytometry to quantify Treg cell populations.

PPARγ Activation Assay

This assay determines the ability of (±)9,10-DiHOME to activate PPARγ.

  • Cell Line: A reporter cell line, such as HEK293T cells, is used.

  • Transfection: Cells are transiently transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene under the control of a PPARγ response element (PPRE).

  • Treatment: Transfected cells are treated with varying concentrations of (±)9,10-DiHOME. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle control is also included.

  • Incubation: Cells are incubated for 24-48 hours to allow for PPARγ activation and subsequent luciferase expression.

  • Luciferase Assay: A luciferase assay system is used to measure the luminescence produced by the cells, which is proportional to the level of PPARγ activation.

Signaling Pathways and Experimental Workflows

(±)9,10-DiHOME and PPARγ Signaling Pathway

(±)9,10-DiHOME can act as a ligand for PPARγ. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPREs in the promoter regions of target genes, modulating their transcription. This pathway is central to many of the metabolic effects of (±)9,10-DiHOME.

cluster_cell Cell 9_10_DiHOME_ext 9,10-DiHOME PPARg PPARγ 9_10_DiHOME_ext->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds Target_Genes Target Genes (e.g., CD36, FABP4) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (e.g., Increased Fatty Acid Uptake) Proteins->Metabolic_Effects Start Start Isolate_Cells Isolate Naïve T Cells and Generate DCs Start->Isolate_Cells Co_culture Co-culture T Cells and DCs Isolate_Cells->Co_culture Treatment Add (±)9,10-DiHOME and Treg Skewing Cytokines Co_culture->Treatment Incubate Incubate for 3-5 Days Treatment->Incubate Stain_Cells Stain for CD4 and Foxp3 Incubate->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry End End Flow_Cytometry->End

References

Comparative

9,10-DiHOME: A Linoleic Acid Metabolite as a Potential Biomarker in Disease

A comprehensive analysis of 9,10-dihydroxy-12-octadecenoic acid (9,10-DiHOME) levels reveals significant variations between healthy individuals and those with respiratory, cardiovascular, and metabolic diseases. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 9,10-dihydroxy-12-octadecenoic acid (9,10-DiHOME) levels reveals significant variations between healthy individuals and those with respiratory, cardiovascular, and metabolic diseases. This guide synthesizes current experimental data, providing researchers, scientists, and drug development professionals with a comparative overview of 9,10-DiHOME concentrations in various pathological states, detailed experimental protocols for its measurement, and insights into its associated signaling pathways.

9,10-DiHOME is a diol metabolite of linoleic acid, a common omega-6 fatty acid in the diet. Its production is mediated by cytochrome P450 (CYP) enzymes, which convert linoleic acid to 9,10-epoxyoctadecenoic acid (9,10-EpOME), followed by hydrolysis by soluble epoxide hydrolase (sEH). Emerging research has implicated 9,10-DiHOME in a range of biological processes, from inflammation and cytotoxicity to the regulation of adipose tissue function. Its fluctuating levels in various disease states suggest its potential as a valuable biomarker.

Comparative Analysis of 9,10-DiHOME Levels

Quantitative data from various studies highlights the differential expression of 9,10-DiHOME in several diseases compared to healthy controls. These findings, summarized in the table below, underscore the potential of 9,10-DiHOME as a biomarker for disease diagnosis, prognosis, and therapeutic monitoring.

Disease StateSample Type9,10-DiHOME Levels in Diseased State vs. Healthy ControlsKey Findings & Significance
Chronic Obstructive Pulmonary Disease (COPD) Bronchoalveolar Lavage Fluid (BALF)Elevated in female smokers with COPD compared to female smokers with normal lung function.[1]Suggests a gender-specific role of 9,10-DiHOME in the pathophysiology of COPD and highlights its potential as a localized biomarker of lung inflammation.
Asthma Neonatal StoolNo significant difference between neonates who later developed atopy and/or asthma and those who did not.[2]While its regioisomer 12,13-DiHOME was elevated in at-risk neonates, 9,10-DiHOME levels in early life may not be a predictive marker for the development of asthma.[2]
Metabolic Disorders (Obesity & Insulin Resistance) PlasmaInversely correlated with Body Mass Index (BMI).[3]Lower levels of the regioisomer 12,13-DiHOME are associated with higher BMI and insulin resistance, suggesting a potential protective role for these diols in metabolic health.[4] Direct quantitative comparisons for 9,10-DiHOME in diagnosed metabolic syndrome are still emerging.
Cardiovascular Disease PlasmaDecreased levels of the regioisomer 12,13-DiHOME observed in patients with cardiac disease.[5]While direct evidence for 9,10-DiHOME is limited, the data on its isomer suggests that altered linoleic acid metabolism may be a feature of cardiovascular pathologies.
Acute Respiratory Distress Syndrome (ARDS) -Associated with cytotoxic effects at concentrations of 180 to 210 μM.[6]In vitro studies indicate that at high concentrations, such as those seen in ARDS, 9,10-DiHOME can induce mitochondrial dysfunction, suggesting a role in the pathogenesis of this critical illness.[6]

Experimental Protocols

Accurate quantification of 9,10-DiHOME is crucial for its validation as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification of 9,10-DiHOME by LC-MS/MS

This method offers high sensitivity and specificity for the quantification of 9,10-DiHOME in biological matrices.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., d4-9,10-DiHOME).

  • Perform protein precipitation by adding 400 µL of ice-cold methanol.

  • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 9,10-DiHOME: Precursor ion (m/z) 313.2 → Product ion (m/z) 171.1

    • Internal Standard (d4-9,10-DiHOME): Precursor ion (m/z) 317.2 → Product ion (m/z) 171.1

  • Data Analysis: Quantify 9,10-DiHOME concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Quantification of 9,10-DiHOME by ELISA

ELISA provides a high-throughput and cost-effective method for quantifying 9,10-DiHOME.

1. Sample Preparation (Serum/Plasma):

  • Collect blood and prepare serum or plasma according to standard protocols.

  • Samples may require dilution in the provided assay buffer to fall within the dynamic range of the assay.

2. ELISA Procedure (Competitive ELISA):

  • Add 9,10-DiHOME standards and prepared samples to wells of a microplate pre-coated with a 9,10-DiHOME-protein conjugate.

  • Add a specific primary antibody against 9,10-DiHOME to each well.

  • Incubate for 1-2 hours at room temperature. During this time, the free 9,10-DiHOME in the sample competes with the coated 9,10-DiHOME for binding to the primary antibody.

  • Wash the plate to remove unbound antibody.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound secondary antibody.

  • Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The signal intensity is inversely proportional to the concentration of 9,10-DiHOME in the sample. Calculate the concentration based on a standard curve.

Signaling Pathways and Biological Function

The biological effects of 9,10-DiHOME are mediated through its interaction with key cellular signaling pathways, most notably the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway and its impact on mitochondrial function.

9,10-DiHOME and the PPARγ Signaling Pathway

9,10-DiHOME has been identified as a ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[4] The activation of PPARγ by 9,10-DiHOME can lead to a cascade of downstream events.

PPARg_Signaling 9,10-DiHOME 9,10-DiHOME PPARg PPARg 9,10-DiHOME->PPARg Binds & Activates PPARg/RXR_Heterodimer PPARg/RXR Heterodimer PPARg->PPARg/RXR_Heterodimer Forms Heterodimer with RXR RXR RXR->PPARg/RXR_Heterodimer PPRE PPRE (DNA Response Element) PPARg/RXR_Heterodimer->PPRE Binds to Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Regulates Biological_Effects Adipogenesis, Lipid Metabolism, Inflammation Target_Gene_Expression->Biological_Effects Leads to

9,10-DiHOME activation of the PPARγ signaling pathway.
9,10-DiHOME and Mitochondrial Dysfunction

At high concentrations, as observed in conditions like ARDS, 9,10-DiHOME can exert cytotoxic effects by inducing mitochondrial dysfunction.[6] This process involves the disruption of the mitochondrial membrane, leading to the release of pro-apoptotic factors.

Mitochondrial_Dysfunction cluster_Mitochondrion Mitochondrion MMP Mitochondrial Membrane Permeability Transition Pore Cytochrome_c Cytochrome c MMP->Cytochrome_c Opens, leading to release of Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates High_9_10_DiHOME High Levels of 9,10-DiHOME High_9_10_DiHOME->MMP Induces opening of

Mechanism of 9,10-DiHOME-induced mitochondrial dysfunction.

Conclusion

The available evidence strongly suggests that 9,10-DiHOME is a biologically active lipid mediator with significantly altered levels in various disease states. Its role in inflammation, metabolic regulation, and cytotoxicity, mediated through pathways such as PPARγ signaling and mitochondrial function, makes it a compelling candidate for further investigation as a clinical biomarker. The standardized and validated experimental protocols outlined in this guide provide a framework for researchers to accurately quantify 9,10-DiHOME, facilitating the comparison of data across different studies and advancing our understanding of its role in health and disease. Further research with larger patient cohorts is warranted to fully elucidate the diagnostic and prognostic potential of this promising molecule.

References

Validation

Comparative Analysis of 9,10-DiHOME Enantiomers: A Guide for Researchers

A comprehensive comparison of the biological activities of the (9R,10S) and (9S,10R) enantiomers of 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) is currently limited by a scarcity of studies directly investigating...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of the (9R,10S) and (9S,10R) enantiomers of 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) is currently limited by a scarcity of studies directly investigating their differential effects. While research has established the biological significance of 9,10-DiHOME as a racemic mixture, particularly its role in immune regulation, metabolic processes, and as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), the specific contributions of each enantiomer remain largely uncharacterized.[1][2]

This guide synthesizes the available information on 9,10-DiHOME, highlighting the established biological functions and providing a framework for future comparative studies on its enantiomers.

Biosynthesis of 9,10-DiHOME

9,10-DiHOME is a metabolite of linoleic acid, an essential omega-6 fatty acid.[2] The biosynthesis involves a two-step enzymatic process. Initially, cytochrome P450 (CYP) enzymes convert linoleic acid to 9(10)-epoxyoctadecenoic acid (9(10)-EpOME). Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes the epoxide to form the vicinal diol, 9,10-DiHOME.[1][2]

Biosynthesis of 9,10-DiHOME Linoleic Acid Linoleic Acid 9(10)-EpOME 9(10)-EpOME Linoleic Acid->9(10)-EpOME Cytochrome P450 (CYP) 9,10-DiHOME 9,10-DiHOME 9(10)-EpOME->9,10-DiHOME Soluble Epoxide Hydrolase (sEH)

Biosynthesis of 9,10-DiHOME from linoleic acid.

Comparative Biological Activities

Direct comparisons of the biological potency of (9R,10S)-9,10-DiHOME and (9S,10R)-9,10-DiHOME are not well-documented in the current literature. Most studies have utilized racemic mixtures of 9,10-DiHOME. One study on human HeLa cells did find that the threo configuration of 9,10-DiHOME, which includes the (9R,10S) and (9S,10R) enantiomers, induced greater mitochondrial swelling compared to the erythro diastereomers, suggesting that stereochemistry is a critical determinant of its cytotoxic effects.[1] However, this study did not resolve the differential activity between the two threo enantiomers.

The table below summarizes the known biological activities of 9,10-DiHOME, with the acknowledgment that the specific enantiomeric contributions are yet to be fully elucidated.

Biological EffectTarget/ReceptorObserved Outcome with 9,10-DiHOME (Racemic or Unspecified)Reference
Metabolism PPARγActs as a ligand, stimulates adipogenesis.[1]
Immune Regulation -Induces regulatory T (Treg) cell differentiation in vitro.[3]
NeutrophilsInduces chemotaxis at low doses (~10 nM) and inhibits respiratory burst at higher doses (20–200 μM).[1]
Cellular Toxicity MitochondriaInduces mitochondrial swelling, cytochrome c release, and disrupts mitochondrial membrane permeability in HeLa cells. The threo configuration is more potent than the erythro.[1]
Cardiovascular Effects HeartAssociated with reduced recovery and increased coronary resistance in Langendorff-perfused hearts.[1]

Signaling Pathways

The primary signaling pathway identified for 9,10-DiHOME involves the activation of PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and adipogenesis.[1][2] As a PPARγ ligand, 9,10-DiHOME can modulate the expression of target genes involved in fatty acid uptake and metabolism.[2] It is plausible that the two enantiomers of 9,10-DiHOME exhibit differential binding affinity and activation potential for PPARγ, which would be a critical area for future investigation.

9,10-DiHOME Signaling Pathway cluster_cell Cell 9,10-DiHOME 9,10-DiHOME PPARγ PPARγ 9,10-DiHOME->PPARγ Binds & Activates RXR RXR PPARγ->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Regulates Experimental Workflow cluster_separation Chiral Separation cluster_assay Biological Activity Assay (e.g., PPARγ Activation) Racemic 9,10-DiHOME Racemic 9,10-DiHOME Chiral HPLC Chiral HPLC Racemic 9,10-DiHOME->Chiral HPLC (9R,10S)-9,10-DiHOME (9R,10S)-9,10-DiHOME Chiral HPLC->(9R,10S)-9,10-DiHOME (9S,10R)-9,10-DiHOME (9S,10R)-9,10-DiHOME Chiral HPLC->(9S,10R)-9,10-DiHOME Treatment with Enantiomers Treatment with Enantiomers (9R,10S)-9,10-DiHOME->Treatment with Enantiomers (9S,10R)-9,10-DiHOME->Treatment with Enantiomers Cell Culture & Transfection Cell Culture & Transfection Cell Culture & Transfection->Treatment with Enantiomers Data Acquisition Data Acquisition Treatment with Enantiomers->Data Acquisition Comparative Analysis Comparative Analysis Data Acquisition->Comparative Analysis

References

Comparative

The Lipokine 12,13-diHOME: A Comparative Analysis of its Induction by Exercise and Cold Exposure

A detailed examination of the circulating lipid mediator, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME), reveals its significant upregulation in response to both physical exercise and cold exposure. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the circulating lipid mediator, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME), reveals its significant upregulation in response to both physical exercise and cold exposure. This guide provides a comparative analysis of the quantitative changes in 12,13-diHOME levels, the experimental protocols used for its measurement, and the underlying signaling pathways activated by these distinct physiological stimuli.

Emerging research has identified 12,13-diHOME as a potent lipokine, a lipid-derived signaling molecule, primarily secreted by brown adipose tissue (BAT) that plays a crucial role in regulating systemic metabolism.[1][2] Both exercise and cold exposure, two well-established metabolic challenges, have been shown to increase circulating levels of this molecule, which in turn enhances fatty acid uptake and utilization in tissues like skeletal muscle and BAT itself.[1][3][4] This guide synthesizes findings from key studies to offer a clear comparison for researchers, scientists, and drug development professionals.

Quantitative Comparison of 12,13-diHOME Levels

The following table summarizes the quantitative changes in circulating 12,13-diHOME levels observed in response to exercise and cold exposure in both human and murine models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental design, subject characteristics, and analytical methods.

Stimulus Species Subjects/Model Stimulus Details Baseline 12,13-diHOME (nM) Post-Stimulus 12,13-diHOME (nM) Fold Change Reference
Exercise HumanHealthy, active malesModerate-intensity cycling~6~11 (immediately post-exercise)~1.8[3]
Exercise HumanSedentary vs. ActiveAcute exerciseActive subjects had higher baseline levelsIncreased in both groups post-exercise-[3]
Exercise HumanObese vs. Normal-weight male adolescentsAcute cardiopulmonary exercise testingLower in obese adolescentsSignificantly increased in both groups-[5]
Exercise MouseC57BL/6JSingle bout of treadmill running~2.5~5 (immediately post-exercise)~2.0[3]
Cold Exposure HumanHealthy volunteers1 hour at 14°CNot specifiedIncreased~2.0[4]
Cold Exposure HumanYoung adults2 hours of cold exposureNot specifiedIncreased by 39.4%~1.4[6]
Cold Exposure MouseC57BL/6J1 hour at 4°C~3~8~2.7[4]

Experimental Protocols

The quantification of 12,13-diHOME and the assessment of its physiological effects rely on specific and sensitive methodologies. Below are detailed summaries of the key experimental protocols employed in the cited research.

Human Studies
  • Subject Recruitment and Characteristics: Studies typically involve healthy volunteers with defined characteristics such as age, sex, body mass index (BMI), and activity level (sedentary vs. active).[3][5] In some cases, specific populations like obese adolescents are recruited to investigate metabolic differences.[5]

  • Exercise Protocol: A common protocol involves a single bout of moderate-intensity exercise, often on a cycle ergometer or treadmill.[3][5] Blood samples are collected at baseline (pre-exercise), immediately post-exercise, and at various time points during recovery.

  • Cold Exposure Protocol: Human subjects are exposed to a controlled cold environment, for instance, for 1 to 2 hours at a temperature of 14°C.[4][6] Blood samples are drawn before and after the cold exposure period.

  • 12,13-diHOME Quantification: Circulating levels of 12,13-diHOME are measured in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6] This technique allows for the sensitive and specific detection and quantification of this lipid metabolite.

Animal Studies (Mouse Models)
  • Animal Models: Wild-type mice, often on a C57BL/6J background, are commonly used.[3][4] In some studies, genetically modified models, such as those with surgical removal of interscapular brown adipose tissue (iBAT), are used to determine the tissue source of 12,13-diHOME.[3]

  • Exercise Protocol: Mice are subjected to a single bout of exercise on a treadmill.[3] Blood is collected at baseline and immediately after the exercise session.

  • Cold Exposure Protocol: Mice are housed in a cold environment, typically at 4°C, for a specified duration (e.g., 1 hour).[4] Blood samples are obtained for analysis after the exposure.

  • 12,13-diHOME Quantification: As with human studies, LC-MS/MS is the standard method for measuring 12,13-diHOME concentrations in mouse plasma or serum.[3][4]

Signaling Pathways and Mechanisms of Action

Both exercise and cold exposure trigger the production and release of 12,13-diHOME from brown adipose tissue through a conserved signaling pathway.[1][3][4] The released 12,13-diHOME then acts as an endocrine and autocrine/paracrine signal to promote fatty acid utilization.

Biosynthesis of 12,13-diHOME

The synthesis of 12,13-diHOME originates from the essential fatty acid, linoleic acid. The process involves a two-step enzymatic conversion:

  • Epoxidation: Cytochrome P450 enzymes convert linoleic acid into 12,13-epoxy-9Z-octadecenoic acid (12,13-epOME).

  • Hydration: Soluble epoxide hydrolases (sEH), particularly the isoforms Ephx1 and Ephx2, catalyze the hydration of 12,13-epOME to form 12,13-diHOME.[7][8]

Cold exposure has been shown to significantly upregulate the expression of Ephx1 and Ephx2 in BAT, thereby enhancing the production of 12,13-diHOME.[4][8]

Mechanism of Action

Once released into the circulation, 12,13-diHOME exerts its effects by stimulating the uptake of fatty acids into both BAT and skeletal muscle.[3][4] This is achieved by promoting the translocation of fatty acid transporters, such as FATP1 and CD36, from intracellular stores to the plasma membrane.[4][9] The increased availability of fatty acids within these tissues fuels thermogenesis in BAT and fatty acid oxidation in skeletal muscle.[3][4]

Visualizing the Processes

To further elucidate the experimental and biological processes discussed, the following diagrams have been generated.

experimental_workflow cluster_human Human Studies cluster_mouse Animal Studies H_Subjects Human Subjects (Defined Characteristics) H_Stimulus Stimulus (Exercise or Cold Exposure) H_Subjects->H_Stimulus H_Blood Blood Sampling (Pre & Post) H_Stimulus->H_Blood Analysis LC-MS/MS Analysis of Plasma/Serum H_Blood->Analysis M_Subjects Mouse Models (e.g., C57BL/6J) M_Stimulus Stimulus (Exercise or Cold Exposure) M_Subjects->M_Stimulus M_Blood Blood Sampling (Pre & Post) M_Stimulus->M_Blood M_Blood->Analysis Result Quantification of 12,13-diHOME Levels Analysis->Result

Caption: Experimental workflow for measuring 12,13-diHOME levels.

signaling_pathway cluster_stimulus Physiological Stimulus Exercise Exercise BAT Brown Adipose Tissue (BAT) Exercise->BAT Cold Cold Exposure Cold->BAT Linoleic_Acid Linoleic Acid FA_Transporters Fatty Acid Transporters (FATP1, CD36) BAT->FA_Transporters CYP450 Cytochrome P450 Linoleic_Acid->CYP450 EpOME 12,13-epOME sEH Soluble Epoxide Hydrolase (Ephx1/2) EpOME->sEH DiHOME 12,13-diHOME Circulation Circulation DiHOME->Circulation DiHOME->FA_Transporters Promotes Translocation CYP450->EpOME sEH->DiHOME Circulation->BAT Autocrine/ Paracrine Skeletal_Muscle Skeletal Muscle Circulation->Skeletal_Muscle Skeletal_Muscle->FA_Transporters FA_Uptake Increased Fatty Acid Uptake FA_Transporters->FA_Uptake

Caption: 12,13-diHOME signaling pathway.

Conclusion

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (±)9,10-DiHOME: A Guide for Laboratory Professionals

The following guide provides essential safety and logistical information for the proper disposal of (±)9,10-dihydroxy-12Z-octadecenoic acid ( (±)9,10-DiHOME). Adherence to these procedures is critical for ensuring person...

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of (±)9,10-dihydroxy-12Z-octadecenoic acid ( (±)9,10-DiHOME). Adherence to these procedures is critical for ensuring personnel safety and environmental protection. (±)9,10-DiHOME, also known as leukotoxin diol, is a toxic lipid mediator involved in conditions like acute respiratory distress syndrome, necessitating careful handling and disposal.[1][2]

Immediate Safety and Handling

Before beginning any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe environment.

  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile is a suitable option), safety glasses or goggles, and a laboratory coat.[3][4]

  • Ventilation: Conduct all work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[5]

  • Avoid Contact: Prevent contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.[3] If irritation persists, seek medical attention.[3]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[3]

Hazard and Handling Summary
PropertyData / RequirementReference
Physical State Typically supplied as a solution in a carrier solvent (e.g., methyl acetate).[1]
Primary Hazard May be harmful in contact with skin; Causes skin and serious eye irritation; May cause an allergic skin reaction.[3]
Environmental Hazard Harmful to aquatic life with long-lasting effects. Avoid release to the environment.[3][6]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing materials.[3][5]
In case of Spills Absorb with inert material (e.g., sand, vermiculite), collect, and place in a labeled container for disposal.[7]
Incompatible Materials Oxidizing agents.[3]

Step-by-Step Disposal Protocol

The mandated disposal method for (±)9,10-DiHOME is through a licensed professional waste disposal service.[3][4] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[4]

1. Waste Segregation and Collection:

  • Pure Compound/Solutions: Collect any waste solutions or unused product in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
  • Contaminated Materials: Any materials that have come into contact with (±)9,10-DiHOME, such as pipette tips, gloves, bench paper, or absorbent spill cleanup materials, must be treated as hazardous waste. Place these items in a separate, clearly labeled solid hazardous waste container.[4]

2. Container Labeling:

  • Label the hazardous waste container clearly with the full chemical name: "(±)9,10-dihydroxy-12Z-octadecenoic acid" or "(±)9,10-DiHOME".
  • List any solvents present in the waste solution (e.g., methyl acetate, ethanol).
  • Include appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
  • Ensure the start date of waste accumulation is recorded on the label.

3. Spill and Leak Management:

  • Containment: In the event of a spill, immediately prevent it from entering drains.
  • Cleanup: For small spills, absorb the liquid with an inert material like vermiculite, sand, or a commercial absorbent pad.[4][7]
  • Collection: Carefully sweep or scoop up the absorbed material and place it into the designated solid hazardous waste container for disposal.[5]
  • Decontamination: Clean the affected area thoroughly after cleanup.

4. Storage Pending Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
  • Ensure containers are kept closed and stored away from incompatible materials.[3]

5. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal contractor.[3][4]
  • Provide the contractor with a full and accurate inventory of the waste container's contents.
  • Follow all local, regional, national, and international regulations for hazardous waste disposal.[3][8]

Visualized Workflows and Pathways

Disposal Workflow

The following diagram outlines the logical steps and decision points for the safe and compliant disposal of (±)9,10-DiHOME.

start Identify (±)9,10-DiHOME Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste: Unused product, solutions waste_type->liquid_waste Liquid solid_waste Solid Waste: Contaminated gloves, tips, spill media waste_type->solid_waste Solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid label_container Label Container Correctly: - Full Chemical Name - Solvents & Hazards - Date collect_liquid->label_container collect_solid->label_container store_waste Store Sealed Container in Satellite Accumulation Area label_container->store_waste contact_disposal Arrange Pickup with Licensed Waste Disposal Contractor store_waste->contact_disposal end_process Waste Disposed Compliantly contact_disposal->end_process

Caption: Logical workflow for the proper disposal of (±)9,10-DiHOME waste.

Biochemical Context: Formation and Toxicity

Understanding the origin of (±)9,10-DiHOME helps to contextualize its hazardous nature. It is not simply a synthetic reagent but a biologically active molecule derived from a common fatty acid, linoleic acid.

linoleic_acid Linoleic Acid (Essential Fatty Acid) cyp_enzyme Cytochrome P450 (CYP) Enzymes linoleic_acid->cyp_enzyme epome 9(10)-EpOME (Leukotoxin) cyp_enzyme->epome Metabolism seh_enzyme Soluble Epoxide Hydrolase (sEH) epome->seh_enzyme dihome (±)9,10-DiHOME (Leukotoxin diol) seh_enzyme->dihome Hydrolysis toxicity Cellular Toxicity - Mitochondrial Dysfunction - Involved in ARDS dihome->toxicity Leads to disposal_node Requires Disposal as Hazardous Chemical Waste toxicity->disposal_node

Caption: Formation of toxic (±)9,10-DiHOME from linoleic acid.

References

Handling

Personal protective equipment for handling (±)9,10-DiHOME

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety and logistical information for the handling and disposal of (±)9,10-DiHOME. Adherence to these procedures is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of (±)9,10-DiHOME. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. (±)9,10-DiHOME, a diol derivative of the leukotoxin 9,10-EpOME, is a biologically active lipid mediator that has been reported to be toxic in human tissue preparations and is implicated in inflammatory responses.[1] Therefore, it must be handled with appropriate caution.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling (±)9,10-DiHOME to prevent dermal contact, inhalation, and eye exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile, chemical-resistantTo protect hands from direct contact with the chemical.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hood. Use a NIOSH-approved respirator if aerosols may be generated.To prevent inhalation of the compound, especially if in powdered form or if aerosolized.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Precaution:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • (±)9,10-DiHOME is often supplied as a solution in an organic solvent, such as methyl acetate or ethanol. Be aware of the hazards associated with the solvent.

  • When preparing solutions, use the smallest feasible quantity.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Use mechanical pipetting aids; never pipette by mouth.

  • If the compound is in a crystalline or powdered form, handle it carefully to avoid creating dust.

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

(±)9,10-DiHOME and any materials contaminated with it must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused Compound Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate hazardous waste stream as per your institution's guidelines.
Solutions Collect all waste solutions containing (±)9,10-DiHOME in a labeled, sealed container for hazardous waste disposal. Do not pour down the drain.

Key Disposal Principles:

  • Never dispose of (±)9,10-DiHOME in the regular trash or down the drain.

  • All waste must be collected by a licensed professional waste disposal service.

  • Label all hazardous waste containers clearly with the full chemical name and any solvents present.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₈H₃₄O₄
Molecular Weight 314.5 g/mol
Formulation Typically a solution in methyl acetate or ethanol.
Storage Temperature -20°C

Signaling Pathway and Experimental Workflow

Below is a diagram illustrating the safe handling and disposal workflow for (±)9,10-DiHOME.

G Safe Handling and Disposal Workflow for (±)9,10-DiHOME cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_compound Handle Compound prep_workspace->handle_compound handle_spill Spill Management handle_compound->handle_spill If spill occurs dispose_waste Collect Hazardous Waste handle_compound->dispose_waste dispose_label Label Waste Container dispose_waste->dispose_label dispose_pickup Arrange for Professional Pickup dispose_label->dispose_pickup

Caption: Workflow for the safe handling and disposal of (±)9,10-DiHOME.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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